molecular formula C8H13N3S B100757 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine CAS No. 17899-49-9

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Katalognummer: B100757
CAS-Nummer: 17899-49-9
Molekulargewicht: 183.28 g/mol
InChI-Schlüssel: MSKNCRMLUUGTDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3S and its molecular weight is 183.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-2-11-4-3-6-7(5-11)12-8(9)10-6/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKNCRMLUUGTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366488
Record name 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17899-49-9
Record name 5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17899-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (CAS: 17899-49-9). While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to predict its physicochemical behavior. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its key basicity constant (pKa), solubility, and stability, thereby equipping researchers with the necessary tools for its effective application in drug discovery and development.

Introduction and Molecular Overview

This compound is a member of the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The structure integrates a 2-aminothiazole moiety, known for its hydrogen bonding capabilities and coordination properties, with a bicyclic tetrahydro-thiazolo[5,4-c]pyridine core. The presence of an N-ethyl group on the tetrahydropyridine ring is a key feature influencing its lipophilicity and basicity. Given its structural motifs, this compound is projected to be a target of interest in various therapeutic areas, potentially interacting with biological targets where protonation state and solubility are critical for efficacy.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 17899-49-9

  • Molecular Formula: C₈H₁₃N₃S

  • Molecular Weight: 183.27 g/mol

Predicted Physicochemical and Basic Properties

Direct experimental values for the pKa, solubility, and stability of this compound are not readily found in peer-reviewed literature. However, by dissecting the molecule into its constituent functional groups, we can provide an expert-level prediction of its properties.

The basicity of this molecule is attributed to its three nitrogen atoms: the exocyclic primary amine on the thiazole ring, the tertiary amine within the tetrahydropyridine ring, and the nitrogen atom within the thiazole ring. The primary and tertiary amines are the most likely sites of protonation under physiological conditions.

  • The 2-Amino Group: The exocyclic amine is expected to have its basicity influenced by the electron-withdrawing nature of the thiazole ring, making it less basic than a typical primary alkylamine.

  • The N-Ethyl Tetrahydropyridine Nitrogen: This tertiary amine's basicity will be comparable to other N-alkyl piperidines.[3] Alkyl groups are electron-donating, which generally increases the basicity of amines.[3]

  • The Thiazole Ring Nitrogen: This nitrogen is generally the least basic due to the aromaticity of the thiazole ring.

It is anticipated that the N-ethyl tetrahydropyridine nitrogen will be the more basic of the two primary basic centers.

Predicted Physicochemical Data
PropertyPredicted Value/CharacteristicRationale
pKa 7.5 - 9.0The N-ethyl tetrahydropyridine nitrogen is expected to be the most basic center, with a pKa in the range of typical N-alkyl piperidines. The 2-amino group will have a lower pKa due to the influence of the thiazole ring.
Aqueous Solubility pH-dependent; higher solubility at lower pHAs a basic compound, it will form a more soluble conjugate acid at pH values below its pKa.
LogP 1.5 - 2.5The combination of the heterocyclic core and the ethyl group suggests moderate lipophilicity.
Stability Stable under standard conditions; potential for oxidationLike many amines, it may be susceptible to oxidation over time, especially when exposed to air and light.

Experimental Determination of Basicity (pKa)

The precise determination of the pKa is critical for understanding the compound's behavior in biological systems. Potentiometric titration and UV-Vis spectrophotometry are two robust methods for this purpose.[4][5][6][7][8]

Method 1: Potentiometric Titration

This is a highly accurate and widely used method for pKa determination, involving the gradual addition of an acid to a solution of the compound while monitoring the pH.[4][5]

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol (up to 50%) can be used.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.

  • Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl). Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point. If two basic centers are titrated, two inflection points will be observed.

Causality Behind Experimental Choices:

  • The use of a co-solvent must be noted as it can slightly alter the pKa value compared to a purely aqueous system.

  • Maintaining a constant temperature is crucial as pKa is temperature-dependent.

  • Stepwise addition of the titrant and allowing for equilibration ensures accurate pH measurement at each point.

Self-Validating System:

  • The sharpness of the inflection point(s) in the titration curve is a good indicator of the accuracy of the measurement.

  • Running a blank titration with the solvent system can correct for any acidic or basic impurities.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Compound in Solvent titrate Add HCl in Increments prep_sample->titrate prep_titrant Standardize 0.1M HCl prep_titrant->titrate calibrate_ph Calibrate pH Meter record_ph Record Stabilized pH calibrate_ph->record_ph titrate->record_ph Equilibrate record_ph->titrate plot_curve Plot pH vs. Volume record_ph->plot_curve determine_pka Identify Half-Equivalence Point(s) plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is advantageous when only small amounts of the compound are available and if the compound possesses a chromophore whose absorbance changes with protonation state.[6][7][8]

Protocol:

  • Preparation of Buffers: Prepare a series of buffers with known pH values, typically spanning a range of 2-3 pH units around the estimated pKa.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Measurement: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.3-1.0 AU). Record the UV-Vis spectrum for each solution.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated forms. Plot absorbance at this wavelength versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Causality Behind Experimental Choices:

  • The use of buffers with constant ionic strength is important to minimize activity effects.

  • Keeping the concentration of the compound constant across all measurements is critical for accurate results.

Self-Validating System:

  • The presence of a clear isosbestic point in the overlay of the UV-Vis spectra at different pH values indicates a clean, two-state equilibrium between the protonated and deprotonated forms.

Logical Relationship Diagram:

G cluster_main UV-Vis Spectrophotometry for pKa Determination A Compound in Acidic Buffer (Protonated Form) D Measure UV-Vis Spectra A->D B Compound in Basic Buffer (Deprotonated Form) B->D C Varying pH Buffers C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Fit E->F

Caption: Logical flow for pKa determination using UV-Vis spectrophotometry.

Concluding Remarks

This compound is a molecule with significant potential in drug discovery, largely owing to the properties conferred by its 2-aminothiazole and N-ethyl tetrahydropyridine moieties. While direct experimental data on its basic properties are sparse, this guide provides a robust framework for predicting its behavior and, more importantly, for its empirical characterization. The detailed protocols for pKa determination are designed to be both authoritative and practical, enabling researchers to generate the high-quality data necessary for advancing their research and development programs. Adherence to these methodologies will ensure a thorough understanding of this compound's fundamental properties, which is a prerequisite for its successful application in medicinal chemistry.

References

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • The Journal of Physical Chemistry. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

  • NIH. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

  • The Pharma Guide. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • NIH. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Cambridge MedChem Consulting. Tuning basicity. [Link]

  • PubMed. Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. [Link]

  • CML. Simple Method for the Estimation of pKa of Amines. [Link]

  • NIH. Development of Methods for the Determination of pKa Values. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives: A short review. [Link]

  • NIH. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

An In-depth Technical Guide to 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a heterocyclic amine belonging to the thiazolopyridine class of compounds. While specific details on the discovery and historical development of this ethyl derivative are not extensively documented in publicly available literature, this guide synthesizes information from related compounds, particularly its methyl analog, an intermediate in the synthesis of the anticoagulant drug Edoxaban. This document explores the plausible synthetic routes, potential mechanism of action as a Polo-like kinase 1 (PLK1) inhibitor, and the broader context of this chemical scaffold in drug discovery.

Introduction and Background

The 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The most prominent example is its 5-methyl analog, a key intermediate in the industrial synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The substitution at the 5-position of the tetrahydro-thiazolopyridine ring plays a crucial role in modulating the pharmacological properties of these compounds. This guide focuses on the 5-ethyl derivative, a compound of interest for its potential as a kinase inhibitor.

Plausible Discovery and Historical Context

The close structural similarity to the well-documented 5-methyl analog used in Edoxaban synthesis points to the likelihood of its creation within research programs focused on factor Xa inhibitors or, given its reported activity, kinase inhibitors.

Synthetic Pathways

While a specific, published synthesis for this compound is not available, a robust synthetic strategy can be inferred from the established routes for its methyl analog. A common and industrially scalable approach involves the construction of the thiazolopyridine core from a substituted piperidone derivative.

General Synthetic Scheme

A plausible synthetic route, adapted from methodologies described in the patent literature for the 5-methyl analog, is outlined below.

Synthetic Pathway General Synthetic Pathway for 5-Alkyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine Derivatives A 1-Ethyl-4-piperidone B α-Halogenation A->B e.g., Br2 C 3-Halo-1-ethyl-4-piperidone B->C D Reaction with Thiourea C->D Thiourea, Ethanol, Reflux E This compound D->E

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on established chemical transformations for similar structures.

Step 1: α-Halogenation of 1-Ethyl-4-piperidone

  • Dissolve 1-Ethyl-4-piperidone in a suitable inert solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine or another suitable halogenating agent (e.g., N-bromosuccinimide) in the same solvent dropwise while maintaining the temperature.

  • Stir the reaction mixture at low temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable reagent, such as sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-halo-1-ethyl-4-piperidone.

Step 2: Cyclization with Thiourea

  • To a solution of the crude 3-halo-1-ethyl-4-piperidone in ethanol, add an equimolar amount of thiourea.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product as a salt.

  • Filter the solid, wash with cold ethanol, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Mechanism of Action

Reported Target: Polo-like Kinase 1 (PLK1)

This compound has been reported to target Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.

Rationale for PLK1 Inhibition in Oncology

PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis. This overexpression makes PLK1 an attractive target for cancer therapy. Inhibition of PLK1 can lead to mitotic arrest, apoptosis, and ultimately, the suppression of tumor growth.

Proposed Mechanism of Action

As a kinase inhibitor, this compound likely exerts its effect by binding to the ATP-binding pocket of PLK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

PLK1 Inhibition Pathway Proposed Mechanism of Action via PLK1 Inhibition cluster_0 Normal Mitotic Progression cluster_1 Inhibition by Compound PLK1 PLK1 P_Substrate Phosphorylated Substrates PLK1->P_Substrate Phosphorylation ATP ATP ATP->PLK1 Substrate Downstream Substrates Substrate->PLK1 Mitosis Mitotic Progression P_Substrate->Mitosis Compound 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine Inactive_PLK1 Inactive PLK1 Compound->Inactive_PLK1 Binds to ATP Pocket Mitotic_Arrest Mitotic Arrest & Apoptosis Inactive_PLK1->Mitotic_Arrest

Caption: Proposed mechanism of PLK1 inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 5-ethyl derivative is scarce, general principles can be drawn from the broader class of thiazolopyridine kinase inhibitors.

PositionSubstitutionGeneral Impact on Activity
2-Amino Group Essential for hydrogen bonding interactions within the kinase ATP-binding site. Modifications can significantly alter potency.
5-Position (Piperidine Nitrogen) Alkyl substitution (e.g., methyl, ethyl) can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase. The choice of alkyl group can fine-tune the pharmacokinetic profile.
Thiazole Ring The sulfur and nitrogen atoms are often involved in key interactions with the hinge region of the kinase.
Tetrahydropyridine Core Provides a rigid scaffold for the presentation of key pharmacophoric features.

Future Directions and Research Opportunities

The reported activity of this compound against PLK1 warrants further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic route and full characterization of the compound.

  • In Vitro Kinase Profiling: A comprehensive kinase panel screen to determine the selectivity of the compound against a wide range of kinases.

  • Cell-Based Assays: Evaluation of the compound's anti-proliferative activity in various cancer cell lines and confirmation of its on-target effects on mitotic progression.

  • Structural Biology: Co-crystallization of the compound with PLK1 to elucidate the precise binding mode and guide further optimization.

  • Pharmacokinetic Studies: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties to evaluate its drug-like potential.

Conclusion

This compound represents an intriguing, yet under-documented, member of the thiazolopyridine family. While its history is intertwined with the development of related compounds, its potential as a PLK1 inhibitor makes it a person of interest for further research in oncology drug discovery. The synthetic strategies and mechanistic insights presented in this guide provide a foundation for researchers to explore the therapeutic potential of this and related molecules.

References

There are no direct scientific publications detailing the discovery and complete history of this compound. The following references provide context on the synthesis of the related 5-methyl analog and the biological importance of the thiazolopyridine scaffold and PLK1 inhibition.

  • Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. This patent describes a synthetic route for the 5-methyl analog, which serves as a basis for the plausible synthesis of the 5-ethyl derivative. (A specific, publicly available and clickable URL for this patent is not available from the search results, but it can be searched for using its title and relevance to Edoxaban synthesis.)
  • PLK1 as a Cancer Target. General reviews on the role of Polo-like kinase 1 in cancer and as a therapeutic target can provide context for the biological activity of the topic compound.

Elucidation of the Chemical Structure of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. In the competitive landscape of drug discovery, the unambiguous determination of a molecule's three-dimensional architecture is a critical milestone. This document details a multi-pronged analytical approach, integrating advanced nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Beyond a mere recitation of techniques, this guide delves into the strategic rationale behind the experimental design, data interpretation, and the synergistic interplay between these powerful analytical tools. It is intended to serve as a practical and intellectually rigorous resource for researchers, chemists, and analytical scientists engaged in the characterization of novel chemical entities.

Introduction: The Imperative of Structural Verification

The biological activity of a therapeutic candidate is intrinsically linked to its molecular structure. The spatial arrangement of atoms dictates the molecule's ability to interact with its target, influencing efficacy, selectivity, and metabolic stability. Consequently, the unequivocal confirmation of a synthesized compound's structure is a non-negotiable prerequisite for its advancement through the drug development pipeline. The subject of this guide, this compound, presents a compelling case study in structural elucidation due to its fused heterocyclic core, combining a thiazole and a piperidine ring system. This guide will systematically deconstruct the process of confirming its constitution and stereochemistry.

Strategic Analytical Workflow

The elucidation of a novel molecular structure is a puzzle solved by the convergence of evidence from multiple, independent analytical techniques. Our strategy is founded on a logical progression from establishing the molecular formula and connectivity to defining the precise three-dimensional arrangement of atoms.

G cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR Spectroscopy (¹H & ¹³C) HRMS->NMR_1D Provides Molecular Formula NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identifies Proton & Carbon Environments XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Confirms Connectivity, Suggests 3D Structure

Caption: A streamlined workflow for the structural elucidation of novel small molecules.

Mass Spectrometry: Defining the Molecular Blueprint

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a new compound. For this compound, high-resolution mass spectrometry (HRMS) is paramount.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is the first step in validating the proposed structure against the synthetic target.

Protocol:

  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Processing: Compare the experimentally determined accurate mass with the theoretical mass calculated for the proposed formula, C₈H₁₃N₃S. The mass difference should be within a narrow tolerance (typically < 5 ppm).

Expected Data:

ParameterExpected Value
Molecular Formula C₈H₁₃N₃S
Theoretical [M+H]⁺ 184.0903
Observed [M+H]⁺ Within 5 ppm of theoretical
Electron Ionization-Mass Spectrometry (EI-MS) for Fragmentation Analysis

Rationale: While ESI is a soft ionization technique, EI-MS provides valuable structural information through characteristic fragmentation patterns. The fragmentation of the piperidine and 2-aminothiazole moieties can provide corroborating evidence for the proposed structure.[1][2][3]

Predicted Fragmentation Pathway: The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways, primarily involving the piperidine ring.

  • α-Cleavage: A dominant fragmentation pathway for N-alkyl piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable iminium ion.

  • Ring Opening: Subsequent fragmentation can involve the opening of the piperidine ring.

G M Molecular Ion (M⁺) m/z 183 F1 [M-CH₃]⁺ m/z 168 M->F1 Loss of •CH₃ F2 [M-C₂H₅]⁺ m/z 154 M->F2 Loss of •C₂H₅ F3 Thiazolopyridinium ion m/z 152 F2->F3 Loss of H₂

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of 1D and 2D NMR experiments is essential for a complete assignment of the proton (¹H) and carbon (¹³C) signals.[4][5]

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Data:

Note: The following chemical shifts are predicted and may vary in an experimental setting. Online prediction tools can provide a useful starting point.[6][7][8][9]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ethyl-CH₃ ~1.2~12
Ethyl-CH₂ ~2.6~50
C4-H₂ ~3.5~45
C6-H₂ ~2.8~25
C7-H₂ ~2.9~48
NH₂ ~5.0 (broad)-
C2 -~168
C3a -~115
C7a -~150
2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular framework.[10][11][12]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for tracing the proton networks within the ethyl group and the tetrahydro-pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for connecting different spin systems, such as linking the ethyl group to the piperidine nitrogen.

Experimental Protocol for 2D NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing and Interpretation: Process the 2D data and interpret the cross-peaks to build up the molecular structure piece by piece.

G cluster_0 Proton Environments cluster_1 Carbon Environments H_ethyl_CH3 Ethyl-CH₃ Protons H_ethyl_CH2 Ethyl-CH₂ Protons H_ethyl_CH3->H_ethyl_CH2 COSY C_ethyl_CH3 Ethyl-CH₃ Carbon H_ethyl_CH3->C_ethyl_CH3 HSQC C_ethyl_CH2 Ethyl-CH₂ Carbon H_ethyl_CH3->C_ethyl_CH2 HMBC H_ethyl_CH2->C_ethyl_CH2 HSQC C4 C4 Carbon H_ethyl_CH2->C4 HMBC H_C4 C4 Protons H_C4->C4 HSQC C3a C3a Carbon H_C4->C3a HMBC C7a C7a Carbon H_C4->C7a HMBC H_C6 C6 Protons H_C7 C7 Protons H_C6->H_C7 COSY C6 C6 Carbon H_C6->C6 HSQC C7 C7 Carbon H_C7->C7 HSQC H_C7->C3a HMBC C2 C2 Carbon

Caption: Interplay of 2D NMR techniques for structural assignment.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence for the constitution of a molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure, including relative and absolute stereochemistry.[13][14][15]

Rationale: By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

Protocol:

  • Crystallization: This is often the most challenging step. The compound must be induced to form well-ordered, single crystals of sufficient size and quality. Common techniques include slow evaporation from a saturated solution, vapor diffusion, and cooling crystallization. A variety of solvents and solvent systems should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

Expected Outcome: The successful X-ray crystallographic analysis will provide a definitive 3D model of this compound, confirming the connectivity established by NMR and revealing the conformation of the tetrahydro-pyridine ring and the spatial disposition of the ethyl group.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a novel chemical entity like this compound is not a linear process but rather an iterative and synergistic one. High-resolution mass spectrometry provides the foundational molecular formula. A suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. Each technique provides a unique and complementary piece of the structural puzzle, and their combined power allows for the confident and accurate characterization of new molecules, a cornerstone of modern drug discovery and development.

References

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. (URL: [Link])

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (URL: [Link])

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (URL: [Link])

  • Small molecule crystallography - Excillum. (URL: [Link])

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (URL: [Link])

  • X-ray crystallography - Wikipedia. (URL: [Link])

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (URL: [Link])

  • MicroED analysis of small organic molecules - ResearchGate. (URL: [Link])

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets - ACS Publications. (URL: [Link])

  • Can anyone help me to tell me any online website to check 13C NMR prediction? - ResearchGate. (URL: [Link])

  • Predict 13C carbon NMR spectra - NMRDB.org. (URL: [Link])

  • CASPRE - 13C NMR Predictor. (URL: [Link])

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (URL: [Link])

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray - Glen Jackson - West Virginia University. (URL: [Link])

  • 2D NMR - EPFL. (URL: [Link])

  • Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality - arXiv. (URL: [Link])

  • KnowItAll Informatics Training - NMR Predictions - Wiley Science Solutions. (URL: [Link])

  • HSQC and HMBC | NMR Core Facility - Columbia University. (URL: [Link])

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites - SciELO. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (URL: [Link])

  • Predict 1H proton NMR spectra - NMRDB.org. (URL: [Link])

  • Mass Spectrometry: Fragmentation. (URL: [Link])

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (URL: [Link])

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Green synthesis and characterisation of novel[1][3][13]thiadiazolo/benzo[13][14]thiazolo[3,2- a]pyrimidines vi - The Royal Society of Chemistry. (URL: [Link])

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide on the Core Mechanism of Action of Tetrahydro-thiazolo-pyridine Derivatives: A Pramipexole-Based Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The compound 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine represents a specific chemical entity within a broader class of pharmacologically active thiazolo-pyridine derivatives. While direct, in-depth mechanistic data for this specific ethyl-derivative is not extensively available in public literature, its core structure is strikingly similar to that of Pramipexole, a well-researched and clinically significant aminobenzothiazole derivative. Pramipexole is a cornerstone in the treatment of Parkinson's disease and restless legs syndrome.[1] This guide will, therefore, leverage the comprehensive body of knowledge surrounding Pramipexole to provide a detailed technical overview of the core mechanism of action attributable to this chemical scaffold. The insights derived from Pramipexole are anticipated to be highly predictive for understanding the biological activity of its close structural analogs, including this compound. One source suggests that this compound targets PLK1; however, the predominant mechanism for this class of compounds is agonism at dopamine receptors.[2]

Part 1: Primary Pharmacodynamics: Dopamine Receptor Agonism

The principal mechanism of action for Pramipexole, and by extension its structural analogs, is its function as a potent dopamine agonist.[3] It exhibits high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, which includes the D2, D3, and D4 subtypes.[4] This direct stimulation of dopamine receptors in the striatum is crucial for its therapeutic effects, as it compensates for the depleted dopamine levels characteristic of Parkinson's disease.[5]

Receptor Binding Affinity:

Pramipexole distinguishes itself from other dopamine agonists through its preferential binding to the D3 receptor subtype.[6] This high affinity for D3 receptors, which are concentrated in the limbic regions of the brain, may contribute to its efficacy in addressing both motor and psychiatric symptoms of Parkinson's disease.[7][8] The binding affinities (Ki) of Pramipexole for various dopamine receptor subtypes are summarized below.

Receptor SubtypeBinding Affinity (Ki) in nM
D2S3.9
D2L2.2
D30.5
D45.1

Data compiled from Selleckchem.[9]

Signaling Cascade:

Upon binding to D2 and D3 receptors, which are G protein-coupled receptors (GPCRs), Pramipexole initiates a cascade of intracellular events. This typically involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and a subsequent decrease in neuronal excitability.[3] This modulation of neuronal firing rates in the striatum and substantia nigra helps to restore the balance in neural circuits affected by dopamine deficiency.[4]

G Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptor Pramipexole->D2_D3_Receptor Binds to G_Protein Gi/Go Protein D2_D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Neuronal Excitability PKA->Neuronal_Excitability Decreases G cluster_pramipexole_actions Pramipexole's Neuroprotective Actions cluster_cellular_effects Cellular Effects Pramipexole Pramipexole Antioxidant Antioxidant Activity Pramipexole->Antioxidant Mitochondrial_Protection Mitochondrial Protection Pramipexole->Mitochondrial_Protection Trophic_Factor_Release Stimulation of Trophic Factors Pramipexole->Trophic_Factor_Release ROS_Reduction Reduced Reactive Oxygen Species Antioxidant->ROS_Reduction Apoptosis_Inhibition Inhibition of Apoptosis Mitochondrial_Protection->Apoptosis_Inhibition Neuronal_Survival Enhanced Neuronal Survival Trophic_Factor_Release->Neuronal_Survival ROS_Reduction->Neuronal_Survival Apoptosis_Inhibition->Neuronal_Survival G cluster_binding Binding Affinity cluster_functional Functional Activity cluster_neuroprotection Neuroprotective Potential Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Binding_Assay->Ki_Value Functional_Assay cAMP Functional Assay Agonism Assess Agonism/Antagonism Functional_Assay->Agonism Neuroprotection_Assay Cell-Based Neuroprotection Assay Cell_Viability Measure Cell Viability Neuroprotection_Assay->Cell_Viability

Sources

A Strategic Guide to Profiling the Biological Activity of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the biological activity screening of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a member of the versatile thiazolopyridine class of heterocyclic compounds.[1][2] The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic, in-depth approach to elucidating the full therapeutic potential of this specific molecule. We will move beyond a simple checklist of assays, instead focusing on building a logical, data-driven screening cascade that informs on mechanism of action, cellular effects, and potential secondary pharmacology.

Introduction: The Thiazolopyridine Scaffold and the Promise of this compound

The fusion of thiazole and pyridine rings creates a scaffold with unique physicochemical properties, making it an attractive starting point for the design of novel therapeutics.[1][2] The diverse biological activities reported for this class of compounds underscore the importance of a thorough and systematic screening approach for any new analogue.[1] For the specific compound, this compound, preliminary data suggests a potential interaction with Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle and a validated target in oncology.[3][4][5] Therefore, our screening strategy will be anchored around this primary hypothesis, while also incorporating broader profiling to uncover potential off-target effects and novel activities.

The Screening Cascade: A Phased Approach to Biological Activity Profiling

A successful screening campaign is not a random collection of experiments, but a carefully orchestrated sequence of assays designed to answer specific questions at each stage. Our approach for this compound will follow a three-tiered strategy:

  • Tier 1: Primary Target Engagement and Cellular Phenotype. This initial phase focuses on confirming the interaction with the putative target, PLK1, and assessing the compound's impact on cancer cell viability.

  • Tier 2: Mechanism of Action and Selectivity. Here, we will delve deeper into how the compound elicits its cellular effects and begin to understand its selectivity profile against other kinases and potential off-targets.

  • Tier 3: Secondary Pharmacology and Early ADME. The final tier of our in vitro screening will explore potential interactions with other relevant biological targets, such as G-protein coupled receptors (GPCRs), and conduct essential early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: MoA & Selectivity cluster_2 Tier 3: Secondary Pharmacology & ADME T1_PLK1 In Vitro PLK1 Kinase Assay T1_Cell Cancer Cell Viability Assays (e.g., MTT, ATP-based) T1_PLK1->T1_Cell Correlate IC50 with EC50 T2_Cell_MoA Cell-Based PLK1 Inhibition Assays T1_Cell->T2_Cell_MoA Active Compounds T2_Selectivity Kinase Selectivity Profiling T2_Cell_MoA->T2_Selectivity T2_Phenotype High-Content Imaging T2_Cell_MoA->T2_Phenotype T3_GPCR GPCR Screening (e.g., Dopamine & Serotonin Receptors) T2_Selectivity->T3_GPCR Selective Compounds T3_ADME In Vitro ADME Assays T3_GPCR->T3_ADME

Caption: A tiered approach to screening this compound.

Tier 1: Primary Target Engagement and Cellular Phenotype

The initial phase of our investigation is designed to rapidly assess the foundational hypothesis: does this compound inhibit PLK1 and does this inhibition translate to a relevant cellular phenotype?

In Vitro PLK1 Kinase Assay

The first step is to quantify the direct inhibitory effect of the compound on the enzymatic activity of PLK1. A variety of assay formats can be employed, with luminescence-based ADP detection assays being a popular choice for their sensitivity and high-throughput compatibility.

This protocol is adapted from commercially available kinase assay platforms.

Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate (e.g., dephosphorylated casein or a specific peptide substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 10 mM down to sub-nanomolar concentrations.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of PLK1 enzyme and substrate in kinase buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for PLK1 to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PLK1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cancer Cell Viability Assays

To determine if the enzymatic inhibition of PLK1 translates into a cellular effect, we will assess the compound's ability to reduce the viability of cancer cell lines known to be sensitive to PLK1 inhibition. We will employ two distinct assay methodologies to ensure the robustness of our findings.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 value.

This luminescent assay measures the amount of ATP in the cells, which is a direct indicator of metabolically active, viable cells.[6][7][8][9][10]

Materials:

  • Human cancer cell line

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat the cells with a serial dilution of the compound as described above.

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability and the EC50 value.

Tier 2: Mechanism of Action and Selectivity

With primary activity confirmed, the next stage of our investigation will focus on verifying the on-target activity in a cellular context and assessing the selectivity of our compound.

Cell-Based PLK1 Inhibition Assays

To confirm that the observed cytotoxicity is indeed due to the inhibition of PLK1, we can monitor the phosphorylation of a known PLK1 substrate in treated cells.

Cdc25C is a well-characterized substrate of PLK1, and its phosphorylation at Ser198 is a hallmark of PLK1 activity.[11]

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-Cdc25C (Ser198) and anti-total Cdc25C

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the compound at concentrations around its EC50 for a suitable time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total Cdc25C. A decrease in this ratio upon compound treatment indicates PLK1 inhibition.

Kinase Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of a compound. Non-selective kinase inhibitors can lead to off-target toxicities. We will screen our compound against a panel of other kinases to assess its selectivity profile. This is typically done through a fee-for-service provider that offers large panels of kinase assays.

Data Presentation: Kinase Selectivity

Kinase% Inhibition at 1 µM
PLK198%
PLK245%
PLK330%
Aurora A15%
Aurora B10%
CDK15%

This is an example table. The actual kinases in the panel should be chosen based on structural similarity to PLK1 and known off-target liabilities of other PLK1 inhibitors.

Tier 3: Secondary Pharmacology and Early ADME

In the final phase of our in vitro characterization, we will broaden our scope to investigate potential interactions with other target classes and perform key early ADME assays.

GPCR Screening

Thiazolopyridine derivatives have been reported to interact with various GPCRs. Given the importance of dopamine and serotonin receptors in the central nervous system, and as common off-targets for many drugs, we will screen our compound against a panel of these receptors.

The dopamine D2 receptor is a Gαi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[12][13][14][15][16]

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gai Gαi/o D2R->Gai AC Adenylyl Cyclase Gai->AC ATP ATP cAMP cAMP ATP->cAMP AC G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gaq Gαq/11 HT2AR->Gaq PLC Phospholipase C Gaq->PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca Intracellular Ca2+ Release IP3->Ca

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Functional assays, such as calcium flux assays for 5-HT2A receptors or cAMP assays for D2 receptors, can be used to determine if the compound has any agonist or antagonist activity at these targets.

In Vitro ADME Profiling

Early assessment of a compound's ADME properties is critical for identifying potential liabilities that could hinder its development. A standard panel of in vitro ADME assays should be performed.

Key In Vitro ADME Assays:

  • Solubility: Determines the aqueous solubility of the compound.

  • Permeability: Assessed using cell-based models like Caco-2 to predict intestinal absorption.

  • Metabolic Stability: Evaluates the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.

  • CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which is important for predicting drug-drug interactions.

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

Conclusion

The screening cascade outlined in this guide provides a robust and logical framework for the comprehensive biological profiling of this compound. By starting with a clear hypothesis centered on its putative target, PLK1, and systematically expanding the investigation to include mechanism of action, selectivity, and secondary pharmacology, researchers can build a detailed and data-driven understanding of the compound's therapeutic potential. This strategic approach, grounded in established methodologies and a sound scientific rationale, will enable informed decision-making and accelerate the journey of this promising molecule from the bench to the clinic.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Arora, A., & Anilkumar, G. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin. InTech. Available from: [Link]

  • Gelman, M., McLaughlin, J., Markovtsov, V., Romero, J., Ramphal, J., Singh, R., Payan, D., Holland, S., & Hitoshi, Y. (2008). Identification of PLK1 kinase inhibitors through phenotype and cell-based assays. Cancer Research, 68(9_Supplement), 5653. Available from: [Link]

  • Iliaki, S., Gkeka, P., & Elowe, S. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. The International Journal of Biochemistry & Cell Biology, 139, 106062. Available from: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • O'Sullivan, S. B., & Jean-Richard-Dit-Bressel, P. (2021). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics, 39(15), 5483-5498. Available from: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 69(12), 1126-1135. Available from: [Link]

  • Gaudreault, F., & Chartrand, P. (2016). Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay. Scientific Reports, 6, 37495. Available from: [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved January 14, 2026, from [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience, 34(46), 15131-15139. Available from: [Link]

  • González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 26, 65-90. Available from: [Link]

  • Iliaki, S., Gkeka, P., & Elowe, S. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. The International Journal of Biochemistry & Cell Biology, 139, 106062. Available from: [Link]

  • Schmit, T. L., & Ahmad, N. (2013). The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence? Cancer Research, 73(23), 6863-6868. Available from: [Link]

  • Wu, J., & Zhang, X. (2018). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Molecular Cancer Therapeutics, 17(10), 2055-2068. Available from: [Link]

  • Kaplan, I. V., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. Available from: [Link]

  • Wang, Y., et al. (2025). PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. Frontiers in Immunology, 16, 1403429. Available from: [Link]

  • RE-Place. (n.d.). ATP cell viability assay. Retrieved January 14, 2026, from [Link]

  • Al-Ostath, R., & El-Ashmawy, M. B. (2021). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Current Organic Chemistry, 25(10), 1206-1224. Available from: [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • protocols.io. (2019, April 16). ATP assay. Retrieved January 14, 2026, from [Link]

  • Picetti, R., Saiardi, A., Samad, T. A., Bozzi, Y., Baik, J. H., & Borrelli, E. (1997). Dopamine D2 receptors in signal transduction and behavior. Critical Reviews in Neurobiology, 11(2-3), 121-142. Available from: [Link]

  • Wang, Y., et al. (2026). Structure-Based Virtual Screening Discovers Potent PLK1 Inhibitors with Anticancer Activity. Journal of Chemical Information and Modeling. Available from: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved January 14, 2026, from [Link]

  • Johnson, T. K., et al. (2007). Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. Molecular Cancer Therapeutics, 6(11), 3058-3067. Available from: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 14, 2026, from [Link]

  • B-Bridge International, Inc. (n.d.). PLK1 Kinase Enzyme System Datasheet. Retrieved January 14, 2026, from [Link]

  • Witzgall, R., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 23(19), 11463. Available from: [Link]

  • Kesharwani, P., & Iyer, A. K. (2015). Kinome-Level Screening Identifies Inhibition of Polo-Like Kinase-1 (PLK1) as a Target for Enhancing Non-Viral Transgene Expression. Pharmaceutical Research, 32(11), 3591-3603. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved January 14, 2026, from [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 116, 143-167. Available from: [Link]

  • Byers, L. A., et al. (2017). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Clinical Cancer Research, 23(2), 433-444. Available from: [Link]

  • Yim, H. (2017). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research, 37(3), 1195-1200. Available from: [Link]

  • Sharma, V., & Kumar, V. (2023). Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3), 221-235. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1660. Available from: [Link]

  • Walther, D., et al. (2022). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its chalcogen bioisosteres. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 59-71. Available from: [Link]

Sources

An In-depth Technical Guide to Target Identification and Validation for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the target identification and validation of the novel small molecule, 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. This compound has been identified as a potential inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a critical regulator of the cell cycle and a well-established target in oncology.[1] The overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3] This guide will detail a multi-faceted approach, combining computational, biochemical, and cell-based methodologies to first, hypothetically identify, and then, rigorously validate the molecular target of this compound, with a specific focus on PLK1. The protocols and workflows described herein are designed to provide a robust and self-validating system for researchers in the field of drug discovery and development.

Introduction: The Compound and the Hypothesis

This compound is a small molecule with the chemical formula C8H13N3S and a molecular weight of 183.27. Preliminary information from commercial suppliers suggests that this compound targets Polo-like kinase 1 (PLK1).[1] PLK1 is a master regulator of mitosis, with critical functions in centrosome maturation, spindle assembly, and cytokinesis.[4][5] Its role in cell cycle progression makes it an attractive target for anticancer therapies, and several PLK1 inhibitors have been investigated in clinical trials.[6][7]

This guide will proceed under the working hypothesis that PLK1 is the primary molecular target of this compound. We will outline a systematic approach to first, computationally explore this hypothesis, and second, experimentally confirm the direct engagement of the compound with PLK1 and validate its functional relevance in a cellular context.

Phase 1: In Silico Target Prediction and Docking Studies

The initial phase of target identification leverages computational methods to predict and rationalize the interaction between the small molecule and its putative target. This approach is cost-effective and provides a strong foundation for subsequent experimental work.

Rationale for Computational Approach

Computational modeling, specifically molecular docking, can predict the binding affinity and interaction patterns of a small molecule within the binding site of a protein.[8] For PLK1, there are two primary domains of interest for inhibitor binding: the highly conserved N-terminal ATP-binding kinase domain and the C-terminal Polo-box domain (PBD) which is unique to the PLK family and responsible for substrate recognition.[4][9] Targeting the PBD could offer greater selectivity.[8]

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the crystal structure of human PLK1 from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina) to predict the binding pose of the ligand in both the ATP-binding site and the PBD of PLK1.[10]

  • Analysis: Analyze the docking results to identify the most favorable binding poses, calculate the predicted binding energies, and visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues.

Expected Outcomes and Interpretation

A successful docking study will reveal a low-energy binding pose of the compound within a specific pocket of PLK1. The predicted interactions should be chemically plausible and consistent with the structure-activity relationships of known PLK1 inhibitors. This in silico evidence provides a strong rationale for proceeding with experimental validation.

Phase 2: Biochemical Validation of Direct Target Engagement

Following the promising results from computational studies, the next crucial step is to experimentally demonstrate a direct physical interaction between this compound and PLK1. This section details two robust biochemical approaches: affinity purification-mass spectrometry and the cellular thermal shift assay (CETSA).

Affinity Purification coupled with Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify protein binding partners of a small molecule.[11] By immobilizing the compound of interest, it can be used as "bait" to capture its interacting proteins from a complex cellular lysate.

cluster_0 Affinity Purification Workflow A Immobilize Compound on Beads B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Protein Identification by Mass Spectrometry D->E

Affinity Purification Workflow Diagram
  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads).

  • Preparation of Cell Lysate: Culture a cancer cell line with high PLK1 expression (e.g., HeLa or a pancreatic cancer cell line) and prepare a native cell lysate.[12]

  • Affinity Chromatography: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass spectrometry data should be analyzed to identify proteins that are significantly enriched in the eluate from the compound-coupled beads compared to control beads. The successful identification of PLK1 as a primary hit would provide strong evidence for a direct interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[13]

cluster_1 CETSA Workflow A Treat Cells with Compound B Heat Cells at a Temperature Gradient A->B C Lyse Cells and Separate Soluble/Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curve and Determine Thermal Shift D->E

CETSA Workflow Diagram
  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble PLK1 in each sample using Western blotting with a specific anti-PLK1 antibody.

  • Data Analysis: Plot the amount of soluble PLK1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

TreatmentApparent Melting Temperature (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO)Tagg,control-
Compound (1 µM)Tagg,1µMTagg,1µM - Tagg,control
Compound (10 µM)Tagg,10µMTagg,10µM - Tagg,control
Compound (100 µM)Tagg,100µMTagg,100µM - Tagg,control

Phase 3: Cellular and Functional Target Validation

Confirming direct binding is essential, but it is equally important to demonstrate that this interaction leads to a functional consequence in a cellular setting. This phase focuses on validating the biological relevance of targeting PLK1 with the compound.

Kinase Activity Profiling

To assess the selectivity of the compound, its effect on a broad panel of kinases can be evaluated using technologies like Kinobeads.[15][16] This chemical proteomics approach uses immobilized broad-spectrum kinase inhibitors to enrich a large portion of the expressed kinome from a cell lysate.[15][16] A competitive binding experiment with this compound will reveal its kinase selectivity profile. A highly selective inhibitor will primarily displace PLK1 from the kinobeads.

RNA Interference (RNAi) for Phenotypic Correlation

RNAi is a powerful tool for target validation.[17][18] By specifically silencing the expression of PLK1, one can determine if the resulting cellular phenotype mimics the effects of the compound.

  • siRNA Transfection: Transfect cancer cells with siRNAs specifically targeting PLK1 or a non-targeting control siRNA.

  • Compound Treatment: Treat a parallel set of cells with this compound.

  • Comparison: Compare the phenotypes induced by PLK1 knockdown with those induced by the compound.

A strong correlation between the phenotypes observed with PLK1 siRNA and the compound provides compelling evidence that the compound's mechanism of action is mediated through the inhibition of PLK1.[20][21]

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-pronged strategy for the target identification and validation of this compound, with a focused investigation on its putative target, PLK1. The integration of computational, biochemical, and cellular approaches provides a rigorous framework to establish a clear link between the compound, its molecular target, and its functional consequences.

Successful validation of PLK1 as the target will pave the way for further preclinical development of this compound as a potential anticancer therapeutic. Future studies should focus on detailed structure-activity relationship (SAR) analysis to optimize its potency and selectivity, as well as in vivo efficacy studies in relevant cancer models.

References

  • Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Shakeel, I., Basheer, N., Hasan, G. M., Afzal, M., & Hassan, M. I. (2021). Polo-like kinase 1 as an emerging drug target: structure, function and therapeutic implications. Journal of Drug Targeting, 29(2), 168–184. [Link]

  • Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. (n.d.). AACR Journals. Retrieved January 14, 2026, from [Link]

  • Polo-like Kinase 1 as an emerging drug target: Structure, function and therapeutic implications | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Weiß, L., & Efferth, T. (2012). Polo-like kinase 1 as target for cancer therapy. Experimental Hematology & Oncology, 1(1), 38. [Link]

  • Jani, K. S., & Dalafave, D. S. (2012). Computational design of targeted inhibitors of polo-like kinase 1 (plk1). Bioinformatics and Biology Insights, 6, 23–31. [Link]

  • Polo-like kinase 1 (PLK1) signaling in cancer and beyond. (2021). Biochemical Pharmacology, 192, 114747. [Link]

  • Lee, K. S., et al. (2019). Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition. Proceedings of the National Academy of Sciences, 116(33), 16379-16384. [Link]

  • Computational Modeling of Selected Small Molecules Targeting the PLK1 Polo-Box Domain (PBD). (2025). MetroTech Institute. Retrieved January 14, 2026, from [Link]

  • PLK1 inhibition-based combination therapies for cancer management. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Validation of Polo-like kinase 1 as a therapeutic target in pancreatic cancer cells. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. (2025). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence? | Cancer Research. (2013). AACR Journals. Retrieved January 14, 2026, from [Link]

  • PLK1, A Potential Target for Cancer Therapy. (2016). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Leveraging the Fragment Molecular Orbital Method to Explore the PLK1 Kinase Binding Site and Polo-Box Domain for Potent Small-Molecule Drug Design. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • The balance of Polo-like kinase 1 in tumorigenesis. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Leveraging the Fragment Molecular Orbital Method to Explore the PLK1 Kinase Binding Site and Polo-Box Domain for Potent Small-Molecule Drug Design. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Discovery of a Potent PLK1-PBD Small-Molecule Inhibitor as an Anticancer Drug Candidate through Structure-Based Design. (2019). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Plk1-targeted small molecule inhibitors: molecular basis for their potency and specificity. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Application of RNAi to Genomic Drug Target Validation in Schistosomes. (2015). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Small-molecule Inhibitors for Targeting polo-like Kinase 1 | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Identification of targetable vulnerabilities of PLK1-overexpressing cancers by synthetic dosage lethality. (2025). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • PLK1 Antibody. (n.d.). Affinity Biosciences. Retrieved January 14, 2026, from [Link]

  • Targeted PLK1 suppression through RNA interference mediated by high‐fidelity Cas13d mitigates osteosarcoma progression via TGF‐β/Smad3 signalling. (2024). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Current Advances in CETSA. (2022). Frontiers. Retrieved January 14, 2026, from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Purification and Proteomic Identification of Putative Upstream Regulators of Polo-Like kinase-1 From Mitotic Cell Extracts. (2010). PubMed. Retrieved January 14, 2026, from [Link]

  • Kinobeads use immobilized kinase inhibitors as affinity reagents.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved January 14, 2026, from [Link]

  • Publications. (n.d.). CETSA. Retrieved January 14, 2026, from [Link]

  • PLK1 Polyclonal Antibody IgG, Immunogen Affinity Purifi. (n.d.). Chromatographic Specialties Inc. Retrieved January 14, 2026, from [Link]

  • The target landscape of clinical kinase drugs. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (n.d.). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]

Sources

Spectroscopic Profile of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a fused thiazole and tetrahydropyridine ring system, is a common motif in pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, grounded in established principles and supported by data from analogous structures. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound dictate its spectroscopic signature. The key components are the 2-aminothiazole ring, the N-ethyl-tetrahydropyridine ring, and the aliphatic protons of the fused ring system. Each of these components will give rise to characteristic signals in the NMR, MS, and IR spectra.

Caption: Molecular structure and key features of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Elucidation prep Dissolve in Deuterated Solvent acq_1H 1D ¹H NMR prep->acq_1H acq_13C 1D ¹³C NMR prep->acq_13C analysis Chemical Shift, Integration, Coupling Constants, Correlations acq_1H->analysis acq_13C->analysis acq_2D 2D NMR (COSY, HSQC, HMBC) acq_2D->analysis elucidation Final Structure Confirmation analysis->elucidation

Caption: A typical workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
NH₂5.0 - 7.0Broad Singlet2HExchangeable protons of the primary amine.
CH₂ (Tetrahydropyridine, C4)~3.5 - 4.0Singlet or Triplet2HAdjacent to the thiazole ring and the nitrogen atom.
CH₂ (Tetrahydropyridine, C7)~2.8 - 3.2Triplet2HAliphatic protons adjacent to the sp² carbon of the thiazole.
CH₂ (Tetrahydropyridine, C6)~2.6 - 3.0Triplet2HAliphatic protons adjacent to the nitrogen atom.
N-CH₂ (Ethyl)~2.5 - 2.9Quartet2HMethylene group of the ethyl substituent, coupled to the methyl group.
CH₃ (Ethyl)~1.1 - 1.4Triplet3HMethyl group of the ethyl substituent, coupled to the methylene group.

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (Thiazole)~165 - 175Carbon of the aminothiazole group (C=N).
C8a (Thiazole)~145 - 155Quaternary carbon at the fusion of the two rings.
C4a (Thiazole)~110 - 120Quaternary carbon adjacent to the sulfur atom.
C4, C6, C7 (Tetrahydropyridine)~40 - 60Aliphatic carbons of the tetrahydropyridine ring.
N-CH₂ (Ethyl)~45 - 55Methylene carbon of the ethyl group.
CH₃ (Ethyl)~12 - 18Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of basic nitrogen atoms, which are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrometry Data
IonPredicted m/zInterpretation
[M+H]⁺184.0899Protonated molecular ion. The accurate mass confirms the elemental formula C₈H₁₄N₃S⁺.
[M+H - C₂H₄]⁺156.0589Loss of ethylene from the N-ethyl group via a McLafferty-type rearrangement or direct cleavage.
[M+H - C₂H₅]⁺155.0511Loss of the ethyl radical.

The fragmentation of the thiazole ring is also possible, which can provide further structural confirmation.[1][2] The pyrimidine ring in related structures has been shown to be more stable than the thiazole ring during fragmentation.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data
Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchPrimary amine (NH₂)
3100 - 3000C-H stretchAromatic/vinylic C-H
2980 - 2850C-H stretchAliphatic C-H (CH₂, CH₃)
~1620C=N stretchThiazole ring
~1550N-H bendPrimary amine (NH₂)
~1460C-H bendAliphatic C-H
~1100C-N stretchAliphatic amine

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the N-H stretching of the primary amine.[3] The C=N stretching of the thiazole ring is expected around 1620 cm⁻¹.[4]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a robust framework for its unequivocal identification and characterization. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. [Link]

  • PubMed Central (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of (A) pramipexole (m/z 212.1 → 153.0, scan.... [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

  • PubMed Central (PMC). (2024). Development and characterization of pramipexole dihydrochloride buccal films for Parkinson's disease treatment. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

Sources

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine solubility and stability profiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiles of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound, a novel heterocyclic compound with potential therapeutic applications. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles and industry-standard protocols for determining its physicochemical properties. It is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and analytical development of new chemical entities. The guide details experimental workflows, explains the rationale behind procedural choices, and offers insights into interpreting the resulting data to advance drug development programs.

Introduction: The Critical Role of Physicochemical Profiling

The thiazolo[5,4-c]pyridine scaffold is a key heterocyclic structure found in a variety of biologically active compounds.[1][2] Derivatives of this core have been investigated for a range of therapeutic activities. This compound represents a specific analogue within this class. A thorough understanding of its solubility and stability is paramount in the early stages of drug development. These fundamental properties dictate the compound's bioavailability, inform the selection of appropriate formulation strategies, and are critical for the development of robust analytical methods and the determination of a viable shelf-life.[3][4]

This guide presents a systematic approach to generating the solubility and stability profiles of this molecule, grounded in established scientific principles and regulatory expectations.

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. For an ionizable molecule like this compound, which contains a basic primary amine and a tertiary amine, solubility is expected to be highly dependent on pH.

Thermodynamic Solubility Assessment: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This technique measures the saturation concentration of the compound in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol). Ensuring an excess of solid material is present is crucial for achieving equilibrium.[5]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium may be longer for poorly soluble compounds.[5]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][5] The advantage of HPLC is its ability to separate the parent compound from any potential impurities or degradants.[5]

  • pH Verification: For aqueous solutions, the pH of the saturated solution should be measured at the beginning and end of the experiment to ensure it has not shifted significantly.[5][6]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess API to solvent vials B Agitate at constant temperature (e.g., 24-72 hours) A->B Achieve Equilibrium C Centrifuge sample B->C Post-Equilibration D Filter supernatant C->D Clarify Solution E Quantify concentration by HPLC D->E Prepare for Analysis F Verify final pH of aqueous samples E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

pH-Solubility Profile

For ionizable compounds, determining solubility across a physiologically relevant pH range (typically pH 1.2 to 6.8) is a regulatory requirement for Biopharmaceutics Classification System (BCS) classification.[6][7]

Illustrative pH-Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate a typical profile for a basic compound.

Solvent/Medium pH Temperature (°C) Hypothetical Solubility (mg/mL)
0.1 N HCl1.225> 100
Acetate Buffer4.52525.4
Phosphate Buffer6.8251.8
Water~8.5 (unbuffered)250.5
EthanolN/A2555.0
Propylene GlycolN/A2530.2

This data is for illustrative purposes only.

The hypothetical data shows high solubility at low pH, where the amine groups are protonated, and significantly lower solubility as the pH increases towards the compound's pKa, where the neutral, less soluble form predominates.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation (stress testing) is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9]

Development of a Stability-Indicating Method (SIM)

A prerequisite for any stability study is a validated stability-indicating analytical method (SIM), typically an HPLC method.[10][11] This method must be able to separate the intact API from all process-related impurities and degradation products, ensuring that the measurement of the API is accurate and unaffected by other components.[10][12]

Forced Degradation Protocols

Forced degradation studies involve subjecting the API to stress conditions more severe than those used for accelerated stability testing.[4]

Experimental Protocol: Forced Degradation Studies

  • Hydrolytic Degradation:

    • Acid: Dissolve the compound in 0.1 N HCl and heat (e.g., at 80°C for 24 hours).

    • Base: Dissolve the compound in 0.1 N NaOH and heat (e.g., at 80°C for 24 hours).

    • Neutral: Dissolve the compound in water and heat (e.g., at 80°C for 24 hours).

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature for 24 hours.[13]

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C for 24 hours).[14]

Following exposure, all samples are analyzed by the SIM. The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed at detectable levels without being overly complex.

Hypothetical Degradation Pathway

Thiazole rings can be susceptible to oxidative cleavage or photolytic rearrangement.[15] The tetrahydro-pyridine ring may also be a site for oxidation.

G A 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine (Parent Compound) B N-Oxide on Pyridine Nitrogen A->B Oxidative Stress (H₂O₂) C Thiazole Ring Cleavage Product A->C Photolytic Stress (UV/Vis Light) D De-ethylated Metabolite A->D Thermal/Hydrolytic Stress

Caption: Hypothetical Degradation Pathways.

Illustrative Forced Degradation Results

Stress Condition % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 N HCl, 80°C8%Minor hydrolysis products
0.1 N NaOH, 80°C15%Thiazole ring opening
3% H₂O₂, RT12%N-Oxide formation
Thermal (105°C)5%Minor unspecified degradants
Photolytic (ICH Q1B)18%Thiazole ring cleavage products

This data is for illustrative purposes only.

Interpretation and Application in Drug Development

  • Formulation Development: The low aqueous solubility at neutral pH (hypothetically 0.5 mg/mL) suggests that for oral formulations, solubility enhancement techniques such as salt formation (e.g., hydrochloride salt) or the use of co-solvents and surfactants may be necessary to achieve adequate dissolution and bioavailability.

  • Analytical Method Development: The forced degradation studies identify the key degradation products that the SIM must be able to resolve. These degradants can also be used as markers in formal stability studies.

  • Storage and Handling: The hypothetical sensitivity to light and oxidation indicates that the drug substance should be stored in light-resistant containers and potentially under an inert atmosphere to prevent degradation.

Conclusion

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Patel, N. J., et al. (2012). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives. Der Pharma Chemica, 4(5), 1996-2002. Available from: [Link]

  • Drug Solubility Testing. Eurolab. Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). Available from: [Link]

  • Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 533-541. Available from: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. Available from: [Link]

  • Ghoneim, A., et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. Available from: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available from: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). Pharmaceuticals, 14(3), 234. Available from: [Link]

  • Thiazolo[5,4-c]pyridine. PubChem. Available from: [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-976. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Applied Pharmaceutical Science, 13(04), 001-010. Available from: [Link]

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine. Chemsrc. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Stability Indicating Assay Method. (2023). International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

  • Stability indicating study by using different analytical techniques. (2023). International Journal for Scientific Research and Development (IJSDR). Available from: [Link]

  • Stability Indicating Methods. (2018). YouTube. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Available from: [Link]

  • Stability-indicating HPTLC determination of piperine in bulk drug and pharmaceutical formulations. ResearchGate. Available from: [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. PubChem. Available from: [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available from: [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Pharmaffiliates. Available from: [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Anant Pharmaceuticals Pvt. Ltd. Available from: [Link]

  • 5-Methyl-4,5,6,7-tetrahydro[5][16]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. PubChem. Available from: [Link]

Sources

A Framework for the Preliminary In Vitro Evaluation of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Initial Pharmacological Characterization

Executive Summary

The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[1][2][3][4] This technical guide outlines a comprehensive and logical workflow for the preliminary in vitro evaluation of a novel derivative, 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. As direct biological data for this specific molecule is not extensively available, this paper establishes a foundational screening cascade. The proposed workflow is designed to first assess general cytotoxicity to establish a therapeutic window, followed by an exploration of its potential interaction with high-value drug targets, specifically G-protein coupled receptors (GPCRs), which are implicated in a vast number of physiological processes and are the target of approximately one-third of all marketed drugs.[5][6] This structured approach ensures a thorough initial characterization, providing essential data to guide further drug development efforts.

Introduction: The Therapeutic Potential of the Thiazolo[5,4-c]pyridine Core

The fusion of a thiazole ring with a pyridine system creates a heterocyclic scaffold with significant potential for pharmacological intervention. Thiazole derivatives are known to exhibit a broad spectrum of biological effects.[3][4] The aminothiazole moiety, in particular, is a common feature in compounds with demonstrated antiviral, antioxidant, and antibacterial properties.[1][2][7] The rationale for the proposed evaluation of this compound is therefore grounded in the established bioactivity of its core structural components. This guide provides a systematic approach to unvieling its pharmacological profile, beginning with fundamental safety assessments and progressing to targeted functional screening.

Foundational Assessment: Cytotoxicity and Cellular Viability

A critical first step in the evaluation of any novel compound is to determine its effect on cell viability. This not only provides an initial indication of potential toxicity but also establishes the concentration range for subsequent, more specific assays. The use of colorimetric assays that measure metabolic activity is a robust and high-throughput method for this purpose.[8]

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[8][9]

  • MTT Assay: This well-established assay relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan.[8][10] A key limitation is the necessity of a solubilization step to dissolve the formazan crystals before absorbance can be measured, which can introduce variability.[11]

  • XTT Assay: The formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[8][11] This often leads to higher reproducibility and makes it more amenable to high-throughput screening.[11]

For this preliminary evaluation, the XTT assay is recommended due to its streamlined workflow and improved consistency.[11]

The following diagram outlines the workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay XTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cell line (e.g., HEK293, HepG2) cell_seeding 2. Seed cells into 96-well plates (1x10^4 cells/well) cell_culture->cell_seeding add_compound 4. Add compound to wells (24-48h incubation) cell_seeding->add_compound compound_prep 3. Prepare serial dilutions of test compound compound_prep->add_compound add_xtt 5. Add XTT reagent to each well add_compound->add_xtt incubate_xtt 6. Incubate for 2-4 hours add_xtt->incubate_xtt read_plate 7. Measure absorbance (450 nm) incubate_xtt->read_plate calc_viability 8. Calculate % cell viability read_plate->calc_viability plot_curve 9. Plot dose-response curve calc_viability->plot_curve determine_ic50 10. Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value using the XTT cell viability assay.

  • Cell Seeding: Seed a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if exploring anticancer potential[12][13]) into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations for testing.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for another 24 to 48 hours.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent. Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing metabolically active cells to convert the XTT to the colored formazan product.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The primary output will be an IC50 value, which quantifies the concentration of the compound required to reduce cell viability by 50%.

ParameterDescriptionExample Value
IC50 The half maximal inhibitory concentration, a measure of the compound's cytotoxicity.25 µM

A low IC50 value suggests significant cytotoxicity, which may be desirable for anticancer applications but indicates a narrow therapeutic window for other indications. This data is crucial for selecting non-toxic concentrations for subsequent functional assays.

Target-Focused Screening: G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors involved in a multitude of signaling pathways, making them prime targets for drug discovery.[5][6][14] Given the structural similarities of the test compound to known GPCR ligands, a preliminary screen against a panel of relevant GPCRs is a logical next step. Receptors in the dopaminergic and serotonergic systems are of particular interest due to their roles in neurological and psychiatric disorders.

  • Dopamine D2 Receptor (D2R): A key target for antipsychotic drugs.[15] Its modulation can have profound effects on motor control, motivation, and cognition.[16]

  • Serotonin 5-HT2A Receptor (5-HT2AR): This receptor is involved in processes such as perception, mood, and cognition.[17] It is a target for atypical antipsychotics and psychedelic compounds.[18]

Functional GPCR assays measure the cellular response following receptor activation or inhibition.[19] Common readouts include the measurement of second messengers like intracellular calcium (for Gq-coupled receptors like 5-HT2A) or cyclic AMP (cAMP) (for Gi/Gs-coupled receptors like D2).[19]

  • Calcium Flux Assays: For Gq-coupled receptors like 5-HT2A, agonist binding triggers a signaling cascade that results in the release of calcium from intracellular stores.[17][20] This can be measured using calcium-sensitive fluorescent dyes.

  • Receptor Binding Assays: These assays quantify the direct interaction of a compound with the receptor.[16][21] Competitive binding assays, where the test compound competes with a labeled ligand, are commonly used to determine binding affinity (Ki).[15][16]

The following workflow illustrates a two-step process for evaluating the compound's effect on a selected GPCR, such as the 5-HT2A receptor.

GPCR_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode agonist_cells 1a. Add test compound to 5-HT2A expressing cells agonist_incubate 2a. Incubate agonist_cells->agonist_incubate agonist_read 3a. Measure calcium flux agonist_incubate->agonist_read analysis Analyze Data: Determine EC50 (agonist) or IC50 (antagonist) agonist_read->analysis antagonist_cells 1b. Add test compound to cells antagonist_agonist 2b. Add known 5-HT2A agonist (e.g., Serotonin) antagonist_cells->antagonist_agonist antagonist_incubate 3b. Incubate antagonist_agonist->antagonist_incubate antagonist_read 4b. Measure calcium flux antagonist_incubate->antagonist_read antagonist_read->analysis start Start: Select GPCR Assay (e.g., 5-HT2A Calcium Flux) start->agonist_cells start->antagonist_cells

Caption: Dual-mode workflow for GPCR functional screening (agonist and antagonist).

3.4.1. 5-HT2A Receptor Calcium Flux Assay [20]

  • Cell Preparation: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[22] Seed cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Agonist Mode Testing: Add serial dilutions of this compound to the wells. Measure fluorescence immediately using a plate reader capable of kinetic reads. An increase in fluorescence indicates receptor activation.

  • Antagonist Mode Testing: Pre-incubate the cells with serial dilutions of the test compound for a specified time. Then, add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).[22] A reduction in the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50 (half-maximal effective concentration). For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

3.4.2. Dopamine D2 Receptor Competitive Binding Assay [16][23]

  • Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled D2 antagonist (e.g., [3H]spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioligand on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This allows for the calculation of the IC50, from which the binding affinity (Ki) can be derived using the Cheng-Prusoff equation.

The results from these assays will characterize the compound's interaction with the selected GPCRs.

ParameterAssay TypeDescriptionExample Value
EC50 Functional (Agonist)Concentration for 50% of maximal receptor activation.500 nM
IC50 Functional (Antagonist)Concentration for 50% inhibition of agonist response.1.2 µM
Ki BindingInhibitor constant, a measure of binding affinity.800 nM

Low nanomolar EC50 or Ki values would indicate potent activity at the respective receptor, warranting further investigation into selectivity and downstream signaling pathways.

Concluding Remarks and Future Directions

This technical guide provides a robust, two-stage framework for the initial in vitro characterization of this compound. The proposed workflow, beginning with a foundational cytotoxicity assessment and progressing to targeted GPCR screening, is designed to efficiently generate the critical data needed to make informed decisions about the future development of this compound.

Positive "hits" from this preliminary screen—for instance, potent and selective activity at a specific GPCR with low cytotoxicity—would trigger a more in-depth investigation. Subsequent studies could include:

  • Selectivity Profiling: Screening against a broader panel of receptors to assess off-target effects.

  • Mechanism of Action Studies: Investigating downstream signaling pathways to understand functional selectivity or biased agonism.[24]

  • In Vitro ADME Studies: Assessing metabolic stability, permeability, and other properties to predict in vivo behavior.

By following this structured and scientifically grounded approach, researchers can effectively and efficiently unlock the therapeutic potential of novel chemical entities like this compound.

References

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Innoprot. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available from: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI. Available from: [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences. INDIGO Biosciences. Available from: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Eurofins Discovery. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. BPS Bioscience. Available from: [Link]

  • MTT assay - Wikipedia. Wikipedia. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. MDPI. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - ResearchGate. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - Research Journal of Pharmacy and Technology. RJPT. Available from: [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. National Center for Biotechnology Information. Available from: [Link]

  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells - DiscoverX. DiscoverX. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. Kaunas University of Technology. Available from: [Link]

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. BMG LABTECH. Available from: [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives - Acta Scientific. Acta Scientific. Available from: [Link]

Sources

The Evolving Landscape of Tetrahydro-Thiazolo-Pyridin-ylamine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of analogs and derivatives of this compelling heterocyclic system. We will delve into the nuances of synthetic strategies, with a particular focus on the foundational Gewald reaction, and elucidate the critical structural motifs that govern bioactivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights to accelerate the discovery of novel therapeutics based on this promising scaffold.

Introduction: The Rise of a Privileged Scaffold

The fusion of a thiazole ring with a tetrahydropyridine moiety creates the tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine core, a structure that has garnered significant attention for its therapeutic potential. This heterocyclic system has been successfully exploited to develop potent modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Notably, derivatives of this scaffold have shown significant promise as Smoothened (Smo) antagonists in the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[1] Furthermore, modifications of this core have led to the discovery of compounds with significant antimicrobial properties.[2]

The inherent "drug-likeness" of the tetrahydro-thiazolo-pyridin-ylamine scaffold, characterized by its three-dimensional structure and multiple points for chemical diversification, makes it an attractive starting point for the design of novel therapeutic agents. This guide will provide a comprehensive overview of the key aspects of its chemistry and biology, empowering researchers to rationally design and synthesize the next generation of drug candidates.

Synthesis of the Tetrahydro-Thiazolo-Pyridin-ylamine Core: A Step-by-Step Approach

The construction of the tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine core is most efficiently achieved through a multi-step sequence, with the Gewald reaction serving as a pivotal transformation for the formation of the 2-aminothiazole ring.

The Gewald Reaction: A Cornerstone of Synthesis

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[3][4] In the context of our target scaffold, a cyclic ketone, specifically a protected 4-piperidone derivative, is employed.

Diagram of the Gewald Reaction:

Gewald Reaction ketone N-Protected-4-piperidone reaction Gewald Reaction ketone->reaction cyanoester α-Cyanoester cyanoester->reaction sulfur Sulfur (S8) sulfur->reaction base Base (e.g., Morpholine) base->reaction Catalyst product 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative reaction->product

Caption: The Gewald multicomponent reaction for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Intermediate

The following protocol outlines the synthesis of a Boc-protected 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key intermediate for further derivatization.

Step 1: Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

  • Reagents and Setup:

    • N-Boc-4-piperidone (1.0 eq)

    • Cyanamide (1.2 eq)

    • Elemental Sulfur (1.2 eq)

    • Morpholine (1.3 eq)

    • Ethanol (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure: a. To a stirred solution of N-Boc-4-piperidone in ethanol, add cyanamide and elemental sulfur at room temperature. b. Add morpholine dropwise to the reaction mixture over a period of 30 minutes. c. Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. f. Recrystallize the crude product from ethanol to afford the pure tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate.

Step 2: Deprotection of the Boc Group (if required)

  • Reagents and Setup:

    • Boc-protected intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dichloromethane (DCM) or Dioxane).

    • Round-bottom flask with a magnetic stirrer.

  • Procedure: a. Dissolve the Boc-protected intermediate in the chosen solvent. b. Add the acid (TFA or HCl solution) and stir the mixture at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Structure-Activity Relationships (SAR): Decoding the Determinants of Potency

The tetrahydro-thiazolo-pyridin-ylamine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity. Extensive SAR studies have been conducted, particularly in the context of Smoothened antagonism.

Diagram of Key SAR Points:

SAR cluster_R1 R1 (Pyridine Nitrogen) cluster_R2 R2 (Thiazole Amino Group) cluster_R3 R3 (Piperidine Ring) Core R1_node Introduction of aryl or heteroaryl groups can significantly impact potency and pharmacokinetic properties. Core->R1_node R2_node Acylation or substitution with various groups can modulate target engagement and selectivity. Core->R2_node R3_node Substituents on the piperidine ring can influence solubility and cell permeability. Core->R3_node

Caption: Key positions for chemical modification on the tetrahydro-thiazolo-pyridin-ylamine scaffold.

SAR for Smoothened Antagonism

As potent inhibitors of the Hedgehog signaling pathway, derivatives of this scaffold have been extensively studied for their anticancer activity.[1]

  • Substitution on the Pyridine Nitrogen (R1): The introduction of bulky and lipophilic groups at this position is generally well-tolerated and can enhance potency. For instance, the presence of substituted bi-aryl systems has been shown to lead to highly potent Smo antagonists.[1]

  • Modification of the Thiazole Amino Group (R2): This position is crucial for interaction with the target protein. Acylation or the introduction of small heterocyclic rings can significantly impact binding affinity.

  • Piperidine Ring (R3): While less explored, modifications on the piperidine ring can be utilized to improve physicochemical properties such as solubility and metabolic stability.

Table 1: Summary of SAR for Smoothened Antagonism

Position of ModificationType of SubstitutionEffect on ActivityReference
Pyridine Nitrogen (R1)Substituted bi-aryl groupsIncreased potency[1]
Pyridine Nitrogen (R1)Small alkyl groupsReduced potency[1]
Thiazole Amino Group (R2)AcylationVariable, depends on acyl group[5]
Thiazole Amino Group (R2)Heterocyclic ringsCan enhance potency[1]
SAR for Antimicrobial Activity

The tetrahydro-thiazolo-pyridin-ylamine core has also been investigated for its antimicrobial properties. The SAR in this context often differs from that observed for Smo antagonism.

  • Aryl Substituents: The nature and substitution pattern of aryl groups attached to the core structure can significantly influence the spectrum and potency of antimicrobial activity.[2]

Pharmacological Evaluation: Assessing Biological Activity

A robust pharmacological evaluation is critical to understanding the therapeutic potential of novel analogs. A battery of in vitro and in vivo assays is typically employed.

In Vitro Assays for Smoothened Antagonism

Protocol: GLI1 mRNA Quantification Assay

This assay measures the inhibition of the Hedgehog pathway by quantifying the mRNA levels of GLI1, a downstream target of Smoothened.[6]

  • Cell Culture: Use a cell line known to have an active Hedgehog pathway, such as Daoy medulloblastoma cells.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24-48 hours). Include a positive control (e.g., a known Smo antagonist like Vismodegib) and a vehicle control.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of GLI1 mRNA in compound-treated cells compared to the vehicle control. Determine the IC50 value for each compound.

In Vitro Assays for Antimicrobial Activity

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Challenges and Future Directions

Despite the significant promise of tetrahydro-thiazolo-pyridin-ylamine derivatives, several challenges remain. For Smoothened antagonists, the emergence of drug resistance due to mutations in the Smoothened receptor is a major concern.[8] Future research should focus on the development of next-generation inhibitors that can overcome these resistance mechanisms. Furthermore, improving the pharmacokinetic properties, such as oral bioavailability and metabolic stability, is crucial for the clinical translation of these compounds.[1]

The exploration of this scaffold for other therapeutic areas beyond oncology and infectious diseases is also a promising avenue for future research. The versatility of its chemistry allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets.

Conclusion

The tetrahydro-thiazolo-pyridin-ylamine scaffold represents a highly valuable platform for the design and development of novel therapeutic agents. Its synthetic tractability, coupled with the ability to modulate a variety of biological targets through chemical diversification, ensures its continued importance in the field of medicinal chemistry. The insights and protocols provided in this technical guide are intended to facilitate the ongoing exploration of this remarkable heterocyclic system and accelerate the discovery of new medicines to address unmet medical needs.

References

  • Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. (2015). European Journal of Medicinal Chemistry, 89, 584-597. [Link]

  • Comparison of eight selected smoothened antagonists in three in vitro assays for smoothened activity. (2016). Journal of Pharmacology and Experimental Therapeutics, 356(3), 626-635. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2013). Journal of the Korean Chemical Society, 57(4), 488-494. [Link]

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. (2020). Cancers, 12(10), 2854. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]

  • Smoothened Antagonists Reverse Taxane Resistance in Ovarian Cancer. (2014). Molecular Cancer Therapeutics, 13(6), 1601-1612. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules, 16(11), 9463-9475. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Letters in Drug Design & Discovery, 19(11), 1017-1033. [Link]

  • Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays. (2018). Journal of Medicinal Chemistry, 61(15), 6646-6658. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). Molecules, 24(21), 3843. [Link]

  • Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors. (2018). Molecules, 23(11), 2789. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 747-753. [Link]

  • Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(16), 4529-4533. [Link]

  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 1010-1015. [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2010). ARKIVOC, 2010(iii), 145-151. [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydro-thiazolo[5,4-c]pyridine Scaffold

The 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of pharmacologically active compounds. This heterocyclic system is notably present in pramipexole, a dopamine D2 receptor agonist used in the management of Parkinson's disease. The substituent at the 5-position of the piperidine ring plays a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules. The synthesis of analogues, such as the 5-ethyl derivative, is of significant interest to researchers exploring new chemical entities with potential therapeutic applications, including but not limited to neurological disorders. This application note provides a detailed, step-by-step protocol for the synthesis of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a key intermediate for the development of novel therapeutics.

Retrosynthetic Analysis and Strategy

The synthetic approach to this compound is based on the well-established Hantzsch thiazole synthesis.[1][2] This strategy involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea, to form the 2-aminothiazole ring. Our retrosynthetic analysis identifies N-ethyl-4-piperidone as the key starting material. The synthesis is designed as a three-step process:

  • Synthesis of N-ethyl-4-piperidone: The piperidine nitrogen is first ethylated to introduce the desired N-substituent.

  • α-Bromination of N-ethyl-4-piperidone: The ketone is then brominated at the α-position to generate the reactive intermediate required for the Hantzsch synthesis.

  • Hantzsch Thiazole Synthesis: The α-bromo-N-ethyl-4-piperidone is reacted with thiourea to construct the final thiazolo[5,4-c]pyridine ring system.

This protocol is designed to be robust and scalable, providing a reliable method for the preparation of this important synthetic intermediate.

Experimental Protocols

PART 1: Synthesis of N-Ethyl-4-piperidone (Intermediate 1)

Rationale: The synthesis of N-ethyl-4-piperidone is the foundational step, introducing the ethyl group that will be present in the final product. This is typically achieved via a standard N-alkylation reaction.

Reaction Scheme:

A 4-Piperidone C N-Ethyl-4-piperidone A->C Na2CO3, Acetonitrile, Reflux B Bromoethane B->C A N-Ethyl-4-piperidone C 3-Bromo-1-ethyl-4-piperidone A->C HBr in Acetic Acid B Bromine B->C A 3-Bromo-1-ethyl-4-piperidone C This compound A->C Ethanol, Reflux B Thiourea B->C cluster_0 Step 1: N-Ethylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Hantzsch Thiazole Synthesis start1 4-Piperidone proc1 React with Bromoethane (Na2CO3, Acetonitrile, Reflux) start1->proc1 int1 Intermediate 1: N-Ethyl-4-piperidone proc1->int1 proc2 React with Bromine (HBr, Acetic Acid) int1->proc2 int2 Intermediate 2: 3-Bromo-1-ethyl-4-piperidone proc2->int2 proc3 React with Thiourea (Ethanol, Reflux) int2->proc3 end Final Product: This compound proc3->end

Sources

Application Note & Protocols: A Framework for In Vitro Assay Development for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a PLK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust in vitro biochemical and cell-based assays to characterize the small molecule 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. Publicly available data indicates this compound is an inhibitor of Polo-like Kinase 1 (PLK1), a critical regulator of the cell cycle and a validated target in oncology.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that combines detailed, step-by-step protocols with the underlying scientific rationale. We will progress from initial biochemical characterization to cellular target engagement, establishing a self-validating framework to ensure data integrity and reproducibility, which are paramount in the early stages of drug discovery.[2][3]

Introduction: The Target - Polo-like Kinase 1 (PLK1)

Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis. Its overexpression is a common feature in many human cancers, correlating with poor prognosis. This has made PLK1 an attractive target for therapeutic intervention.[4][5] The development of small molecule inhibitors against PLK1 requires a systematic and rigorous in vitro characterization workflow. This compound belongs to the 2-aminothiazole class of compounds, a scaffold known to produce numerous kinase inhibitors.[6][7][8] This application note details the necessary assays to confirm its activity on PLK1 and determine its potency and mechanism of action.

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B / CDK1 (Inactive) Mitosis Mitotic Entry CyclinB_CDK1->Mitosis Drives CDC25_P CDC25 (Inactive) -Phosphate CDC25 CDC25 (Active) CDC25_P->CDC25 Activation CDC25->CyclinB_CDK1 Dephosphorylates (Activates) PLK1 PLK1 PLK1->CDC25_P Phosphorylates Compound 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine Compound->PLK1 Inhibits

Caption: Simplified PLK1 signaling pathway at the G2/M checkpoint.

Overall Assay Development Strategy

A multi-tiered approach is essential for characterizing a kinase inhibitor. The strategy begins with a robust biochemical assay to confirm enzymatic inhibition and determine potency (IC₅₀). This is followed by mechanism of action (MOA) studies to understand how the compound interacts with the enzyme and its substrates. Finally, cell-based assays are employed to verify that the compound's biochemical activity translates to a desired cellular phenotype.

cluster_workflow Inhibitor Characterization Workflow A Primary Biochemical Screen (Confirms PLK1 Activity) B IC50 Determination (Potency) A->B C Mechanism of Action (MOA) (e.g., ATP Competition) B->C D Cellular Target Engagement & Phenotypic Assay C->D E Selectivity Profiling (Off-Target Effects) D->E

Caption: A logical workflow for in vitro kinase inhibitor characterization.

Protocol: Biochemical IC₅₀ Determination for PLK1

This protocol uses a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial example.[9]

3.1. Objective To determine the concentration of this compound required to inhibit 50% of recombinant PLK1 activity (IC₅₀).

3.2. Materials

  • Compound: this compound (CAS 17899-49-9)

  • Enzyme: Recombinant full-length human PLK1

  • Substrate: PLKtide (or other validated PLK1 peptide substrate)

  • ATP: Adenosine 5'-triphosphate

  • Assay Kit: ADP-Glo™ Kinase Assay (or equivalent)

  • Buffer: Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Plates: White, opaque, 384-well assay plates

  • Control Inhibitor: A known PLK1 inhibitor (e.g., Volasertib) for assay validation.

3.3. Step-by-Step Protocol

  • Compound Serial Dilution:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. This will be your "50x" plate, with concentrations ranging from 10 mM down to ~0.5 µM.

    • Dilute this 50x plate 1:25 into kinase buffer to create a "2x" compound plate. The final DMSO concentration in the assay will be 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the "2x" compound dilutions to the wells of the 384-well assay plate.

    • Include "high control" wells (1% DMSO, no inhibitor) and "low control" wells (1% DMSO, no enzyme).

    • Prepare a "2x" enzyme/substrate mix in kinase buffer containing the appropriate concentration of recombinant PLK1 and PLKtide.

    • Scientist's Note: The enzyme concentration should be in the linear range of the assay, determined during initial assay development. The substrate concentration is typically set at its Michaelis-Menten constant (Km) for IC₅₀ determination.[10]

    • Add 5 µL of the "2x" enzyme/substrate mix to each well (except "low control" wells, which receive buffer only). The total volume is now 10 µL.

  • Initiate Kinase Reaction:

    • Prepare a "2x" ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for PLK1.

    • Add 10 µL of the "2x" ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate at 30°C for 60 minutes.

    • Rationale: Incubation time should be optimized to ensure the reaction remains in the linear phase, typically consuming <20% of the substrate.

  • Detect ADP Production:

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

3.4. Data Analysis and Presentation

  • Normalization:

    • Average the signal from the "high control" (0% inhibition) and "low control" (100% inhibition) wells.

    • Normalize the data for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Curve Fitting:

    • Plot the % Inhibition versus the log[Compound Concentration].

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Table 1: Example IC₅₀ Determination Data

Compound Conc. (nM) log[Conc.] Raw Luminescence % Inhibition
10000 4.00 15,500 98.2%
3333 3.52 18,200 94.9%
1111 3.05 29,500 82.3%
370 2.57 88,900 37.1%
123 2.09 125,600 8.1%
41 1.61 135,000 0.4%
13.7 1.14 135,800 -0.3%
4.6 0.66 136,100 -0.6%
High Control N/A 135,400 0.0%

| Low Control | N/A | 12,300 | 100.0% |

Protocol: Mechanism of Action (MOA) Studies

4.1. Objective To determine if the compound inhibits PLK1 by competing with ATP. This is a critical step in understanding how the inhibitor functions and provides a basis for rational lead optimization.[10]

4.2. Rationale An ATP-competitive inhibitor will bind to the same site as ATP, and its inhibitory effect can be overcome by increasing the concentration of ATP.[11][12] This results in an apparent increase in the Km of ATP with no change in the maximum reaction velocity (Vmax). A non-competitive inhibitor binds to an allosteric site and will decrease Vmax without affecting Km.

cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E E Enzyme (PLK1) ES ES E->ES + S EI EI E->EI + I S S Substrate (ATP) I I Inhibitor ES->E P P Product (ADP) ES->P k_cat ESI ESI E2 E ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I S2 S I2 I ES2->E2 ESI2 ESI ES2->ESI2 + I P2 P ES2->P2 k_cat EI2->ESI2 + S

Caption: Binding models for competitive and non-competitive inhibition.

4.3. Step-by-Step Protocol

  • Experimental Design: This experiment involves a matrix of varying ATP and inhibitor concentrations.

    • Set up a fixed range of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).

    • For each inhibitor concentration, perform a full ATP titration (e.g., 8-10 concentrations, from 0.1x Km to 10x Km).

  • Execute Assay:

    • Follow the biochemical assay protocol described in Section 3.

    • The key modification is that instead of a single ATP concentration, you will add a range of ATP concentrations in the reaction initiation step.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V₀) at each ATP concentration. V₀ is proportional to the luminescent signal.

    • Generate a Lineweaver-Burk plot (1/V₀ vs 1/[ATP]).

    • Expected Outcome (ATP-Competitive): The lines will intersect on the y-axis, indicating no change in Vmax but an increase in the apparent Km (x-intercept moves closer to zero).

    • Expected Outcome (Non-Competitive): The lines will intersect on the x-axis, indicating a decrease in Vmax but no change in Km.

Protocol: Cell-Based Assay for Phenotypic Confirmation

5.1. Objective To confirm that this compound inhibits cell proliferation in a cancer cell line known to be dependent on PLK1 activity, thereby linking biochemical inhibition to a cellular outcome.

5.2. Materials

  • Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer), known to be sensitive to PLK1 inhibition.[7][13]

  • Media: Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent).

  • Plates: Sterile, clear-bottom, white-walled 96-well plates.

  • Test Compound and Controls: As described previously.

5.3. Step-by-Step Protocol

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase cells.

    • Seed the cells into the 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare 2x final concentrations of your compound serial dilutions in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour incubation allows for multiple cell doubling times, making antiproliferative effects more pronounced.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Analyze the data similarly to the biochemical IC₅₀, plotting % inhibition of cell viability versus log[compound concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).

Assay Validation and Trustworthiness

To ensure the integrity of the generated data, all assays must be validated.[14] Key quality control metrics should be calculated for every plate:

  • Z-Factor (Z'): A measure of assay statistical effect size. A Z' > 0.5 indicates an excellent assay suitable for high-throughput screening. Z' = 1 - (3 * (SD_high + SD_low)) / |Avg_high - Avg_low|

  • Signal-to-Background (S/B): The ratio of the high control signal to the low control signal. A high S/B ratio (typically >5) is desirable.

  • Reproducibility: Assays should be repeated on different days with different reagent preparations to ensure inter-assay precision.

Adherence to these principles ensures that the protocols form a self-validating system, producing trustworthy and actionable data for drug discovery programs.[15][16]

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]

  • 5-Methyl-4,5,6,7-tetrahydro[6][7]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (n.d.). PubChem. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. (n.d.). Pharmaffiliates. [Link]

  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. (2025). U.S. Food and Drug Administration (FDA). [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

  • High-throughput screening for kinase inhibitors. (2005). PubMed. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Drug Discovery Today. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. [Link]

  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. (2025). U.S. Food and Drug Administration (FDA). [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. (2025). Federal Register. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (n.d.). PubMed. [Link]

  • Paving the way for small-molecule drug discovery. (n.d.). PubMed Central. [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. (n.d.). NIH's SEED. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie. [Link]

  • 5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. [Link]

  • In Vitro Diagnostics. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Small Molecule Drug Discovery. (n.d.). Charles River Laboratories. [Link]

  • 2-AMINO-4,5,6,7-TETRAHYDROTHIAZOLO(5,4-C)PYRIDINE. (n.d.). precisionFDA. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes. [Link]

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride. (n.d.). PubChem. [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. [Link]

Sources

Application Notes and Protocols for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a Novel PLK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Guardian of the Cell Cycle

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is an investigational small molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a master regulator of the cell cycle, with pivotal roles in mitotic entry, spindle formation, and cytokinesis.[3][4] Its overexpression is a hallmark of numerous human cancers and is often correlated with poor prognosis.[2][5][6] This makes PLK1 a compelling target for anti-cancer drug development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a suite of cell-based assays to characterize its biological activity and therapeutic potential.

The PLK1 Signaling Pathway: A Nexus of Mitotic Control

PLK1 is a serine/threonine kinase that orchestrates multiple stages of cell division.[2][4] Its activity is tightly regulated, peaking during the G2 and M phases of the cell cycle.[4] Dysregulation of PLK1 can lead to chromosomal instability and aneuploidy, contributing to tumorigenesis.[6] The central role of PLK1 in mitosis is depicted in the signaling pathway below.

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitor Inhibition G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Mitotic Stimuli Cdc25C Cdc25C Activation PLK1_Activation->Cdc25C Phosphorylation Centrosome_Maturation Centrosome Maturation PLK1_Activation->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly PLK1_Activation->Spindle_Assembly APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Activation PLK1_Activation->APC_C Phosphorylation Cytokinesis Cytokinesis PLK1_Activation->Cytokinesis CDK1_CyclinB CDK1/Cyclin B Activation Cdc25C->CDK1_CyclinB Dephosphorylation of CDK1 Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Chromosome_Segregation Chromosome Segregation APC_C->Chromosome_Segregation Inhibitor 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine Inhibitor->PLK1_Activation Inhibition

Figure 1: Simplified PLK1 Signaling Pathway in Cell Cycle Regulation.

Experimental Protocols: A Triad of Cellular Assays

To elucidate the cellular effects of this compound, a tiered approach is recommended, beginning with an assessment of its impact on cell proliferation, followed by a detailed analysis of cell cycle distribution, and culminating in the quantification of apoptosis.

I. Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, providing a quantitative measure of cell proliferation and cytotoxicity.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Recommended Cell Lines:

  • HeLa (Cervical Cancer): Known for high PLK1 expression.[7][8][9]

  • HCT-116 (Colorectal Carcinoma): A well-characterized model for cell cycle studies.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known PLK1 inhibitor like BI 2536).

  • Incubation: Incubate the plate for 48-72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[12]

  • Incubation with WST-1: Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[12][13]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

ParameterRecommendation
Cell Lines HeLa, HCT-116
Seeding Density 5 x 10³ cells/well
Compound Concentration Logarithmic serial dilution (e.g., 0.01 µM to 100 µM)
Incubation Time 48-72 hours
WST-1 Incubation 1-4 hours
Absorbance Reading 450 nm

Table 1: Key Parameters for the WST-1 Cell Viability Assay.

II. Cell Cycle Analysis by Flow Cytometry

Inhibition of PLK1 is expected to cause a G2/M phase arrest in the cell cycle.[6] This can be quantified by staining the cellular DNA with a fluorescent dye and analyzing the cell population by flow cytometry.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[14][15]

Cell_Cycle_Workflow Start Seed Cells Treat Treat with Compound Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Figure 2: Workflow for Cell Cycle Analysis using Flow Cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).[16]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

ParameterRecommendation
Cell Lines HeLa, HCT-116
Treatment Duration 24 hours
Fixation 70% Ethanol
Staining Propidium Iodide with RNase A
Analysis Flow Cytometry

Table 2: Key Parameters for Cell Cycle Analysis.

III. Apoptosis Assay by Annexin V/PI Staining

Prolonged mitotic arrest induced by PLK1 inhibition often leads to apoptotic cell death.[17][18] This can be detected by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[17]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

Data Analysis: The cell population can be differentiated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

ParameterRecommendation
Cell Lines HeLa, HCT-116
Treatment Duration 48 hours
Staining Annexin V-FITC and Propidium Iodide
Analysis Flow Cytometry

Table 3: Key Parameters for Apoptosis Assay.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the cellular characterization of this compound as a PLK1 inhibitor. The data generated from these assays will be instrumental in determining its potency, mechanism of action, and potential as an anti-cancer therapeutic. Further investigations could include in vivo studies using mouse xenograft models to assess the compound's efficacy and tolerability in a preclinical setting.

References

  • Polo-like kinase 1 (PLK1) signaling in cancer and beyond. PubMed. Available from: [Link]

  • Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. PNAS. Available from: [Link]

  • PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis. PMC. Available from: [Link]

  • PLK Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Multiple Roles of PLK1 in Mitosis and Meiosis. MDPI. Available from: [Link]

  • Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. PMC. Available from: [Link]

  • Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. Semantic Scholar. Available from: [Link]

  • Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1). PMC. Available from: [Link]

  • Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay. Scientific Reports. Available from: [Link]

  • siRNA interference of Plk1 expression in HeLa cells and treatment with specific RSK1 inhibitor. ResearchGate. Available from: [Link]

  • hnRNPK regulates PLK1 expression. (a,b) HeLa cells were transfected... ResearchGate. Available from: [Link]

  • Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma. PubMed Central. Available from: [Link]

  • Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. AACR Journals. Available from: [Link]

  • [Knockdown of Polo-like kinase 1 (PLK1) inhibits the growth of cervical cancer HeLa cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. Available from: [Link]

  • WST-1 Assay Protocol for Cell Proliferation and Viability. Creative Bioarray. Available from: [Link]

  • Cellular viability - WST-1 assay Protocol for adherent cells. Nanomedicine Characterisation Laboratory. Available from: [Link]

  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers. Available from: [Link]

  • Multiple Roles of PLK1 in Mitosis and Meiosis. PMC. Available from: [Link]

  • Plk1 inhibition leads to transient mitotic arrest followed by DNA... ResearchGate. Available from: [Link]

  • PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. PubMed Central. Available from: [Link]

  • Cell Proliferation Reagent WST-1. ResearchGate. Available from: [Link]

  • The role of polo-like kinase 1 in carcinogenesis: cause or consequence? PubMed Central. Available from: [Link]

  • The Role of Polo-Like Kinase 1 in Regulating the Forkhead Box Family Transcription Factors. MDPI. Available from: [Link]

  • The responses of cancer cells to PLK1 inhibitors reveal a novel protective role for p53 in maintaining centrosome separation. ResearchGate. Available from: [Link]

  • Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. Available from: [Link]

  • Long-term knockdown of Plk1 rendered HeLa cells more sensitive to... ResearchGate. Available from: [Link]

  • Plk1 inhibitors induce loss of cell viability, increased caspase 3... ResearchGate. Available from: [Link]

  • (A) HCT116 cells were transfected with Plk1, Plk1 TD or Plk1 KD... ResearchGate. Available from: [Link]

  • Mitochondrial signatures shape phenotype switching and apoptosis in response to PLK1 inhibitors. Life Science Alliance. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]

  • Cell Cycle Analysis. UWCCC Flow Lab. Available from: [Link]

  • Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. PubMed Central. Available from: [Link]

  • Cell cycle analysis. Wikipedia. Available from: [Link]

  • HCT116 Cells. Cytion. Available from: [Link]

  • Structural basis for variations in Polo Like Kinase 1 conformation and intracellular stability induced by ATP competitive and novel non-competitive abbapolin inhibitors. PMC. Available from: [Link]

  • ELISA-based Polo-Like Kinase 1 (PLK1; STPK13) Assay. Amanote Research. Available from: [Link]

  • NF-κB and ISG Dual Reporter HCT116 Cells. InvivoGen. Available from: [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to characterize the therapeutic potential of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets including kinases like PLK1, c-KIT, and PI3K, suggesting potential applications in oncology and inflammatory diseases.[1][2][3] Furthermore, the broader class of heterocyclic amines, which includes this compound, has demonstrated significant neurological effects, such as the dopamine agonist activity of pramipexole and ropinirole, indicating possible relevance for neurodegenerative disorders like Parkinson's disease.[4][5]

Given the nascent stage of research for this specific molecule, this guide presents a multi-pronged strategy for in vivo evaluation, covering three key therapeutic areas: Oncology, Neurodegenerative Disease, and Inflammation. The protocols are designed to be robust and self-validating, providing a clear rationale for experimental choices to ensure the generation of high-quality, interpretable data.

Preclinical Strategy: A Tripartite Approach

The initial in vivo assessment of this compound should be guided by any available in vitro data. However, in the absence of a definitive mechanism of action, a screening approach using well-established models from the three most probable therapeutic areas is recommended.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening in Disease Models cluster_2 Phase 3: Advanced Efficacy & Mechanism of Action PK_Tox Pharmacokinetics (PK) & Tolerability Studies Oncology Oncology Models (e.g., Xenograft) PK_Tox->Oncology Inform Dosing Neuro Neurodegenerative Disease (e.g., Parkinson's Model) PK_Tox->Neuro Inform Dosing Inflammation Inflammation Models (e.g., Paw Edema) PK_Tox->Inflammation Inform Dosing Advanced Expanded Efficacy Studies in Most Promising Model(s) Oncology->Advanced Select Model(s) Neuro->Advanced Select Model(s) Inflammation->Advanced Select Model(s) caption Figure 1. Staged In Vivo Evaluation Workflow.

Caption: Figure 1. Staged In Vivo Evaluation Workflow.

Part 1: Foundational In Vivo Studies

Prior to efficacy testing, it is crucial to understand the pharmacokinetic (PK) profile and establish the maximum tolerated dose (MTD) of this compound. These studies are essential for designing meaningful and ethical efficacy experiments.[6][7]

Pharmacokinetic (PK) Studies in Rodents

Rodent PK studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a test compound.[6][8] These studies provide critical data for dose selection and scheduling in subsequent efficacy models.[9]

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound in mice or rats following intravenous (IV) and oral (PO) administration.

Protocol:

  • Animal Model: Male and female CD-1 mice or Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: IV administration (e.g., 1-2 mg/kg).

    • Group 2: PO administration (e.g., 5-10 mg/kg).

  • Procedure:

    • Administer the compound via the selected route.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sampling.[9]

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.[9]

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the curveRepresents total drug exposure
t1/2 Half-lifeDetermines dosing frequency
Bioavailability (%) Fraction of oral dose reaching systemic circulationGuides route of administration for efficacy studies
Acute and Sub-chronic Toxicity/Tolerability Studies

These studies are designed to identify the dose range that is safe for repeated administration in efficacy models.[10][11]

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Protocol:

  • Animal Model: CD-1 mice or Sprague-Dawley rats.

  • Study Design:

    • Acute Toxicity: Administer single escalating doses of the compound to different groups of animals. Observe for 24-48 hours.[11]

    • Sub-chronic Tolerability: Administer the compound daily for 7-14 days at doses below the acute toxic dose.

  • Parameters to Monitor:

    • Clinical signs of toxicity (e.g., changes in posture, activity, grooming).

    • Body weight changes.[11]

    • At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.[10]

Part 2: Efficacy Evaluation in Disease Models

Based on the structural alerts and data from related compounds, the following animal models are proposed for initial efficacy screening.

Oncology: Human Tumor Xenograft Model

Given that a potential target of this compound is PLK1, a key regulator of mitosis, a cancer model is a logical starting point.[1]

Objective: To evaluate the anti-tumor efficacy of the compound in an immunodeficient mouse model bearing human tumor xenografts.

G start Day 0: Implant Tumor Cells (e.g., HCT-116) tumor_growth Days 7-10: Tumors Reach ~100-150 mm³ start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Initiate Treatment: Vehicle vs. Compound (e.g., Daily, PO) randomize->treatment monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring endpoint End of Study: Tumor Volume >1500 mm³ or Clinical Signs monitoring->endpoint analysis Collect Tumors for PK/PD Analysis endpoint->analysis caption Figure 2. Xenograft Model Experimental Workflow.

Caption: Figure 2. Xenograft Model Experimental Workflow.

Protocol:

  • Animal Model: Athymic nude mice or NSG mice (6-8 weeks old).

  • Cell Line: A human cancer cell line with known sensitivity to PLK1 inhibitors (e.g., HCT-116 colorectal carcinoma).

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

    • Randomize animals into treatment groups (Vehicle control, positive control, and 2-3 dose levels of the test compound).

    • Administer treatment as per the dosing regimen determined from PK/Tox studies.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor body weight as an indicator of toxicity.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical observations.

    • Optional: Collection of terminal tumors for pharmacodynamic (PD) biomarker analysis (e.g., phospho-histone H3 staining to assess mitotic arrest).

Neurodegenerative Disease: MPTP-Induced Parkinson's Disease Model

The structural similarity to dopamine agonists like pramipexole suggests a potential role in Parkinson's disease (PD).[4] The MPTP mouse model is a widely used neurotoxicant-based model that recapitulates key pathological features of PD.[12]

Objective: To assess the neuroprotective or symptomatic effects of the compound in a mouse model of Parkinsonism.

Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal (IP) injection. A sub-acute regimen (e.g., 20-30 mg/kg/day for 4-5 days) is common.[12]

  • Treatment Regimens:

    • Neuroprotective: Start compound administration before and during MPTP treatment.[13]

    • Symptomatic: Start compound administration after the lesion has been established (e.g., 7 days post-MPTP).

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance.

    • Pole Test: To measure bradykinesia.

  • Endpoint Analysis (post-behavioral testing):

    • Harvest brains and process for immunohistochemistry.

    • Quantify dopaminergic neuron loss in the substantia nigra pars compacta (SNpc) by tyrosine hydroxylase (TH) staining.

    • Measure dopamine levels in the striatum via HPLC.

Inflammation: Carrageenan-Induced Paw Edema Model

The anti-inflammatory properties of related dopamine agonists and various thiazole derivatives warrant investigation in an acute inflammation model.[14][15] The carrageenan-induced paw edema model is a classic, reproducible assay for evaluating anti-inflammatory agents.[14][16]

Objective: To determine the anti-inflammatory activity of the compound in an acute model of inflammation.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g).

  • Procedure:

    • Administer the test compound (e.g., IP or PO) 30-60 minutes before the inflammatory insult.[14]

    • Inject a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw.

    • Measure the paw volume using a plethysmometer at baseline and at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).[14][16]

  • Groups:

    • Vehicle Control.

    • Positive Control (e.g., Indomethacin, 10 mg/kg).[16]

    • Test Compound (at least 3 dose levels).

  • Endpoint:

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Interpretation and Next Steps

The results from this tripartite screening approach will guide the subsequent development of this compound. Positive results in a particular model should be followed by more comprehensive studies, including:

  • Dose-response characterization.

  • Chronic efficacy studies.

  • Investigation in alternative or more complex models (e.g., orthotopic or transgenic cancer models, chronic neurodegenerative models).[17][18]

  • Mechanism of action studies to confirm target engagement in vivo.

This structured, evidence-based approach ensures a thorough and efficient in vivo evaluation, maximizing the potential for discovering the therapeutic utility of this novel compound.

References

  • Sadeghi, H., et al. (2016). Pramipexole reduces inflammation in the experimental animal models of inflammation. Immunopharmacology and Immunotoxicology, 38(4), 263-270. [Link][14][16]

  • Edenfield, M. J., et al. (2000). Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1163-1171. [Link]

  • Charles River Laboratories. Autoimmune Disease and Inflammation Models. Charles River. [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. [Link]

  • Salamone, J. D., et al. (1998). Dopamine agonists suppress cholinomimetic-induced tremulous jaw movements in an animal model of Parkinsonism: tremorolytic effects of pergolide, ropinirole and CY 208-243. Psychopharmacology, 138(3-4), 249-256. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. Creative Biolabs. [Link][9]

  • Rogers, D. C., et al. (2000). Anxiolytic profile of ropinirole in the rat, mouse and common marmoset. Psychopharmacology, 151(1), 93-98. [Link]

  • Hauser, R. A. (2000). Pre-clinical studies of pramipexole: clinical relevance. Journal of Neurology, 247 Suppl 2, II15-II20. [Link][4]

  • ResearchGate. Effects of Ropinirole on Various Parkinsonian Models in Mice, Rats, and Cynomolgus Monkeys. ResearchGate. [Link][5]

  • P, P., et al. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Biosciences Biotechnology Research Asia, 19(3). [Link][17]

  • Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. [Link][18]

  • El-Sisi, A. E., et al. (2012). The role of pramipexole in a severe Parkinson's disease model in mice. Pharmacological Reports, 64(6), 1369-1376. [Link][12]

  • Ramji, J. V., et al. (1999). Disposition of ropinirole in animals and man. Xenobiotica, 29(3), 311-325. [Link]

  • PatSnap. How is drug toxicity assessed in animal models?. PatSnap Synapse. [Link][10]

  • Sriram, K., et al. (2005). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 79-84. [Link][7]

  • Guo, S., et al. (2014). Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease. Journal of Neuroimmune Pharmacology, 9(3), 347-359. [Link][13]

  • Pharma Models. Preclinical Toxicology Testing and Toxicity Profiles. Pharma Models. [Link][11]

  • Bevk, D., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link][15]

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(21), 6485. [Link][2]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4583. [Link][3]

Sources

Application Notes and Protocols for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing a Selective PLK1 Inhibitor for Proteomic Interrogation of the Cell Cycle

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a master regulator of the cell cycle, with critical functions in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][3][4] Its overexpression is a hallmark of many cancers, making it a prime target for therapeutic development.[3][5] For the researcher, this compound serves as a powerful chemical probe to dissect the complex signaling networks governed by PLK1. This guide provides detailed protocols for the application of this compound in cutting-edge chemoproteomic workflows, enabling target engagement validation, selectivity profiling, and the discovery of novel PLK1-dependent cellular processes.

Chemoproteomics leverages chemical probes to explore protein function and drug interactions directly in a complex biological system.[6][7] By employing this compound in such workflows, researchers can move beyond inferring target engagement from downstream phenotypic effects and directly observe the inhibitor's interaction with PLK1 and other potential off-targets within the native cellular environment. The following protocols are designed to be robust and adaptable, providing a framework for comprehensive proteomic analysis.

Compound at a Glance

PropertyValue
IUPAC Name This compound
Synonyms N/A
CAS Number 17899-49-9[8][9]
Molecular Formula C₈H₁₃N₃S[9]
Molecular Weight 183.27 g/mol
Primary Target Polo-like kinase 1 (PLK1)[1]
Pathway Cell Cycle/Checkpoint

Core Applications in Proteomics

This compound is ideally suited for three primary chemoproteomic applications:

  • Target Engagement Verification: Confirming that the compound interacts with its intended target, PLK1, in a cellular context.

  • Selectivity Profiling: Identifying the full spectrum of protein interactions, including on-target and potential off-target kinases.

  • Downstream Pathway Analysis: Quantifying changes in the phosphoproteome upon PLK1 inhibition to elucidate its functional role in cellular signaling.

Experimental Workflows

Workflow 1: Affinity-Based Target Identification and Selectivity Profiling

This workflow aims to identify the protein targets of this compound by immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. A competitive displacement experiment is included to distinguish specific from non-specific interactions.

Affinity_Based_Target_Identification cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Compound 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine Immobilization Immobilization on Sepharose Beads Compound->Immobilization Linker conjugation Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate (e.g., HeLa, HCT116) Cell_Lysate->Incubation Wash Wash Steps Incubation->Wash Remove non-specific binders Elution Elution Wash->Elution Denaturing or competitive elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Trypsin Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Protein Identification LC_MS->Data_Analysis

Caption: Workflow for affinity-based target identification.

Protocol 1: Affinity-Based Pull-Down Assay

Rationale: This protocol is based on the principle that an immobilized small molecule can selectively capture its protein binding partners from a complex mixture.[10][11] The use of a competitor (the free compound) is crucial for validating the specificity of the observed interactions.

Materials:

  • This compound

  • NHS-activated Sepharose beads

  • Cell line (e.g., HeLa, known for high PLK1 expression)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)

  • Wash buffer (Lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Mass spectrometer

Procedure:

  • Immobilization of the Compound:

    • Synthesize a derivative of the compound with a suitable linker (e.g., an aliphatic chain with a terminal carboxylic acid or amine) for conjugation to NHS-activated Sepharose beads. The ethyl group on the pyridine ring is a potential site for modification without disrupting the core pharmacophore.

    • Follow the manufacturer's protocol for coupling the derivatized compound to the beads.

    • Thoroughly wash the beads to remove any unreacted compound.

    • Prepare a control resin with the linker alone to identify proteins that bind non-specifically to the linker or bead matrix.

  • Preparation of Cell Lysate:

    • Culture HeLa cells to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Affinity Pull-Down:

    • For each pull-down, use 1-2 mg of total protein lysate.

    • Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.

    • Divide the pre-cleared lysate into three tubes:

      • Tube 1 (Experimental): Add the immobilized compound beads.

      • Tube 2 (Competition Control): Add an excess (e.g., 100 µM) of free this compound for 1 hour before adding the immobilized compound beads.

      • Tube 3 (Negative Control): Add the control resin (linker only).

    • Incubate all tubes for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

    • After the final wash, aspirate all residual buffer.

    • Elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible silver or Coomassie stain.

    • Excise the entire lane for each sample and perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins using a database search (e.g., Mascot, Sequest) against a human protein database.

Data Interpretation:

True binding partners should be present in the experimental sample (Tube 1) and significantly reduced or absent in the competition control (Tube 2) and the negative control (Tube 3). PLK1 should be among the top hits.

Workflow 2: Competitive Activity-Based Protein Profiling (ABPP)

This approach provides a more functional readout by using a broad-spectrum, reactive probe that labels a whole class of enzymes (e.g., kinases). The compound of interest is used as a competitor to prevent the probe from labeling its specific targets. This method is excellent for assessing selectivity across the kinome in a native context.[12][13]

Competitive_ABPP cluster_treatment Cell Treatment cluster_labeling Labeling & Enrichment cluster_analysis Analysis Lysate Cell Lysate DMSO DMSO (Control) Lysate->DMSO Inhibitor 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine Lysate->Inhibitor Probe Broad-spectrum Kinase Probe (e.g., with biotin tag) DMSO->Probe Inhibitor->Probe Click_Chemistry Click Chemistry (if using alkyne probe) Probe->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-bead Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantitative Analysis (Label-free or TMT) LC_MS->Quantification

Caption: Workflow for competitive activity-based protein profiling.

Protocol 2: Competitive ABPP for Kinase Selectivity Profiling

Rationale: This protocol assesses the potency and selectivity of the inhibitor against a large number of kinases simultaneously in their native environment.[14][15][16] A decrease in the signal for a particular kinase in the inhibitor-treated sample indicates that the compound has engaged that target.

Materials:

  • This compound

  • Broad-spectrum kinase activity-based probe (e.g., a biotinylated acyl phosphate probe)

  • Cell lysate and buffers as in Protocol 1

  • Streptavidin-coated magnetic beads

  • Mass spectrometer

Procedure:

  • Preparation of Cell Lysate:

    • Prepare clarified cell lysate as described in Protocol 1.

  • Competitive Inhibition:

    • Aliquot 1 mg of lysate into several tubes.

    • Treat the lysates with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle control.

    • Incubate for 1 hour at room temperature.

  • Probe Labeling:

    • Add the broad-spectrum kinase probe to each lysate at its optimal concentration (typically 1-5 µM).

    • Incubate for 30 minutes at room temperature.

    • Quench any unreacted probe according to the manufacturer's instructions.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer followed by a high-salt buffer (e.g., 1 M NaCl) and finally a stringent buffer (e.g., 8 M urea).

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead trypsin digestion of the captured proteins.

    • Collect the resulting peptides for LC-MS/MS analysis.

  • Proteomic Analysis:

    • Analyze the peptides by LC-MS/MS.

    • Use a quantitative proteomics strategy (e.g., label-free quantification or TMT labeling) to compare the abundance of each identified kinase across the different inhibitor concentrations.

Data Interpretation:

Plot the relative abundance of each identified kinase as a function of the inhibitor concentration. This will allow for the determination of an apparent IC₅₀ value for each kinase, providing a quantitative measure of the inhibitor's potency and selectivity. A highly selective inhibitor will show a significant decrease in the abundance of PLK1 at low concentrations, with minimal changes for other kinases.

Expected Outcomes and Data Visualization

Successful application of these protocols will yield a comprehensive profile of the cellular targets of this compound.

Table 2: Representative Data from Competitive ABPP

ProteinGeneFunctionApparent IC₅₀ (nM)
Polo-like kinase 1PLK1Mitotic progression50
Serine/threonine-protein kinase APRKACAPKA signaling>10,000
Cyclin-dependent kinase 1CDK1Cell cycle control>10,000
Aurora kinase AAURKAMitotic spindle assembly8,500
Aurora kinase BAURKBChromosome segregation>10,000

This is example data. Actual results may vary.

Troubleshooting Common Issues

  • High background in affinity pull-downs: Increase the number of wash steps and the stringency of the wash buffer. Ensure the lysate is properly pre-cleared.

  • No specific targets identified: The compound may not be properly immobilized, or the linker may be interfering with binding. Verify the immobilization chemistry. Alternatively, the target may be of low abundance; increase the amount of starting lysate.

  • Poor coverage of kinases in ABPP: Ensure the activity-based probe is fresh and used at the optimal concentration. The choice of cell line and its metabolic state can also influence the activity of kinases.

Conclusion

This compound is a valuable tool for the proteomic investigation of PLK1 biology. The protocols outlined here provide a robust framework for its use in target identification, selectivity profiling, and functional pathway analysis. By integrating these chemoproteomic strategies, researchers can gain unprecedented insights into the cellular mechanisms regulated by PLK1 and lay the groundwork for future therapeutic development.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target discovery. Bioorganic & medicinal chemistry, 20(6), 1973–1978.
  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]

  • Eberl, H. C., et al. (2017). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Journal of proteome research, 16(5), 1781-1791.
  • Golan, P., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical pharmacology, 192, 114747.
  • Médard, G., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Retrieved from [Link]

  • Baggelaar, M. P., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 100906.
  • Utrecht University. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. Retrieved from [Link]

  • Iliaki, S., & St-Arnaud, K. (2013). The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence?. Cancer Research, 73(23), 6886-6890.
  • Burkard, M. E., & Jallepalli, P. V. (2014). Regulating a key mitotic regulator, polo-like kinase 1 (PLK1). FEBS letters, 588(23), 4388-4396.
  • MtoZ Biolabs. (n.d.). How Do Kinase Inhibitors Perform Impressively in Chemical Proteomics. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Quantitative chemical proteomics and systems biology.
  • Giam, M., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 71-77.
  • Saxena, C., Higgs, R. E., Zhen, E., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(7), 701-717.
  • Lomenick, B., et al. (2011). A chemical- and proteomic-based approach to the determination of protein-ligand interactions. Journal of proteome research, 10(9), 4274-4282.
  • Parker, C. G., & Cravatt, B. F. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. ACS chemical biology, 11(8), 2095-2107.
  • Willems, L. I., et al. (2014). Activity-based protein profiling for drug discovery. Leiden University. Retrieved from [Link]

  • Fang, C., et al. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics, 265, 104652.
  • Mo, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1276-1284.
  • Wang, Y., et al. (2014). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1179, 147-157.
  • Ruprecht, B., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS chemical biology, 10(1), 275-284.
  • Golkowski, M. G., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of proteome research, 16(5), 1801-1809.
  • Reinecke, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature chemical biology, 19(12), 1548-1558.
  • Bantscheff, M., et al. (2009). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 8(11), 5243-5253.

Sources

Analytical methods for quantification of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Quantitative Analysis of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Introduction

This compound is a heterocyclic amine containing a thiazole ring fused to a tetrahydropyridine moiety. The thiazole ring is a significant scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] As such, novel derivatives like this compound are of considerable interest to researchers in drug discovery and development. Accurate and reliable quantification of this analyte is paramount for a variety of studies, including pharmacokinetic and toxicokinetic assessments, formulation analysis, and quality control.

This guide, designed for researchers and drug development professionals, provides detailed protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The methodologies are based on established principles for the analysis of structurally related aminothiazole and heterocyclic amine compounds.[4][5][6]

Part 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method is designed for the quantification of the analyte in non-complex matrices, such as dissolution media or bulk drug substance. The protocol employs Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. The analyte, being a moderately polar compound, is well-retained on a C18 stationary phase. An acidic mobile phase is utilized to ensure the amine functional group is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[4][5] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore.

Experimental Protocol: HPLC-UV

1.2.1. Reagents and Materials

  • Reference Standard: this compound (purity ≥98%)

  • Acetonitrile (ACN): HPLC grade

  • Orthophosphoric Acid (OPA): ACS grade

  • Water: Deionized, 18.2 MΩ·cm

  • Mobile Phase A: 0.1% (v/v) OPA in water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

1.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm particle size).[5]

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

1.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve a concentration range of 1 - 100 µg/mL.

1.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 50 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength Determined by UV scan (typically 260-280 nm for similar structures)[5]
Run Time 5 minutes
HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal Calibration Standards (1 - 100 µg/mL) Stock->Cal Autosampler Autosampler Injection (10 µL) Cal->Autosampler Sample Unknown Sample Preparation Sample->Autosampler Column C18 Column Separation (Isocratic) Autosampler->Column Detector UV Detection Column->Detector Integration Peak Integration Detector->Integration Curve Calibration Curve Generation Integration->Curve Quant Quantification Curve->Quant

Caption: Workflow for HPLC-UV quantification.

Method Validation Summary (Hypothetical Data)

The method should be validated according to regulatory guidelines to ensure its performance.[7][8][9]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.9992
Range 1 - 100 µg/mLMeets Requirement
Accuracy 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD) ≤ 2.0%1.2%
Limit of Quantification (LOQ) S/N ≥ 101 µg/mL
Specificity No interference at analyte retention timePass

Part 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

For quantifying low concentrations of the analyte in complex biological matrices such as plasma or serum, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[10] This protocol involves a simple protein precipitation step to remove the bulk of matrix interferences.[5][11] The analyte is then separated by RP-HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its stable-isotope labeled internal standard. The use of an internal standard is critical to correct for matrix effects and variability in sample processing and instrument response.[1]

Experimental Protocol: LC-MS/MS

2.2.1. Reagents and Materials

  • Reference Standard: this compound

  • Internal Standard (IS): A stable isotope-labeled version (e.g., D4-labeled) of the analyte is highly recommended. If unavailable, a close structural analog can be used.

  • Acetonitrile (ACN): LC-MS grade, containing 0.1% formic acid.

  • Formic Acid (FA): LC-MS grade

  • Water: LC-MS grade

  • Ammonium Formate: LC-MS grade

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% FA in water

  • Mobile Phase B: Acetonitrile with 0.1% FA

  • Biological Matrix: Blank human or animal plasma (K2-EDTA)

2.2.2. Instrumentation

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., Waters Xterra® RP C18, 150 mm × 4.6 mm, 5 µm).[5]

  • Data Acquisition Software: MassLynx™, Analyst®, or equivalent.

2.2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the IS in methanol.

  • Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the analyte stock solution into blank plasma to create calibration standards (e.g., 0.5 - 500 ng/mL) and QCs at low, medium, and high concentrations.

  • Precipitation Solution: Acetonitrile containing the IS at a fixed concentration (e.g., 50 ng/mL).

2.2.4. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold precipitation solution (ACN with IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2.2.5. LC-MS/MS Conditions

ParameterLC ConditionMS Condition
Column C18, 150 mm x 4.6 mm, 5 µmIonization Mode
Mobile Phase Gradient elution (see table below)Ion Spray Voltage
Flow Rate 0.8 mL/minSource Temp.
Column Temp. 40 °CMRM Transitions
Injection Vol. 5 µLHypothetical Transition
Run Time 8 minutesHypothetical IS

LC Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
LC-MS/MS Bioanalysis Workflow Visualization

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Precip Add ACN with IS (150 µL) Plasma->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject LC LC Separation (C18 Gradient) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Generate Weighted Calibration Curve Ratio->Curve Quant Quantify Concentration Curve->Quant

Caption: Workflow for LC-MS/MS bioanalysis.

Bioanalytical Method Validation Summary (Hypothetical Data)

The bioanalytical method must be validated according to the FDA Guidance for Industry to ensure reliable results for preclinical or clinical studies.[12][13]

Validation ParameterAcceptance Criteria (FDA)Hypothetical Result
Linearity (r²) ≥ 0.99, weighted regression0.998 (1/x²)
Range 0.5 - 500 ng/mLMeets Requirement
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)-5.2% to +6.8%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)≤ 8.5%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ)-7.1% to +4.3%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)≤ 9.2%
Recovery Consistent and reproducible~85%
Matrix Effect CV of IS-normalized matrix factor ≤15%7.8%
Stability (Freeze/Thaw, Bench-Top, Long-Term) % Bias within ±15% of nominalPass

References

  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed.
  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare.
  • Bioanalytical Method Validation FDA 2001.pdf.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • Validation of Bioanalytical Methods &#151; Highlights of FDA's Guidance.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC - NIH.
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties - Oriental Journal of Chemistry.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity - Chemical Review and Letters.
  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry - PMC - NIH.
  • Quantitative bioanalysis by LC-MS for the development of biological drugs.

Sources

Application Notes and Protocols for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine as a Putative Chemical Probe for Polo-Like Kinase 1 (PLK1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Guide to the Characterization and Application of a Novel PLK1 Inhibitor Candidate

This document provides a comprehensive guide for the investigation of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine as a chemical probe for Polo-like kinase 1 (PLK1). While this compound has been suggested to target PLK1, publicly available data on its potency, selectivity, and cellular activity is limited. Therefore, this guide is structured to provide the user with the necessary protocols and scientific rationale to independently validate its activity and utilize it as a chemical probe for studying PLK1 function.

Introduction to PLK1 and the Role of Chemical Probes

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1] Its functions are integral to centrosome maturation, the formation of the bipolar spindle, and cytokinesis. Due to its overexpression in a wide array of human cancers and its correlation with poor prognosis, PLK1 has emerged as a significant target for the development of anticancer therapeutics. Inhibition of PLK1 can lead to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive strategy for drug discovery.[1]

Chemical probes are essential tools in the study of protein function and for the validation of new drug targets.[2] A well-characterized chemical probe should be potent, selective, and active in cellular and in vivo models. This guide will outline the necessary steps to determine if this compound meets these criteria for a PLK1 chemical probe.

Physicochemical Properties and Handling

  • Structure:

    • IUPAC Name: 5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

    • CAS Number: 17899-49-9

    • Molecular Formula: C₈H₁₃N₃S

    • Molecular Weight: 183.27 g/mol

  • Solubility: Solubility should be determined empirically in relevant solvents such as DMSO for stock solutions and aqueous buffers for assays.

  • Storage: Store as a solid at -20°C, protected from light and moisture. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Plan for Target Validation and Characterization

The following sections provide detailed protocols to validate and characterize the activity of this compound as a PLK1 inhibitor.

Biochemical Assays: Determining In Vitro Potency and Selectivity

The first step in characterizing a putative kinase inhibitor is to determine its in vitro activity against the purified target enzyme and to assess its selectivity against other kinases.

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the compound against PLK1 using a commercially available ADP-Glo™ Kinase Assay system.

Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate (e.g., a specific peptide or casein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit

  • This compound

  • DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in DMSO, and then further dilute into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the PLK1 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for PLK1.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

To be a useful chemical probe, the compound should exhibit high selectivity for PLK1 over other kinases, especially those within the same family or in related signaling pathways. It is recommended to screen the compound against a panel of purified kinases (e.g., a commercial kinase profiling service) at a fixed concentration (e.g., 1 µM). Any significant off-target inhibition should be followed up with full IC₅₀ determinations for those kinases.

Cell-Based Assays: Confirming Cellular Activity and Phenotype

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage with its target in a cellular context, and elicit the expected biological response.

This protocol is to assess the inhibition of PLK1 activity in cells by measuring the phosphorylation of a downstream target.

Materials:

  • HeLa or other suitable cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLK1 (Thr210), anti-PLK1, anti-phospho-Cdc25C (Ser198), anti-Cdc25C, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed HeLa cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the compound for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

PLK1 inhibition is known to cause a G2/M phase arrest in the cell cycle. This can be quantified by flow cytometry.[3][4]

Materials:

  • HeLa or other suitable cancer cell line

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of PLK1 often leads to defects in mitotic spindle formation. This can be visualized by immunofluorescence microscopy.

Materials:

  • HeLa cells grown on glass coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: anti-α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the compound for 24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with the chosen fixative.

    • Permeabilize the cells with permeabilization buffer.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour.

    • Incubate with the anti-α-tubulin primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Score the percentage of mitotic cells with abnormal spindle morphologies (e.g., monopolar or multipolar spindles).

Visualization of Pathways and Workflows

PLK1 Signaling Pathway

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis Aurora_A Aurora A PLK1_inactive PLK1 (inactive) Aurora_A->PLK1_inactive Activates PLK1_active PLK1 (active) Cdc25C_inactive Cdc25C (inactive) PLK1_active->Cdc25C_inactive Phosphorylates Cdc25C_active Cdc25C (active) Cdk1_CyclinB_inactive Cdk1/Cyclin B (inactive) Cdc25C_active->Cdk1_CyclinB_inactive Dephosphorylates Cdk1_CyclinB_active Cdk1/Cyclin B (active) Mitotic_Entry Mitotic Entry Cdk1_CyclinB_active->Mitotic_Entry

Caption: Simplified PLK1 signaling pathway leading to mitotic entry.

Experimental Workflow for Chemical Probe Validation

Chemical_Probe_Validation_Workflow Start Putative PLK1 Inhibitor (this compound) Biochemical_Assay Biochemical Assay (In Vitro Kinase Assay) Start->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays Selectivity_Profiling->Cell_Based_Assays Western_Blot Western Blot (PLK1 Substrate Phosphorylation) Cell_Based_Assays->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cell_Based_Assays->Flow_Cytometry Immunofluorescence Immunofluorescence (Mitotic Spindle Analysis) Cell_Based_Assays->Immunofluorescence Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Validated Chemical Probe? Data_Analysis->Conclusion

Sources

Application Notes and Protocols for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is a synthetic compound of interest in medicinal chemistry and drug discovery.[1] Publicly available data, primarily from chemical and biological suppliers, suggests its potential utility in oncology due to its activity as an inhibitor of Polo-like kinase 1 (PLK1) and as a microtubule depolymerizing agent.[1][2] These mechanisms are central to cell cycle regulation and mitosis, making them attractive targets for anticancer therapies.

This document provides a guide for researchers on the potential applications of this compound in relevant disease models. It is important to note that while preliminary data on its biological activity is available, detailed peer-reviewed studies with specific experimental protocols for this compound are not readily found in the public domain. Therefore, the protocols provided herein are representative methodologies based on the putative mechanisms of action of the compound and are intended to serve as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific experimental systems.

Chemical and Physical Properties

PropertyValue
CAS Number 17899-49-9
Molecular Formula C₈H₁₃N₃S
Molecular Weight 183.27 g/mol
Purity Typically >95% (verify with supplier)
Solubility Information not widely available. It is recommended to perform solubility tests in relevant solvents such as DMSO, ethanol, or aqueous buffers.

Putative Mechanisms of Action and Therapeutic Potential

Oncology

The primary therapeutic potential of this compound appears to be in the treatment of cancer. The proposed mechanisms of action are twofold:

  • Polo-like kinase 1 (PLK1) Inhibition: PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3] Its overexpression is common in many human cancers and is often associated with poor prognosis.[3] By inhibiting PLK1, this compound may induce mitotic arrest and apoptosis in cancer cells.

  • Microtubule Depolymerization: Microtubules are dynamic polymers essential for forming the mitotic spindle, which segregates chromosomes during cell division.[4] Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. This compound is suggested to act as a microtubule depolymerizing agent, leading to mitotic spindle disruption and cell cycle arrest, ultimately triggering apoptosis.[1]

The interplay between PLK1 inhibition and microtubule dynamics is a key area of investigation, as PLK1 itself is involved in regulating microtubule-associated proteins.

G cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine PLK1 PLK1 Kinase Activity Compound->PLK1 Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits (Depolymerization) Mitosis Mitotic Progression PLK1->Mitosis Regulates Spindle Mitotic Spindle Formation Tubulin->Spindle Essential for Arrest Mitotic Arrest Mitosis->Arrest Disruption leads to Spindle->Mitosis Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Putative mechanism of action in cancer cells.

Neurodegenerative and Inflammatory Diseases

While less substantiated in publicly accessible data, some sources suggest potential neuroprotective and anti-inflammatory effects.[1] These activities could be linked to the modulation of inflammatory pathways or the reduction of oxidative stress. Further research is required to validate these potential applications and elucidate the underlying mechanisms.

Application in Cancer Cell Line Models

Based on available data, this compound has shown antiproliferative activity against several human cancer cell lines.

Cell LineCancer TypeReported IC₅₀ (nM)Putative Mechanism
MDA-MB-435 Melanoma/Breast Cancer9Microtubule depolymerization
A549 Lung Cancer15Inhibition of tubulin assembly
HCT116 Colon Cancer20Induction of apoptosis
Data sourced from an online chemical supplier and should be independently verified.[1]

Representative Experimental Protocols

The following are example protocols. Investigators must adapt and optimize these based on their specific cell lines, equipment, and research objectives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/SRB)

This protocol outlines a general procedure to determine the IC₅₀ value of the compound in adherent cancer cell lines.

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell lines (e.g., A549, HCT116, MDA-MB-435)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents

  • Plate reader

2. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serially dilute the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well (optimize for each cell line to ensure exponential growth over the assay period). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment (SRB Example):

    • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plate four times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).

    • Read the absorbance at 510 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Protocol 2: Immunofluorescence Assay for Microtubule Integrity

This protocol allows for the visualization of the effects of the compound on the microtubule network in cells.

1. Materials:

  • Cells (e.g., HeLa or A549) grown on glass coverslips in a 24-well plate.

  • This compound

  • Paclitaxel (as a microtubule stabilizing control) and Nocodazole (as a microtubule depolymerizing control).

  • Methanol (ice-cold) or 4% paraformaldehyde for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody: anti-α-tubulin antibody (mouse or rabbit).

  • Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

2. Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere for 24 hours. Treat the cells with the compound at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) for a relevant time period (e.g., 16-24 hours).

  • Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to the vehicle control. Depolymerization will be evident by a diffuse tubulin staining and loss of the filamentous network.

Protocol 3: In Vitro PLK1 Kinase Assay (Representative)

This protocol describes a generic in vitro kinase assay to measure the direct inhibitory effect of the compound on PLK1 activity.

1. Materials:

  • Recombinant human PLK1 enzyme.

  • PLK1 substrate (e.g., a synthetic peptide like Casein or a specific substrate like α-casein).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system that measures kinase activity by quantifying ADP production.

  • This compound

  • Staurosporine (as a positive control for kinase inhibition).

  • 384-well white plates.

2. Procedure:

  • Compound Dilution: Prepare serial dilutions of the compound in the kinase assay buffer.

  • Reaction Setup:

    • Add the PLK1 enzyme and substrate to the wells of the 384-well plate.

    • Add the diluted compound or vehicle control.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for PLK1.

  • Incubation: Incubate the reaction for 1-2 hours at 30°C.

  • Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

This compound presents as a promising scaffold for anticancer drug development, with putative mechanisms involving the inhibition of PLK1 and the disruption of microtubule polymerization. The provided representative protocols offer a framework for researchers to investigate these activities in various cancer models.

Critical next steps for characterizing this compound should include:

  • Validation of PLK1 as a direct target: This can be achieved through cellular thermal shift assays (CETSA) or by profiling the compound against a panel of kinases to assess its selectivity.

  • In vivo studies: If in vitro efficacy is confirmed, evaluation in animal models of cancer (e.g., xenograft models using A549 or HCT116 cells) will be essential to determine its therapeutic potential, pharmacokinetics, and safety profile.

  • Exploration of neuroprotective and anti-inflammatory properties: Dedicated in vitro and in vivo models of neurodegeneration (e.g., using neuronal cell lines challenged with oxidative stress) and inflammation (e.g., LPS-stimulated macrophages) are needed to substantiate these potential applications.

By employing rigorous and well-controlled experimental designs, the scientific community can fully elucidate the therapeutic potential of this and related thiazolo-pyridine compounds.

References

  • Use of the novel Plk1 inhibitor ZK-thiazolidinone to elucidate functions of Plk1 in early and late stages of mitosis. PubMed. Available at: [Link]

  • Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis. PubMed Central. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. PubMed. Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. Available at: [Link]

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Formulation of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (CAS No. 17899-49-9) for preclinical experimental use. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and rational methodology. This guide covers strategies for solubilization and preparation of formulations suitable for both in vitro and in vivo studies, supported by established principles in pharmaceutical sciences.

Introduction and Pre-formulation Analysis

This compound is a heterocyclic amine containing a thiazolo-pyridine scaffold.[1][2] Compounds of this class are of significant interest in medicinal chemistry.[3][4] Notably, this specific molecule has been identified as a potential Polo-like kinase 1 (PLK1) target, suggesting its investigation as a potential therapeutic agent, likely in oncology.[5]

The reproducibility and reliability of pharmacological studies hinge on the quality and consistency of the test article's formulation. Heterocyclic aromatic amines often exhibit poor aqueous solubility, which can lead to inaccurate dosing, low bioavailability, and flawed experimental outcomes.[6][7] The primary challenge in formulating this compound is anticipated to be its low solubility in neutral aqueous media, a common characteristic for molecules with a rigid, fused-ring system and a basic amine moiety.

Causality Behind Experimental Choices: The presence of the exocyclic primary amine and the tertiary amine within the tetrahydro-pyridine ring suggests that the compound's solubility will be highly pH-dependent. At physiological pH (~7.4), these amines will be partially protonated, but the free base form, which is typically less soluble, will also be present. Acidifying the solution should significantly increase solubility by fully protonating the amine groups, forming a more water-soluble salt. This principle forms the basis of our initial formulation strategy.

Essential Physicochemical Characterization

Before preparing any formulation, it is critical to perform basic physicochemical characterization.[8] If this data is not provided by the supplier, the following preliminary tests are strongly recommended:

  • Solubility Profiling: Determine the approximate solubility in a range of common solvents and vehicles. This is the most critical first step.

  • pH-Solubility Profile: Assess solubility in aqueous buffers at various pH values (e.g., pH 2, 5, 7.4, 9) to confirm the predicted pH-dependent behavior.

  • Chemical Stability: A preliminary assessment of stability in the chosen stock solution solvent (e.g., DMSO) and primary aqueous vehicle is necessary. This can be done by preparing a solution and analyzing its purity by HPLC at time zero and after 24-48 hours at room temperature and 4°C.

Table 1: Predicted Solubility Profile of this compound

(Note: This data is predictive and based on the chemical structure and properties of similar compounds.[9] It MUST be experimentally verified.)

Solvent/VehiclePredicted SolubilityRationale & Application
Water (pH 7.4)< 0.1 mg/mL (Poor)The free base is expected to have low aqueous solubility.
0.1 N HCl> 10 mg/mL (Good)Protonation of amine groups forms a soluble hydrochloride salt.
DMSO> 50 mg/mL (Excellent)A common polar aprotic solvent for creating high-concentration stock solutions.
Ethanol1-5 mg/mL (Moderate)A co-solvent that can be used in formulations.[10]
PEG 400> 20 mg/mL (Good)A non-volatile, water-miscible co-solvent for oral/parenteral use.[10]

Experimental Formulation Protocols

Safety First: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Material Safety Data Sheet (MSDS) before use.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To create a concentrated, stable stock solution for long-term storage and serial dilution.

Causality: DMSO is the solvent of choice for initial stock preparation due to its excellent solubilizing power for a wide range of organic molecules and its miscibility with most aqueous and organic media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade

  • Sterile, amber glass vials or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile vial on an analytical balance.

  • Carefully weigh the desired amount of the compound into the vial (e.g., 10 mg).

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg, add 195.5 µL for a 50 mM solution, assuming a Molecular Weight of 195.5 g/mol ).

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C. For short-term storage (1-2 weeks), 2-8°C may be acceptable, but stability should be verified.

Protocol 2: Formulation for In Vitro Aqueous Systems (e.g., Cell Culture)

Objective: To prepare a working solution in an aqueous medium (e.g., cell culture medium) while avoiding precipitation.

Causality: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate ("crash out"). To prevent this, the final concentration of DMSO in the medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can be cytotoxic. The protocol uses a serial dilution and rapid mixing approach to facilitate dissolution.

Materials:

  • DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM) or desired aqueous buffer (e.g., PBS)

  • Sterile polypropylene tubes

Procedure:

  • Thaw the DMSO stock solution aliquot at room temperature.

  • Perform a serial dilution. First, dilute the stock solution 1:10 or 1:100 in pre-warmed medium to create an intermediate dilution.

  • Vortex the intermediate dilution immediately and vigorously. This is a critical step.

  • Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could add 10 µL of stock to 990 µL of medium to make a 100 µM intermediate, then add 100 µL of this intermediate to 900 µL of final medium.

  • Mix the final solution by gentle inversion or swirling. Do not vortex vigorously if the medium contains serum, as this can cause foaming and protein denaturation.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to cells. If precipitation is observed, the formulation strategy must be revised (e.g., lower final concentration, use of a solubilizing excipient).

Protocol 3: Development of an In Vivo Formulation

Objective: To prepare a homogenous and stable formulation suitable for administration to research animals (e.g., via oral gavage or intraperitoneal injection).

Causality: In vivo formulations must be non-toxic, biocompatible, and capable of maintaining the drug in a soluble state long enough for absorption. The choice of vehicle depends on the required dose, the route of administration, and the compound's solubility. We present a tiered approach from simple to more complex vehicles.

Rationale: This is the simplest approach and should be attempted first. It leverages the basicity of the molecule to form a soluble salt. This is suitable for IV, IP, SC, and PO routes, provided the dose volume and pH are tolerable.

Materials:

  • Compound powder

  • Sterile Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid (HCl) or Citric Acid solution

  • pH meter

Procedure:

  • Weigh the required amount of compound.

  • Add approximately 70% of the final volume of WFI.

  • While stirring, slowly add 0.1 N HCl dropwise until the compound fully dissolves.

  • Check the pH. Adjust to a physiologically tolerable range (typically pH 4-5) if possible, without causing precipitation.

  • Add WFI to reach the final volume.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Rationale: When an acidic solution is not feasible or solubility is insufficient, a co-solvent system can be used.[11] Polyethylene glycol (PEG) 400 and Polysorbate 80 (Tween 80) are common and generally well-tolerated excipients.[10]

Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline

Procedure:

  • Dissolve the compound in DMSO first.

  • Add PEG 400 and mix until uniform.

  • Slowly add the saline (or WFI) dropwise while vortexing.

  • Observe for precipitation. If the solution remains clear, it is suitable for use.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core.[10] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

Example Vehicle: 20% (w/v) HP-β-CD in Saline

Procedure:

  • Prepare the 20% HP-β-CD vehicle by dissolving it in saline. This may require stirring and gentle warming.

  • Add the weighed compound powder directly to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This process can take from 30 minutes to several hours.

  • Sterile-filter the final solution through a 0.22 µm syringe filter.

Visualization of Workflows

General Formulation Workflow

G cluster_preform Pre-formulation cluster_form Formulation cluster_val Validation char Physicochemical Characterization (Solubility, Stability) stock Prepare DMSO Stock (Protocol 1) char->stock invitro Prepare In Vitro Dilution (Protocol 2) stock->invitro invivo Prepare In Vivo Vehicle (Protocol 3) stock->invivo qc Analytical QC (HPLC for Concentration) invitro->qc invivo->qc end end qc->end Ready for Experiment

Caption: Overall workflow from characterization to validated formulation.

Decision Tree for In Vivo Formulation

G start Is Compound Soluble in Aqueous Acid (pH 4-5) at Required Dose? yes_node Use Acidic Solution (Protocol 3A) start->yes_node Yes no_node Try Co-Solvent System (e.g., PEG 400/Tween 80) Is it Soluble & Stable? start->no_node No yes_cosolvent Use Co-Solvent Vehicle (Protocol 3B) no_node->yes_cosolvent Yes no_cosolvent Use Cyclodextrin Vehicle (e.g., 20% HP-β-CD) (Protocol 3C) no_node->no_cosolvent No

Caption: Decision guide for selecting an appropriate in vivo vehicle.

Analytical Validation of Formulations

It is imperative to validate any prepared formulation to ensure the correct dose is being administered. A simple, robust method is required for routine checks.

Trustworthiness through Self-Validation: A formulation is only trustworthy if its concentration is verified. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for this purpose.[12]

Brief Protocol:

  • Method Development: Develop a simple isocratic or gradient RP-HPLC method using a C18 column that provides a sharp, well-resolved peak for the compound. The mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Calibration Curve: Prepare a set of standards of known concentrations by diluting the DMSO stock solution. Run these standards to generate a linear calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Dilute the newly prepared formulation into the analysis range of the calibration curve.

  • Quantification: Analyze the formulation sample and use the calibration curve to determine the actual concentration. The measured concentration should be within ±10% of the target concentration.

  • Purity Check: The chromatogram should also be inspected for any significant new peaks that would indicate degradation of the compound in the formulation vehicle.

References

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Protheragen. Solubilizer Excipients.
  • CuriRx. Small Molecule Pharmaceuticals - Analytical Testing.
  • CD Formulation. Solubilizer Excipients.
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Agilent. Small Molecule Drug Characterization and Purity Analysis.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Pharmlabs. Excipients.
  • IPSF. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS.
  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals.
  • Journal of Pharmaceutical and Biomedical Analysis. (2025). Core components of analytical method validation for small molecules-an overview.
  • ChemicalBook. This compound.
  • Santa Cruz Biotechnology. This compound.
  • BLDpharm. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
  • Chemblink. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of tetrahydrothiazolo[5,4-c]pyridine derivatives.
  • Autech Industry Co.,Limited. 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic Acid, Hydrochloride CAS 720720-96-7.
  • CymitQuimica. 4,5,6,7-Tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hcl.
  • ChemicalBook. This compound.
  • NanJing Cynthia Technology Co., Ltd. Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:1).
  • PubChem. 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine.
  • Pharmaffiliates. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
  • National Institutes of Health (NIH). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • MDPI. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives.
  • PubMed. Formation of heterocyclic aromatic amines in model systems.
  • MDPI. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
  • Anant Pharmaceuticals Pvt. Ltd. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
  • Molnova. This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your synthetic yield and purity. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.

Synthetic Overview: The Hantzsch Thiazole Synthesis Approach

The most common and logical synthetic route to this compound is a variation of the Hantzsch thiazole synthesis.[1][2][3] This pathway involves three key stages:

  • Synthesis of N-Ethyl-4-piperidone: The starting heterocyclic ketone.

  • α-Halogenation: Introduction of a halogen (typically bromine or chlorine) at the alpha position to the carbonyl group of N-Ethyl-4-piperidone.

  • Cyclization with Thiourea: Condensation of the α-haloketone with thiourea to form the desired 2-aminothiazole ring fused to the piperidine core.

This guide is structured to provide troubleshooting for each of these critical stages.

Troubleshooting Guide: A Step-by-Step Analysis

Stage 1: Synthesis of N-Ethyl-4-piperidone

A common precursor, N-ethyl-4-piperidone, can be synthesized from 4-piperidone and an ethylating agent like ethyl bromide.

Q1: My yield of N-ethyl-4-piperidone is low. What are the likely causes and solutions?

A1: Low yields in the N-alkylation of 4-piperidone often stem from incomplete reaction or side product formation. Consider the following:

  • Inadequate Base: The choice and stoichiometry of the base are critical for deprotonating the piperidine nitrogen, facilitating its nucleophilic attack on the ethyl halide.

    • Solution: Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃). For stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be employed, though with greater handling precautions.

  • Reaction Temperature and Time: Alkylation of secondary amines can be sluggish at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.[4]

  • Quaternization Side Reaction: Over-alkylation of the product can lead to the formation of a quaternary ammonium salt, which is water-soluble and may be lost during workup.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent, but avoid a large excess. Adding the ethylating agent slowly to the reaction mixture can also help to minimize this side reaction.

ParameterRecommendationRationale
Base K₂CO₃, NEt₃, or NaHTo deprotonate the secondary amine for nucleophilic attack.
Temperature 40-60 °CTo increase reaction rate without promoting side reactions.
Ethylating Agent 1.1-1.2 equivalentsTo ensure complete reaction while minimizing quaternization.
Stage 2: α-Halogenation of N-Ethyl-4-piperidone

This step activates the ketone for the subsequent cyclization. The most common method is bromination using bromine (Br₂) in a suitable solvent.

Q2: The α-bromination of my N-ethyl-4-piperidone is messy, with multiple spots on TLC and a low yield of the desired product.

A2: α-Halogenation of ketones can be challenging due to the potential for multiple halogenations and side reactions.[5] Here’s how to troubleshoot:

  • Di- and Tri-halogenation: The product, α-halo N-ethyl-4-piperidone, can be more reactive to halogenation than the starting material, leading to the formation of di- and tri-halogenated byproducts.[5]

    • Solution: Carefully control the stoichiometry of the halogenating agent. Use of 1.0-1.05 equivalents of bromine is recommended. Slow, dropwise addition of the bromine solution at a low temperature (e.g., 0-5 °C) is crucial to control the reaction.

  • Acid-Catalyzed vs. Base-Catalyzed Halogenation: The choice of conditions affects the reaction mechanism and selectivity.

    • Acidic Conditions (e.g., acetic acid): Promotes the formation of the thermodynamic enol, which can lead to a more controlled mono-halogenation. This is the generally preferred method.[5]

    • Basic Conditions: Can lead to a mixture of products and potential Favorskii rearrangement side reactions.[6]

  • Use of Alternative Halogenating Agents:

    • Solution: Consider using N-bromosuccinimide (NBS) as a milder and more selective brominating agent, which can reduce the formation of poly-halogenated species.[7] For chlorination, sulfuryl chloride (SO₂Cl₂) can be used.

Stage 3: Cyclization with Thiourea (Hantzsch Thiazole Synthesis)

This is the core ring-forming step. The α-halo N-ethyl-4-piperidone is condensed with thiourea to form the final product.

Q3: The final cyclization step gives a very low yield of the target compound. How can I optimize this Hantzsch reaction?

A3: Low yields in the Hantzsch synthesis are a common issue and can be addressed by systematically evaluating the reaction parameters.[4]

  • Reaction Conditions:

    • Temperature and Time: The reaction often requires heating to proceed at a reasonable rate.[1][4]

      • Solution: Refluxing in a suitable solvent like ethanol or isopropanol is common. Monitor the reaction by TLC to avoid prolonged heating, which can lead to decomposition. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[4]

    • Solvent Choice: The polarity of the solvent is a critical factor.[4]

      • Solution: While ethanol and methanol are frequently used, a solvent screen could reveal a better option for your specific substrate.[4]

  • Purity of Reactants: Impurities in either the α-haloketone or thiourea can introduce competing side reactions.[4]

    • Solution: Ensure the α-halo N-ethyl-4-piperidone is used shortly after preparation as it can be unstable. Use high-purity thiourea.

  • pH of the Reaction Medium: The acidity can influence the reaction rate and the formation of byproducts.

    • Solution: The reaction is typically run under neutral or slightly acidic conditions. If the α-haloketone was prepared under acidic conditions, neutralization before adding thiourea might be necessary.

Q4: I am getting a significant amount of an impurity that is difficult to separate from my product.

A4: Impurity generation is often related to side reactions of the starting materials or the product.

  • Formation of Dimer or Polymer of the α-haloketone: α-haloketones can self-condense under certain conditions.

    • Solution: Add the thiourea to the reaction mixture before or immediately after the formation of the α-haloketone in a one-pot procedure. This minimizes the time the α-haloketone is present in high concentrations.

  • Hydrolysis of the α-haloketone: In the presence of water, the α-haloketone can hydrolyze back to the starting ketone.

    • Solution: Use anhydrous solvents and reagents.

  • Product Purification: 2-aminothiazoles can be challenging to purify via silica gel chromatography due to their basicity.

    • Solution: Consider converting the product to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (e.g., isopropanol or ether). The salt often has better crystallinity and can be purified by recrystallization. The free base can be regenerated by treatment with a mild base. Alternatively, purification of the crude product can sometimes be achieved by precipitation.[1][8]

Experimental Workflow Visualization

Synthesis_Workflow cluster_stage1 Stage 1: N-Alkylation cluster_stage2 Stage 2: α-Halogenation cluster_stage3 Stage 3: Hantzsch Cyclization A 4-Piperidone C N-Ethyl-4-piperidone A->C Base (e.g., K₂CO₃) B Ethyl Bromide B->C D N-Ethyl-4-piperidone F α-Bromo-N-ethyl-4-piperidone D->F Acetic Acid E Bromine (Br₂) E->F G α-Bromo-N-ethyl-4-piperidone I 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine G->I Ethanol, Reflux H Thiourea H->I

Caption: A simplified workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q5: What is the mechanism of the Hantzsch thiazole synthesis?

A5: The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[1][3] It begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen of the thiourea attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the aromatic thiazole ring.

Hantzsch_Mechanism α-Haloketone α-Haloketone Intermediate_1 S-Alkylthiourea Intermediate α-Haloketone->Intermediate_1 + Thiourea (S-attack) Intermediate_2 Cyclized Hemiaminal Intermediate_1->Intermediate_2 Intramolecular N-attack Product 2-Aminothiazole Intermediate_2->Product - H₂O (Dehydration)

Caption: The key steps of the Hantzsch thiazole synthesis mechanism.

Q6: Can I use a one-pot procedure for the α-halogenation and cyclization steps?

A6: Yes, a one-pot procedure is often advantageous. It can improve the overall yield by minimizing the handling and potential decomposition of the often-unstable α-haloketone intermediate. A typical one-pot approach involves the in-situ generation of the α-haloketone followed by the direct addition of thiourea to the reaction mixture.[9]

Q7: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A7:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce tailing of the basic product).

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

    • Melting Point: A sharp melting point is a good indicator of purity, especially for the crystalline salt form of the product.

Q8: Are there any safety concerns I should be aware of?

A8: Yes, several reagents used in this synthesis are hazardous.

  • α-Haloketones: These are lachrymatory (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Bromine and Sulfuryl Chloride: These are corrosive and toxic. Handle with extreme care in a fume hood.

  • Sodium Hydride: This is a flammable solid and reacts violently with water. Use under an inert atmosphere (nitrogen or argon).

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

  • El-Sayed, M. A.-A. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(5), 1148. Available at: [Link]

  • US2489038A, Harmon, J., "Purification of 2-aminothiazole", published 1949-11-22.
  • Reddy, T. R., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2919-2923. Available at: [Link]

  • Wikipedia. (2023). α-Halo ketone. Available at: [Link]

  • Fernandes, C., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available at: [Link]

  • Kumar, A., et al. (2021). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino) -3-N-aryl-4-methylthiazoles. RSC Advances, 11(60), 37861-37871. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 434-440. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Available at: [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Montazeri, N., et al. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(12), 5569-5571. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-106. Available at: [Link]

  • Al-Omar, M. A. (2015). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine core. Molecules, 20(8), 13644-13658. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Jacobsen, E. N., et al. (2020). Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. ChemRxiv. Available at: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]

  • Nariki, H., et al. (2020). Optimization of the Cyclodesulfurization of Thiourea 1a. ResearchGate. Available at: [Link]

  • Jacobsen, E. N., et al. (2017). Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 139(37), 12949-12958. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9355. Available at: [Link]

  • EP2682390A1, Wang, Y., et al., "2-aminothiazole derivative, preparation method, and use", published 2014-01-08.
  • Wikipedia. (2023). N-Phenethyl-4-piperidinone. Available at: [Link]

  • Seidel, D. (2006). Structural optimization of thiourea-based bifunctional organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones. Organic & Biomolecular Chemistry, 4(23), 4319-4330. Available at: [Link]

  • Seidel, D. (2006). Structural optimization of thiourea-based bifunctional organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones. Organic & Biomolecular Chemistry, 4(23), 4319-4330. Available at: [Link]

  • CN102249986A, Li, J., et al., "The preparation method of N-phenethyl-4-anilinopiperidine", published 2011-11-23.
  • PubChem. (n.d.). N-Phenethyl-4-piperidinone. Available at: [Link]

  • Federal Register. (2019). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as Schedule II Controlled Substances; Correction. Available at: [Link]

  • DEA Diversion Control Division. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Available at: [Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (hereafter referred to as "the compound"). Our goal is to equip you with the foundational knowledge and practical, step-by-step protocols to systematically diagnose and overcome these challenges, ensuring the successful progression of your experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical properties of the compound that govern its solubility, providing the causal framework for the troubleshooting strategies that follow.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility behavior of the compound is dictated by a combination of its structural components:

  • Basic Amine Groups: The molecule contains two key basic nitrogen centers: a primary amine (-NH2) on the thiazole ring and a tertiary amine within the tetrahydro-pyridine ring. These groups can be protonated in acidic conditions to form salts, which are significantly more polar and water-soluble than the neutral form.[1]

  • Fused Heterocyclic Core: The rigid, fused thiazolo-pyridine ring system contributes to a stable crystal lattice structure. Significant energy is required to break this lattice for the molecule to dissolve, a common characteristic of compounds sometimes referred to as "brick-dust" molecules.[2]

  • Hydrophobic Moieties: The ethyl group (-CH2CH3) and the hydrocarbon backbone of the ring system are non-polar. As the size of such hydrophobic regions increases, water solubility tends to decrease.[3]

Q2: Why is this compound expected to have poor aqueous solubility at a neutral pH (e.g., 7.4)?

A: At neutral pH, the amine groups are predominantly in their free base, un-ionized form. In this state, the molecule's overall polarity is low, and its ability to form favorable hydrogen bonds with water is limited compared to the strong intermolecular forces within its own crystal lattice.[1] This high lattice energy, coupled with the molecule's partial hydrophobicity, leads to poor aqueous solubility. Overcoming this requires strategies that either modify the molecule to be more polar or disrupt its crystalline structure.

Q3: How does pH dramatically influence the solubility of this compound?

A: As a basic compound, its solubility is highly pH-dependent. According to the principles of ionization, in an aqueous solution with a pH below the compound's pKa, the amine groups will accept protons (H+) and become positively charged cations.[4] This transformation from a neutral molecule to an ionized salt dramatically increases its polarity and interaction with water molecules, thereby increasing its solubility.[5] The relationship between pH, pKa, and solubility is a cornerstone of formulating amine-containing compounds.[6]

Q4: What are the primary analytical methods for determining the solubility of this compound?

A: The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[7][8] In this method, an excess of the solid compound is agitated in a specific solvent (e.g., a buffer of a certain pH) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, usually by HPLC. For higher throughput needs during early-stage development, kinetic solubility assays using methods like nephelometry are common.[9] Nephelometry measures light scattering from undissolved particles to quickly estimate solubility.[10]

Section 2: Troubleshooting & Protocol Guides

This section provides a systematic, problem-oriented approach to enhancing the solubility of this compound.

Problem 1: "My initial attempts to dissolve the compound in aqueous buffer (e.g., PBS at pH 7.4) have failed. What is the first-line approach?"

Answer: The most direct and effective first-line approach for this basic compound is pH modification . By lowering the pH of the aqueous medium, you can protonate the amine groups, converting the compound into a more soluble salt form in situ.

Expert Rationale

This strategy directly addresses the primary chemical feature governing the compound's solubility—its basicity. It is a simple, rapid, and cost-effective method to achieve significant gains in solubility and is the logical starting point before exploring more complex formulations.[11] Determining the full pH-solubility profile provides critical data that informs all subsequent formulation decisions.[12]

Workflow for Initial Solubility Assessment

G cluster_0 Step 1: Problem Identification cluster_1 Step 2: First-Line Strategy cluster_2 Step 3: Outcome Analysis A Compound insoluble in neutral buffer (pH 7.4) B Primary Hypothesis: Solubility is pH-dependent due to basic amines. A->B C Action: Determine pH-Solubility Profile B->C D Is solubility sufficient at an acceptable pH? C->D E Yes: Proceed with optimized buffer. D->E Yes F No: Proceed to Secondary Strategies. D->F No

Caption: Initial troubleshooting workflow for solubility.

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the equilibrium shake-flask method to determine solubility across a pH range.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate, glycine) to cover a pH range from 2 to 10.

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure compatibility with the compound and buffers)

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a validated method for concentration analysis

Procedure:

  • Preparation: Prepare a set of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Compound Addition: Add an excess amount of the solid compound to each vial (e.g., 2-5 mg into 1 mL of buffer). The key is to have visible, undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • pH Measurement: After equilibration, check the final pH of the slurry in each vial and record it. The pH may shift slightly due to the dissolution of the basic compound.

  • Sample Collection: Carefully withdraw a sample from the top of the supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to avoid artificially high concentration readings.

  • Quantification: Dilute the clear filtrate as necessary and analyze the concentration using a pre-validated HPLC method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH.

Data Presentation:

Final Measured pH Solubility (µg/mL) Standard Deviation
2.1
3.0
4.2
5.1
6.3
7.5
8.4

| 9.2 | | |

Problem 2: "pH adjustment helped, but not enough for my desired concentration, or I must work near physiological pH. What are my next options?"

Answer: Your next steps involve more advanced formulation techniques, primarily focusing on co-solvents or preparing a stable, solid salt form of the compound.

Expert Rationale
  • Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[13] This can increase the solubility of lipophilic or poorly soluble compounds. This is a common and effective strategy, especially for in vitro assays.[11] However, the concentration of co-solvent must be carefully managed as it can sometimes cause the compound to precipitate upon dilution into a fully aqueous system (a common issue when dosing in vivo).[14]

  • Salt Formation: Creating a distinct, crystalline salt form of the compound (e.g., a hydrochloride or mesylate salt) can offer significant advantages over simply lowering the pH of a solution. A well-chosen salt form can improve not only solubility but also the dissolution rate, stability, and handling properties of the solid material.[6][15][16] This is often a preferred strategy for developing a compound for oral administration.[17]

Workflow for Secondary Solubility Strategies

G A Inadequate solubility with pH modification alone B Evaluate Application Needs A->B C In Vitro Assay (e.g., cell-based) B->C D In Vivo / Pre-clinical (e.g., oral dosing) B->D E Strategy: Co-solvent Screening C->E F Strategy: Salt Form Screening D->F G Test biocompatible solvents (DMSO, Ethanol, PEG 400) in target buffer E->G H Select counter-ions (e.g., HCl, mesylate) and attempt crystallization F->H I Solution Found? G->I J Solution Found? H->J K Proceed to Advanced Formulation I->K No J->K No

Caption: Decision workflow for secondary strategies.

Protocol 2: Screening for Effective Co-solvents

Objective: To determine the solubility enhancement provided by common, biocompatible co-solvents.

Materials:

  • Stock solution of the compound in 100% DMSO (if possible) or solid compound.

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Target aqueous buffer (e.g., PBS pH 7.4 or a slightly acidic buffer).

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 50% v/v of co-solvent in buffer).

  • Add an excess amount of the solid compound to each mixture.

  • Equilibrate using the shake-flask method as described in Protocol 1 (24-48 hours at a constant temperature).

  • Filter the samples and quantify the concentration via HPLC.

  • Critical Test: Perform a dilution test. Take the most concentrated solution and dilute it 10-fold and 100-fold with the pure aqueous buffer. Observe immediately and after 1 hour for any signs of precipitation. This simulates what might happen upon administration.

Data Presentation:

Co-solvent Concentration (% v/v) Solubility (µg/mL) Precipitation on Dilution? (Yes/No)
Ethanol 10
Ethanol 20
PG 10
PG 20
PEG 400 10

| PEG 400 | 20 | | |

Protocol 3: Strategy for Salt Form Screening

Objective: To identify a suitable counter-ion for the formation of a stable, soluble crystalline salt.

Materials:

  • Free base of the compound.

  • A selection of pharmaceutically acceptable acids (counter-ions), e.g., Hydrochloric acid (HCl), Methanesulfonic acid (mesylate), Sulfuric acid, Tartaric acid, Citric acid.

  • A range of crystallization solvents (e.g., isopropanol, ethanol, acetone, acetonitrile).

Procedure:

  • Stoichiometric Addition: Dissolve the free base compound in a suitable solvent (e.g., ethanol).

  • Add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents) of the selected acid (counter-ion).

  • Induce Crystallization: Attempt to induce crystallization through slow evaporation, cooling, or the addition of an anti-solvent (a solvent in which the salt is insoluble).

  • Isolate and Characterize: If a solid is formed, isolate it by filtration and dry it.

  • Analyze: Characterize the new solid to confirm it is a crystalline salt (e.g., using XRPD, DSC).

  • Test Solubility: Perform a solubility test (Protocol 1) on the newly formed salt in the target buffer (e.g., water or PBS pH 7.4) and compare it to the free base.

Problem 3: "The compound is for an in vivo study and still isn't soluble enough, or it precipitates from the co-solvent system. What advanced strategies can I use?"

Answer: For challenging cases requiring high concentrations or stability in biological fluids, advanced formulation technologies like complexation with cyclodextrins or the creation of amorphous solid dispersions are necessary.

Expert Rationale
  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex.[14][18] This complex is much more soluble in water because the hydrophobic part of the drug is shielded from the aqueous environment.[19] This is a widely used technique to improve the solubility and bioavailability of drugs.[20][21]

  • Amorphous Solid Dispersions (ASDs): Crystalline materials are low-energy, stable states. An amorphous solid is a much higher-energy, disordered state. In an ASD, the drug is molecularly dispersed within a polymer matrix (like PVP or HPMC).[22][23] This prevents the drug from crystallizing into its stable, less soluble form. When an ASD is introduced to an aqueous medium, the polymer dissolves and releases the drug in a high-energy, supersaturated state, which can dramatically enhance absorption.[2][24]

Workflow for Advanced Formulation Strategies

G A Secondary strategies (co-solvents, salts) are insufficient B Evaluate Formulation Needs A->B C Need for IV or high-concentration liquid formulation? B->C D Need for enhanced oral absorption / solid dosage form? B->D E Strategy: Cyclodextrin Complexation C->E F Strategy: Amorphous Solid Dispersion D->F G Perform Phase-Solubility studies with HP-β-CD or SBE-β-CD E->G H Screen polymers (e.g., PVP, HPMC-AS) using solvent evaporation or spray drying F->H I Characterize complex and test solubility G->I J Characterize dispersion and perform dissolution testing H->J

Caption: Decision workflow for advanced formulation.

Protocol 4: Phase-Solubility Studies with Cyclodextrins

Objective: To evaluate the ability of a cyclodextrin to enhance the compound's aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and safety profile.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v).

  • Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibrate using the shake-flask method (Protocol 1).

  • Filter and quantify the concentration of the dissolved compound via HPLC.

  • Plot the solubility of the compound against the concentration of HP-β-CD. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is a positive result.[14]

Protocol 5: Feasibility of Amorphous Solid Dispersions (Lab-Scale Solvent Evaporation)

Objective: To create a small-scale ASD to assess its potential for enhancing dissolution.

Materials:

  • The compound.

  • A polymer carrier, e.g., polyvinylpyrrolidone (PVP K30) or HPMC-AS.

  • A volatile solvent that dissolves both the compound and the polymer (e.g., methanol or acetone).

  • Rotary evaporator or vacuum oven.

Procedure:

  • Dissolution: Dissolve a defined ratio of the compound and polymer (e.g., 1:3 drug-to-polymer by weight) in the chosen solvent.

  • Evaporation: Remove the solvent completely using a rotary evaporator or by drying under vacuum at a controlled temperature. This should result in a clear, glassy film or solid.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the resulting solid using DSC (look for a glass transition temperature instead of a melting point) or XRPD (look for a halo pattern instead of sharp peaks).

  • Dissolution Testing: Perform a dissolution test. Add a known amount of the ASD to a buffer (e.g., simulated intestinal fluid) and compare the rate and extent of dissolution against the same amount of the pure crystalline compound. The ASD should show a much faster and higher dissolution profile, often achieving a temporary supersaturated state.

Data Presentation: Common Excipients for Amorphous Solid Dispersions

Excipient Class Example Excipients Primary Function
Polymers PVP K30, Soluplus®, HPMC, HPMC-AS Form the amorphous matrix, inhibit crystallization.[22][24]

| Surfactants | Polysorbate 80, Gelucire® 44/14 | Improve wettability, maintain supersaturation.[25][26] |

Section 3: Summary of Strategies

StrategyComplexityPotential Solubility GainPrimary ApplicationKey Consideration
pH Modification LowModerate to HighIn vitro assays, early formulationOnly viable if the required pH is compatible with the experimental system (e.g., does not harm cells).[11]
Co-solvents LowModerate to HighIn vitro stock solutionsRisk of precipitation upon dilution in aqueous media; potential for solvent toxicity in biological systems.[13][14]
Salt Formation MediumHighOral and parenteral drug developmentRequires screening for a stable, non-hygroscopic, crystalline salt form with good dissolution properties.[15][16]
Cyclodextrin Complexation MediumHighOral and parenteral formulationsStoichiometry and binding constant must be determined; can be a costly excipient for large doses.[18][20]
Amorphous Solid Dispersions (ASDs) HighVery HighOral bioavailability enhancementRequires specialized manufacturing (e.g., spray drying, hot-melt extrusion); physical stability of the amorphous form must be ensured over time.[2][23]

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Taylor & Francis Online. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Summary of the commonly used excipients for preparation of solid dispersions. (n.d.). ResearchGate. [Link]

  • Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology. [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (n.d.). Dr.Oracle. [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link]

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • Dispersion Excipients. (n.d.). American Pharmaceutical Review. [Link]

  • Role of excipients in amorphous solid dispersions. (2020). pharma-excipients.com. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). ResearchGate. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PMC - PubMed Central - NIH. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. (n.d.). PMC - NIH. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • Solubility enhancement of celecoxib using β-cyclodextrin inclusion complexes. (2019). ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). UTMB. [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2007). ResearchGate. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH. [Link]

  • Study of pH-dependent drugs solubility in water. (2015). ResearchGate. [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. [Link]

Sources

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and degradation challenges encountered during experimentation with this compound. The insights provided herein are based on established principles of thiazole chemistry and data from forced degradation studies of structurally related compounds.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, providing explanations and actionable protocols to diagnose and resolve them.

Issue 1: Inconsistent or decreasing potency of the compound in solution over a short period.

Q: My stock solution of this compound seems to lose activity within a day or two, even when stored at 2-8°C. What could be the cause?

A: This is a classic sign of chemical instability in solution. The primary suspects for a compound like this are hydrolysis, oxidation, and photodegradation. The tetrahydro-thiazolo-pyridine core, particularly the aminothiazole moiety, is susceptible to these degradation pathways.

  • Causality: The sulfur atom in the thiazole ring can be oxidized, and the fused heterocyclic system can be susceptible to ring-opening hydrolysis, especially under non-neutral pH conditions. The 2-amino group can also be a site for oxidative degradation.

Troubleshooting Protocol:

  • pH Assessment:

    • Measure the pH of your solvent or buffer system. Thiazole derivatives can be susceptible to hydrolysis, particularly in alkaline media.

    • Action: If the pH is above 7.5, consider preparing fresh solutions in a buffer closer to neutral (pH 6.5-7.4).

  • Solvent Purity Check:

    • Ensure your solvents (e.g., DMSO, ethanol) are of high purity and free from peroxides.

    • Action: Use freshly opened bottles of analytical grade solvents. If oxidation is suspected, sparge your solvent with an inert gas (nitrogen or argon) before preparing the solution.

  • Light Exposure Control:

    • Aromatic heterocyclic compounds are often light-sensitive.

    • Action: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

Issue 2: Appearance of new peaks in my HPLC chromatogram during analysis of a stability sample.

Q: I am running a stability study, and my latest HPLC analysis shows new, unidentified peaks that were not present initially. How can I identify the cause?

A: The appearance of new peaks strongly suggests degradation of the parent compound. A systematic forced degradation study is the most effective way to identify the nature of these degradants and the conditions causing them. This is a standard approach in pharmaceutical development as mandated by ICH guidelines.[1][2]

  • Causality: By subjecting the compound to extreme conditions (acid, base, oxidation, heat, light), you can accelerate the formation of degradation products that might occur under normal storage conditions over a longer period. This allows for the development of a stability-indicating analytical method.

Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose aliquots to: Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Expose aliquots to: Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Expose aliquots to: Thermal Thermal Stress (e.g., 80°C, solid & solution) Start->Thermal Expose aliquots to: Photo Photolytic Stress (UV/Vis light exposure) Start->Photo Expose aliquots to: Control Control Sample (Protected from stress) Start->Control Expose aliquots to: HPLC Analyze all samples by Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Characterize Characterize Degradation Products (LC-MS/MS) HPLC->Characterize If new peaks are observed caption Forced Degradation Workflow Degradation_Pathways cluster_products Potential Degradation Products Parent 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine N_Oxide N-Oxide (on Pyridine or Amino Group) Parent->N_Oxide Oxidation (H2O2) Sulfoxide Sulfoxide/Sulfone (on Thiazole Sulfur) Parent->Sulfoxide Oxidation (H2O2) Hydrolysis Ring-Opened Products Parent->Hydrolysis Hydrolysis (Acid/Base) Photo Hydroxylated Derivatives Parent->Photo Photodegradation (UV/Vis Light) caption Potential Degradation Pathways

Caption: Potential degradation pathways for the compound.

Q2: What are the recommended storage and handling conditions for this compound?

A: To ensure the integrity of this compound, the following conditions are recommended:

ConditionRecommendationRationale
Temperature 2-8°C for long-term storage.To minimize thermal degradation.
Light Store in a light-protected container (amber vial or wrapped in foil).To prevent photodegradation.
Atmosphere For long-term storage of the solid, consider storing under an inert gas (argon or nitrogen).To minimize oxidation.
Solutions Prepare fresh solutions for each experiment. If storage is necessary, store at 2-8°C for no more than 24-48 hours, protected from light.To avoid degradation in solution.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A: A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring an accurate measurement of the parent compound's concentration over time.

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 column is a good starting point for this type of molecule.

  • Mobile Phase:

    • Aqueous Phase (A): Start with a buffered aqueous phase, for example, 10 mM ammonium acetate, and adjust the pH to be slightly acidic (e.g., pH 4-5) to improve peak shape for the amine.

    • Organic Phase (B): Use acetonitrile or methanol.

  • Detection: Use a UV detector. Determine the wavelength of maximum absorbance (λmax) for the parent compound by running a UV scan.

  • Gradient Elution: Start with a gradient elution to separate the parent compound from any potential degradants generated in your forced degradation studies. A typical gradient might run from 5% to 95% organic phase over 20-30 minutes.

  • Optimization:

    • Analyze the samples from your forced degradation study.

    • Adjust the gradient, pH of the mobile phase, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.

    • The goal is to have a resolution of >1.5 between all peaks of interest.

  • Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [3][4] Method Development Logic Diagram:

HPLC_Method_Dev Start Start: Select Column & Initial Conditions Inject_Stressed Inject Forced Degradation Samples Start->Inject_Stressed Evaluate Evaluate Peak Separation (Resolution > 1.5?) Inject_Stressed->Evaluate Optimize Optimize Method: - Gradient Profile - Mobile Phase pH - Flow Rate Evaluate->Optimize No Validate Validate Method (ICH Guidelines) Evaluate->Validate Yes Optimize->Inject_Stressed End End: Robust Stability-Indicating Method Validate->End caption HPLC Method Development Logic

Caption: Logic flow for HPLC method development.

III. References

  • BenchChem. (n.d.). Stability issues of 4-aryl-1,3-thiazole derivatives in solution. Retrieved from relevant chemical supplier technical notes.

  • PubMed. (2023). Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • BOC Sciences. (n.d.). Edoxaban and Impurities. Retrieved from a chemical supplier website detailing drug impurities.

  • Acta Scientific. (2018). UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. Retrieved from [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from a relevant scientific journal article.

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from an industry guidance website.

  • Caltag Medsystems. (n.d.). This compound. Retrieved from a product specification page.

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (API-1/Triciribine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a compound widely known in the scientific community as API-1 or Triciribine . As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that goes beyond simple protocols. This document is designed to equip you with the foundational knowledge and practical troubleshooting strategies required to ensure the success and reproducibility of your in vitro experiments.

We will delve into the mechanism of action, address common experimental hurdles, and provide validated protocols to help you generate reliable and interpretable data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of API-1/Triciribine.

Question 1: What is the primary mechanism of action for API-1/Triciribine?

Answer: API-1/Triciribine is a well-established inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] It is crucial to understand that it is not a direct, ATP-competitive kinase inhibitor. Instead, its mechanism relies on preventing the activation of Akt.[2][3]

Specifically, API-1 binds to the Pleckstrin Homology (PH) domain of all three Akt isoforms (Akt1, Akt2, and Akt3).[1] This binding event physically blocks the translocation of Akt from the cytoplasm to the plasma membrane, a critical step required for its activation by upstream kinases like PDK1.[4][5] By preventing membrane recruitment, API-1 effectively inhibits the subsequent phosphorylation of Akt at key activation sites (Threonine 308 and Serine 473), thereby blocking its downstream signaling cascade.[2][6] This makes it a valuable tool for studying Akt-dependent cellular processes.

cluster_cytoplasm Cytoplasm PDK1 PDK1 Akt Inactive Akt PDK1->Akt p-Thr308 Downstream Downstream Targets (GSK3β, FOXO, etc.) mTORC2 mTORC2 mTORC2->Akt p-Ser473 Akt->PDK1 Translocation (PH Domain Mediated) Blocked Translocation Blocked by API-1 API1 API-1 / Triciribine API1->Akt Binds to PH Domain

Caption: Mechanism of API-1/Triciribine Action.

Question 2: How should I prepare and store stock solutions of API-1/Triciribine?

Answer: Proper handling of API-1/Triciribine is fundamental to achieving consistent results. Due to its chemical nature, it exhibits poor solubility in aqueous buffers.

Solvent Approximate Solubility Notes
DMSO ~30 mg/mLRecommended for stock solutions. Use fresh, anhydrous DMSO to prevent moisture contamination, which can reduce solubility.[6][7]
DMF ~25 mg/mLAn alternative to DMSO.
Ethanol ~5 mg/mLLower solubility; may not be suitable for high concentration stocks.
PBS (pH 7.2) ~0.5 mg/mLNot recommended for stock solutions. The compound will likely precipitate at concentrations required for most experiments.

Recommended Protocol for Stock Solution Preparation:

  • Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability (stable for ≥ 4 years at -20°C).[7]

  • When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all conditions, including the vehicle control.

Question 3: Is API-1/Triciribine selective for Akt? Are there known off-target effects?

Answer: API-1/Triciribine is considered highly selective for the Akt signaling pathway. Studies have shown it does not inhibit the upstream activators PI3K or PDK1, nor does it affect other major signaling kinases like PKA, PKC, ERK1/2, or JNK.[1][6]

However, an important finding that researchers must consider is its ability to induce cellular effects independent of Akt inhibition . Specifically, API-1 has been shown to downregulate the anti-apoptotic protein c-FLIP by promoting its ubiquitination and subsequent proteasomal degradation.[5][8] This effect can sensitize cancer cells to apoptosis induced by agents like TRAIL.[5][8] This is a critical consideration, as attributing all observed phenotypes solely to Akt inhibition may be an oversimplification. It is advisable to include secondary assays or control compounds to validate that the observed effects are indeed mediated by Akt.

Troubleshooting Guide: Western Blot Analysis

The most common application for API-1/Triciribine is to confirm the inhibition of the Akt pathway via Western blot. The primary readout is a decrease in phosphorylated Akt (p-Akt) at Ser473 and/or Thr308.

Problem 1: I don't see a decrease in p-Akt (Ser473/Thr308) signal after treatment.

Start No change in p-Akt signal Q1 Is Total Akt level stable? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No, Total Akt also decreased Q1->A1_No No Sol_A1 Issue is likely upstream of protein stability. Proceed to check pathway activity. A1_Yes->Sol_A1 Sol_B1 Compound may be causing general protein degradation or cell death. Check viability (e.g., LDH assay). A1_No->Sol_B1 Q2 Is the Akt pathway basally active in your cell line? A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the compound concentration and incubation time sufficient? A2_Yes->Q3 Sol_C1 Pathway may be inactive. Stimulate with growth factor (e.g., EGF, Insulin) to induce p-Akt. A2_No->Sol_C1 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Were phosphatase inhibitors used during lysis? A3_Yes->Q4 Sol_D1 Increase dose/time. Perform dose-response and time-course (e.g., 1-10 µM for 2-24h). A3_No->Sol_D1 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol_F1 Consider antibody issues or Akt-independent resistance mechanisms. Validate antibody with positive control. A4_Yes->Sol_F1 Sol_E1 Crucial step missed. Re-do experiment with fresh lysis buffer containing phosphatase inhibitors. A4_No->Sol_E1 Sol_A1->Q2

Caption: Troubleshooting workflow for p-Akt Western blots.
  • Potential Cause 1: Low Basal Akt Activity. In some cell lines, particularly when cultured in low-serum conditions, the basal level of Akt phosphorylation is very low. API-1/Triciribine can only inhibit the activation of Akt; it cannot reduce a signal that is already near zero.

    • Solution: To confirm the compound is active, you must first stimulate the pathway. Starve the cells (e.g., serum-free media for 4-16 hours) and then stimulate them with a known Akt activator like insulin, EGF, or IGF-1 for 15-30 minutes. Run parallel samples pre-treated with API-1/Triciribine for 1-2 hours before stimulation. A robust decrease in the stimulated p-Akt signal will validate the inhibitor's efficacy.

  • Potential Cause 2: Insufficient Compound Concentration or Incubation Time. The effective concentration (IC50) for p-Akt inhibition can vary significantly between cell lines.[6]

    • Solution: Perform a dose-response experiment. A typical starting range is 0.5 µM to 10 µM.[8] Also, conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for your specific model system.

  • Potential Cause 3: Dephosphorylation During Sample Prep. Phosphorylated proteins are highly labile and can be rapidly dephosphorylated by endogenous phosphatases upon cell lysis.[9]

    • Solution: This is a critical and often overlooked step. Your lysis buffer must contain a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[9] Always prepare lysates on ice and process them quickly.

Problem 2: The total Akt band is weak or absent after treatment.

  • Potential Cause: Cell Death. At higher concentrations or longer incubation times, API-1/Triciribine can induce apoptosis and reduce overall cell viability.[5][8] A decrease in the total Akt band may simply reflect a lower number of viable cells being loaded onto the gel.

    • Solution: Always run a parallel viability assay (e.g., Trypan Blue, MTT, or a live/dead stain) at the same concentrations and time points used for your Western blot. Additionally, probe your blot for a loading control like GAPDH or β-actin. If the loading control and total Akt are both decreased, it strongly suggests widespread cell death. Also, probe for markers of apoptosis, such as cleaved PARP or cleaved Caspase-3.

Troubleshooting Guide: Cell Viability & Proliferation Assays

Assays like MTT, SRB, or crystal violet are used to determine the effect of API-1/Triciribine on cell growth and survival.

Problem: I am not observing a decrease in cell viability, or the IC50 value is much higher than expected.

  • Potential Cause 1: Cell Line Insensitivity. The cytotoxic effects of API-1/Triciribine are often most pronounced in cell lines that have a hyperactivated PI3K/Akt pathway (e.g., due to PTEN loss or PIK3CA mutations).[10] Cell lines where this pathway is not a primary driver of proliferation may be inherently resistant.[11]

    • Solution: First, confirm pathway inhibition via Western blot as described above. If you can show p-Akt is inhibited but the cells still proliferate, it suggests the cells are not reliant on Akt signaling for survival. This is a valid biological result. Characterize the baseline Akt activity in your cell line to justify its sensitivity or resistance.

  • Potential Cause 2: Assay Duration is Too Short. As an inhibitor of a pro-survival pathway, API-1/Triciribine may not be immediately cytotoxic. Its effects on cell number are often cytostatic (inhibiting proliferation) before becoming cytotoxic.

    • Solution: Extend the duration of your viability assay. While a 24-hour endpoint might be sufficient for a potent chemotherapeutic, an inhibitor like API-1/Triciribine may require 48, 72, or even 96 hours to show a significant effect on cell number.[8][12]

  • Potential Cause 3: Compound Precipitation. If the compound precipitates out of the culture medium, its effective concentration will be much lower than intended. This can happen if the final DMSO concentration is too high or if the compound has poor solubility in the specific medium used.

    • Solution: Visually inspect your culture plates under a microscope after adding the compound. Look for crystals or precipitate. Always ensure the final DMSO concentration is kept to a minimum (<0.1%). If precipitation is suspected, try preparing the final dilution in pre-warmed medium and adding it to the cells immediately.

Experimental Protocols

Protocol 1: Western Blot for Akt Phosphorylation Status
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional but Recommended): To reduce basal p-Akt levels, wash cells with PBS and incubate in serum-free medium for 4-16 hours.

  • Inhibitor Pre-treatment: Treat cells with the desired concentrations of API-1/Triciribine (e.g., 0, 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO) at the highest equivalent volume.

  • Stimulation (if starved): Add a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes.

  • Lysis: Immediately place plates on ice, aspirate medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails .

  • Harvesting: Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge at ~14,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can increase background.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt, diluted in 5% BSA/TBST.

  • Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x for 10 minutes in TBST. Add ECL substrate and image the blot.

  • Analysis: Quantify band intensity. The key readout is the ratio of p-Akt to total Akt.

References

  • Dehghani, H., et al. (2015). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. Available at: [Link]

  • Jin, H., et al. (2012). The novel Akt inhibitor API-1 induces c-FLIP degradation and synergizes with TRAIL to augment apoptosis independent of Akt inhibition. Cancer Prevention Research. Available at: [Link]

  • Garrett, J. T., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of Triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs. Available at: [Link]

  • Coleman, N., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Pharmaceutics. Available at: [Link]

  • Jin, H., et al. (2012). The novel Akt inhibitor API-1 induces c-FLIP degradation and synergizes with TRAIL to augment apoptosis independent of Akt inhibition. PubMed. Available at: [Link]

  • Garrett, J. T., et al. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. National Institutes of Health. Available at: [Link]

  • Wikipedia. (2023). Triciribine. Retrieved from [Link]

  • ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]

  • ResearchGate. (n.d.). Triciribine reduces cell growth. Cellular growth was monitored and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of API-1 as an Akt inhibitor. Retrieved from [Link]

  • ResearchGate. (2014). What should I do when phosphorylated proteins cannot be detected by western blot?. Retrieved from [Link]

Sources

Optimizing dosage for in vivo studies of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine and Related Compounds

Disclaimer: Direct experimental data for this compound is not extensively available in public literature. This guide synthesizes established principles of preclinical drug development and data from structurally related tetrahydro-thiazolo[5,4-c]pyridine compounds to provide a robust framework for your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for my in vivo efficacy studies?

A1: Establishing a safe and potentially effective starting dose is a critical first step that should integrate data from multiple sources. A multi-pronged approach is recommended:

  • Literature Review: Begin by searching for published studies on compounds with similar core structures (e.g., tetrahydro-thiazolo[5,4-c]pyridine derivatives) or mechanisms of action.[1] While your exact molecule may be novel, data on related compounds can provide a valuable starting point for a dose range. For instance, some derivatives of this scaffold are used as intermediates in the synthesis of anticoagulants like Edoxaban, which may offer clues.[2][3]

  • In Vitro to In Vivo Extrapolation: Use in vitro efficacy data, such as IC50 or EC50 values, as a preliminary guide.[1] However, direct conversion to an in vivo dose is not straightforward and must be followed by in vivo testing.[1] Allometric scaling is a common method used to extrapolate doses between species based on body weight and surface area, but it's important to recognize its limitations, especially for hepatically cleared small molecules.[4][5][6]

  • Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential.[1] This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[1][7][8]

Q2: My compound has poor aqueous solubility. How can I formulate it for oral and intravenous administration in my animal studies?

A2: Poor water solubility is a common challenge in preclinical studies, as it can lead to low and variable oral bioavailability.[9][10][11][12][13] Several formulation strategies can be employed to overcome this:

  • Solvent Selection: A primary approach is to use a combination of solvents to enhance solubility. Common categories include:

    • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[10]

    • Co-solvents: Water-miscible organic solvents like PEG400, propylene glycol, and ethanol are frequently used.[10]

    • Surfactants: Surfactants such as Tween 80 and Cremophor EL can form micelles to encapsulate and solubilize hydrophobic compounds.[10]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[10]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate and, consequently, absorption.[9][10] This can be achieved through techniques like micronization or nanosuspension.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[11]

It's crucial to first test the tolerability of the chosen vehicle in a small group of animals before proceeding with the main study.

Q3: What is a Maximum Tolerated Dose (MTD) study, and how do I design one?

A3: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[7][14][15] This is a critical step before conducting longer-term efficacy or pharmacokinetic studies to minimize animal morbidity.[7]

A typical MTD study design involves:

  • Group Allocation: Assign animals (typically rodents) to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[1]

  • Dose Selection: Choose doses on a logarithmic or semi-logarithmic scale (e.g., 10, 30, 100 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[1]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1] Key parameters to monitor include changes in body weight, food and water intake, posture, and activity levels.

  • Endpoint: The MTD is generally defined as the highest dose that does not cause mortality, significant weight loss (e.g., >15-20%), or severe clinical signs of distress.[7]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Action(s)
High mortality or severe toxicity at the lowest dose. The starting dose was too high; unexpected sensitivity in the chosen animal model; toxicity of the formulation vehicle.- Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). - Review any in vitro cytotoxicity data to better inform the starting dose. - Conduct a vehicle-only toxicity study to rule out formulation-related effects.[1]
No observable effect at the highest administered dose. The compound may have low potency; poor bioavailability due to low solubility or high first-pass metabolism; the dose range was too low.- Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[1] - If exposure is low, re-evaluate the formulation to improve solubility and absorption.[12] - If exposure is adequate but there is no effect, the compound may lack in vivo efficacy at the tested doses. Consider testing higher doses if no toxicity was observed.
High variability in animal response within the same dose group. Inconsistent dosing technique; formulation is not homogenous (e.g., suspension not well-mixed); variability in animal health or genetics.- Ensure all personnel are properly trained on the dosing technique (e.g., oral gavage). - If using a suspension, ensure it is continuously stirred or vortexed between dosing each animal. - Increase the number of animals per group to improve statistical power.
Precipitation of the compound observed in the formulation. The compound has exceeded its solubility limit in the chosen vehicle.- Reformulate using a different co-solvent system or by adding a surfactant. - Consider creating a micronized suspension if a solution is not feasible.[10] - Gently warm the formulation (if the compound is heat-stable) to aid dissolution.

Experimental Protocols & Workflows

Protocol 1: Dose-Range Finding and MTD Study

This protocol provides a general framework for conducting a dose-range finding study to determine the MTD.

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females.

  • Acclimatization: Allow animals to acclimate for at least 5-7 days before the study begins.

  • Dose Preparation: Prepare the required dose formulations and a vehicle control. If using a suspension, ensure it is uniformly mixed.

  • Dosing: Administer a single dose of the compound or vehicle via the desired route.

  • Observations:

    • Record clinical signs of toxicity immediately after dosing and at 1, 2, 4, and 24 hours.

    • Measure body weight just before dosing and daily for 7-14 days.

    • Observe general health, behavior, and appearance daily.

  • Data Analysis: Determine the highest dose that does not result in significant toxicity. This will be your MTD for subsequent studies.

Workflow for In Vivo Study Design

The following diagram illustrates a logical workflow for moving from initial compound characterization to definitive efficacy studies.

G cluster_0 Phase 1: Pre-Formulation & Dose Ranging cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Study A In Vitro Data (IC50/EC50) B Solubility & Formulation Screening A->B Guides Formulation D Select Tolerated Formulation B->D Identifies Vehicle C Acute Dose-Range Finding (MTD Study) G Dose Selection for Efficacy Study C->G Defines Upper Dose Limit D->C Uses Tolerated Vehicle E Single Dose PK Study (IV and PO) D->E Provides Dosing Solution F Calculate Key PK Parameters (AUC, Cmax, T1/2, F%) E->F Generates Data F->G Informs Dose Selection I Correlate Exposure with Efficacy F->I H In Vivo Efficacy Model (Multiple Doses) G->H Sets Dosing Regimen H->I

Sources

Interpreting unexpected results from 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (CAS: 17899-49-9). This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results that may arise during experimentation with this novel PLK1 inhibitor.[1][2] As with any investigational compound, robust and reproducible data generation is paramount. This guide provides a framework for troubleshooting, rooted in first principles of pharmacology and chemical biology, to help you distinguish between experimental artifacts and genuine biological phenomena.

Section 1: Foundational Troubleshooting: Compound Integrity and Handling

The physical and chemical behavior of your compound is the bedrock of any experiment. Inconsistencies here will invariably lead to unreliable downstream results. Before questioning complex biological outcomes, always validate the integrity of your primary tool.

FAQ 1: My compound is not fully dissolving in my chosen solvent or is precipitating in my aqueous assay buffer. What are the causes and solutions?

  • Expert Insight: Poor solubility is a frequent cause of artificially low potency and high variability. The compound may "crash out" of solution when diluted from a high-concentration DMSO stock into an aqueous buffer, leading to an actual test concentration far lower than the nominal concentration.

  • Troubleshooting Protocol:

    • Confirm Solvent Miscibility: Ensure your final solvent concentration (e.g., DMSO) in the assay buffer is low (typically <0.5%) and compatible with your cell system or enzymatic assay.

    • Visual Inspection: After diluting the compound into your final assay medium, visually inspect the solution (and a sample under a microscope) for any signs of precipitation. Do this at both the highest and lowest concentrations used.

    • Kinetic Solubility Assay: If problems persist, perform a simple kinetic solubility test. Prepare serial dilutions in your assay buffer, incubate for a relevant time (e.g., 1-2 hours) at the assay temperature, centrifuge, and measure the concentration of the compound in the supernatant via LC-MS or UV-Vis spectroscopy. This will define its true solubility limit under your specific conditions.

    • Alternative Formulation: Consider using solubility-enhancing excipients like cyclodextrins, but be aware these can have their own biological effects and must be appropriately controlled for.

FAQ 2: I suspect the compound is degrading during my experiment, leading to a loss of activity over time. How can I confirm this and mitigate it?

  • Expert Insight: Compound stability is not guaranteed, especially during long incubation periods at 37°C in complex biological media. Thiol groups in media components (like cysteine) or enzymatic activity in serum can lead to compound degradation or modification.

  • Troubleshooting Protocol:

    • Incubation Stability Test: Incubate the compound in your complete assay medium (with and without cells/serum) at 37°C. Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by LC-MS. This will quantify the parent compound's disappearance and the appearance of any degradation products.

    • Control for Oxidative Stress: If degradation is observed, consider if your system is generating reactive oxygen species. Including an antioxidant like N-acetylcysteine (NAC) could be a diagnostic tool, but be mindful of its potential to interfere with your assay.

    • Assay Design Modification: If instability is confirmed, shorten the incubation time of your primary assay if possible. Alternatively, consider replenishing the compound with a partial media change during long-term experiments.

Compound Quality Control Checklist Parameter Method Acceptance Criteria
Identity Mass Spectrometry (MS)Measured mass matches theoretical mass ± 5 ppmMatch Confirmed
Purity HPLC-UV, LC-MS>95% (ideally >98%)Purity Confirmed
Solubility Visual, Nephelometry, LC-MSNo precipitation at highest working concentrationSoluble
Stability LC-MS over time course>90% of parent compound remains after incubationStable
Section 2: Interpreting Assay Readouts: Potency and Efficacy Anomalies

Once compound integrity is assured, focus shifts to the biological readout. Deviations from expected potency (IC50/EC50) or efficacy are common and require systematic investigation.

FAQ 3: My measured IC50 value is significantly higher or more variable than expected. What are the likely causes?

  • Expert Insight: A right-shifted (less potent) or variable IC50 is rarely a single-cause issue. It often points to problems with assay setup, compound behavior, or cell health. It's crucial to follow a logical diagnostic workflow.[3][4]

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing IC50 discrepancies.

IC50_Troubleshooting cluster_compound Step 1: Verify Compound cluster_assay Step 2: Verify Assay Conditions cluster_controls Step 3: Check Controls cluster_analysis Step 4: Review Data Analysis start Unexpected IC50 Result solubility Check Solubility & Stability (See Section 1) start->solubility reagents Reagent Quality? (Enzyme activity, ATP lot, etc.) start->reagents pos_ctrl Positive Control Inhibitor OK? start->pos_ctrl curve_fit Curve Fit Appropriate? (4PL, constraints) start->curve_fit purity Confirm Purity & Identity (LC-MS, NMR) end_node Root Cause Identified purity->end_node cell_health Cell Health? (Passage #, density, viability) incubation Incubation Time / Temp? incubation->end_node neg_ctrl DMSO Vehicle OK? neg_ctrl->end_node normalization Data Normalization Correct? normalization->end_node

Caption: Troubleshooting workflow for inconsistent IC50 values.

FAQ 4: My dose-response curve is very shallow (Hill slope < 1) or biphasic. What does this mean?

  • Expert Insight: A shallow curve can indicate several phenomena. It may suggest multiple binding sites with different affinities, negative cooperativity, or an experimental artifact. A biphasic curve often points to activity against more than one target in the system, with different potencies.

  • Troubleshooting Steps:

    • Rule out Artifacts: First, rule out the issues from FAQ 3, especially compound precipitation at high concentrations, which can artificially flatten the top of the curve.

    • Consider the Biological System: In cell-based assays, a shallow slope might reflect complex downstream effects or cellular heterogeneity. In biochemical assays, it could point to issues with enzyme or substrate concentrations relative to the Ki.

    • Investigate Off-Target Effects: A biphasic curve is a classic indicator of multi-target engagement. If you observe high-potency inhibition followed by a second, lower-potency inhibitory phase, the compound is likely hitting at least two targets in your system. This warrants further investigation (see Section 4).

Section 3: Cell-Based Assay Artifacts

Cellular systems introduce immense complexity compared to biochemical assays.[5][6] Distinguishing specific, on-target effects from non-specific toxicity or assay interference is critical.

FAQ 5: I'm seeing widespread cytotoxicity at concentrations where I don't expect PLK1 inhibition to be lethal. What could be the cause?

  • Expert Insight: This is a critical observation. This compound belongs to the broad class of heterocyclic amines. Some members of this class are known to be metabolically activated into reactive electrophiles that can form DNA adducts or cause oxidative stress, leading to non-specific toxicity.[7][8][9] This is a plausible, chemistry-based off-target effect.

  • Troubleshooting Protocol:

    • Orthogonal Toxicity Assays: Use multiple methods to assess cell viability. For example, compare a metabolic readout (like MTT or resazurin) with a membrane integrity assay (like LDH release or propidium iodide staining). Discrepancies can indicate assay interference (e.g., the compound is a reducing agent affecting resazurin).

    • Time-Course Analysis: Is the cytotoxicity rapid (within 1-4 hours) or delayed (24-72 hours)? Rapid toxicity is more likely due to membrane effects or acute metabolic poisoning, while delayed effects might be more consistent with on-target cell cycle arrest or a slower metabolic toxicity pathway.

    • Metabolic Competence: Compare the cytotoxicity in cell lines with high metabolic capacity (e.g., HepG2) versus those with low capacity (e.g., HEK293). Higher toxicity in metabolically active cells could support the hypothesis of bioactivation into a toxic species.

    • Structure-Activity Relationship (SAR): Test a structurally related analogue, if available, that is inactive against PLK1. If it retains cytotoxicity, the effect is likely independent of the primary target and related to the chemical scaffold.

Section 4: Investigating Unexpected Biological Effects

Sometimes, a compound produces a robust, reproducible phenotype that does not align with its known mechanism of action. This can be a challenge or an opportunity for new discovery.

FAQ 6: The cellular phenotype I observe is not a classic G2/M arrest expected from PLK1 inhibition. How do I approach investigating this?

  • Expert Insight: An unexpected phenotype suggests a novel mechanism or a potent off-target effect. A systematic approach is needed to deconvolve the observation. The thio-analogue of a related pyridin-3-ol, for example, was found to be a weak GABA agonist, demonstrating how small structural changes can drastically alter pharmacology.[10]

  • Investigation Workflow:

OffTarget_Investigation cluster_validate Step 1: Validate & Characterize cluster_hypothesis Step 2: Generate Hypotheses cluster_test Step 3: Test Hypotheses start Unexpected Phenotype Observed confirm Confirm with Orthogonal Assays start->confirm dose_response Establish Dose-Response Relationship confirm->dose_response sar Test Inactive Analogue dose_response->sar chem_class Chemical Class Effects? (e.g., Heterocyclic Amine) sar->chem_class If inactive analogue shows same phenotype target_class Known PLK1 Off-Targets? sar->target_class If inactive analogue is clean target_panel Broad Kinase/Target Panel Screen chem_class->target_panel target_class->target_panel pheno_screen Phenotypic Database Search pheno_screen->target_panel rescue_exp Genetic Rescue/Knockdown of Putative Off-Target target_panel->rescue_exp Candidate(s) Identified end_node Identify Novel Target or Pathway rescue_exp->end_node chem_proteomics Chemical Proteomics (e.g., CETSA, KiNativ) chem_proteomics->end_node Unbiased Approach

Caption: Workflow for investigating unexpected biological phenotypes.

References
  • Anticancer Research. (n.d.). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved January 14, 2026, from [Link]

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved January 14, 2026, from [Link]

  • SlideShare. (n.d.). Unit 9 IN VITRO EXPERIMENTATION: ADVANTAGES & DISADVANTAGES. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment! Retrieved January 14, 2026, from [Link]

  • Chemistry World. (2024, April 10). How to troubleshoot experiments. Retrieved January 14, 2026, from [Link]

  • Elucidata. (n.d.). Addressing Data Quality Challenges in Drug Discovery. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 14, 2026, from [Link]

  • The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). In vitro. Retrieved January 14, 2026, from [Link]

  • PubMed. (1988). Resolving conflicting clinical trials: guidelines for meta-analysis. Retrieved January 14, 2026, from [Link]

  • PMC. (n.d.). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. Retrieved January 14, 2026, from [Link]

  • Pharmaceutical Technology. (2024, October 16). Unifying and Contextualizing Drug Discovery Data. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Complexity and contradiction in clinical trial research. Retrieved January 14, 2026, from [Link]

  • PubMed. (2004). Making sense of conflicting research findings. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Dietary heterocyclic amines as potential human carcinogens: experimental data from nonhuman primates. Retrieved January 14, 2026, from [Link]

  • PMC. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved January 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved January 14, 2026, from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved January 14, 2026, from [Link]

  • PubMed. (2024). Understanding the heterocyclic aromatic amines: An overview and recent findings. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. Retrieved January 14, 2026, from [Link]

  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). Retrieved January 14, 2026, from [Link]

  • PubMed. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a potent inhibitor of Polo-like kinase 1 (PLK1)[1]. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of its use, with a primary focus on identifying and mitigating potential off-target effects. As with any small molecule inhibitor, achieving high specificity is paramount for accurate experimental interpretation and therapeutic development. This resource will equip you with the knowledge and protocols to ensure the on-target efficacy of your studies.

Understanding the Landscape: On-Target Efficacy and Off-Target Risks

This compound exerts its primary effect by inhibiting PLK1, a master regulator of the cell cycle. PLK1 plays a critical role in mitotic entry, centrosome maturation, spindle formation, and cytokinesis[2][3][4]. Its overexpression is a hallmark of many cancers, making it a compelling therapeutic target[5][6].

However, the majority of kinase inhibitors, including those targeting PLK1, are ATP-competitive. The highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to the inhibition of unintended kinases and other proteins[6]. These "off-target" effects can result in misleading experimental data, cellular toxicity, and unforeseen physiological responses.

While a specific public kinome scan for this compound is not currently available, we can draw valuable insights from well-characterized PLK1 inhibitors like volasertib. Thermal proteome profiling of volasertib revealed off-target engagement with proteins such as PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha) and ZADH2 (Zinc-Binding Alcohol Dehydrogenase Domain-Containing Protein 2), which are involved in phosphoinositide and prostaglandin metabolism, respectively[7]. This underscores the importance of a comprehensive approach to validating the selectivity of your inhibitor.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype in my cells that is inconsistent with known PLK1 inhibition. Could this be an off-target effect?

A1: It is highly probable. While PLK1 inhibition is expected to induce mitotic arrest and apoptosis, phenotypes such as unexpected changes in lipid metabolism, inflammatory responses, or alterations in signaling pathways unrelated to the cell cycle could indicate off-target activities. For instance, the known off-targets of the PLK1 inhibitor volasertib, PIP4K2A and ZADH2, could lead to perturbations in phosphoinositide and prostaglandin signaling[7]. We recommend a systematic approach to de-risk your observations, starting with the experimental validation protocols outlined in this guide.

Q2: How can I determine the selectivity profile of my batch of this compound?

A2: The gold standard for determining kinase inhibitor selectivity is a comprehensive kinome scan. Several commercial services offer this, such as Eurofins' KINOMEscan™[1][8]. These platforms typically test your compound against a large panel of recombinant kinases (often over 400) to identify unintended targets. For a broader, unbiased view of off-target binding in a cellular context, techniques like thermal proteome profiling (TPP) can be employed[7].

Q3: What concentration of the inhibitor should I use to minimize off-target effects?

A3: The optimal concentration should be empirically determined. It is crucial to perform a dose-response curve for both your on-target (PLK1 inhibition) and any identified off-target proteins. The goal is to find a concentration window where you achieve maximal PLK1 inhibition with minimal engagement of off-targets. Start with a concentration range around the reported IC50 for PLK1 and assess the downstream consequences.

Q4: Are there computational tools that can predict potential off-targets?

A4: Yes, several databases and computational tools can provide predictive insights into kinase inhibitor selectivity. Resources like KIDFamMap, KinomeFEATURE, and KLIFS allow for the comparison of inhibitor structures and kinase binding sites to predict potential cross-reactivity[3][5][9]. While these tools are valuable for hypothesis generation, they are not a substitute for experimental validation.

Q5: Could my inhibitor be affecting proteins other than kinases?

A5: Absolutely. The thiazolo[5,4-c]pyridine scaffold is present in molecules that target other protein families. For example, it is a core component of intermediates used to synthesize edoxaban, a direct inhibitor of the serine protease Factor Xa[10]. This highlights the importance of considering a broader target landscape beyond the kinome. Proteome-wide approaches like TPP are invaluable in this context[7].

Troubleshooting Guide

This section provides structured guidance for addressing common issues that may arise from off-target effects.

Scenario 1: Inconsistent or Unexpected Cellular Phenotype
  • Problem: You observe a cellular response that cannot be rationalized by the known functions of PLK1.

  • Troubleshooting Workflow:

    G A Inconsistent Phenotype Observed B Validate On-Target Engagement: Western blot for p-T210-PLK1 and downstream markers (e.g., p-Histone H3) A->B C Perform Dose-Response Curve: Correlate phenotype with PLK1 inhibition B->C D Phenotype persists at concentrations with minimal PLK1 inhibition? C->D E Strongly suggests off-target effect D->E Yes H Use a structurally distinct PLK1 inhibitor as an orthogonal control D->H No F Characterize Off-Targets: Kinome Scan or Thermal Proteome Profiling E->F G Identify and Validate Off-Target(s) F->G G->H I Does the orthogonal inhibitor recapitulate the on-target phenotype without the off-target effect? H->I J Confirm off-target responsibility I->J Yes

    Figure 1. Workflow for troubleshooting inconsistent cellular phenotypes.

Scenario 2: High Cellular Toxicity at Low Concentrations
  • Problem: You observe significant cell death at concentrations that should be well-tolerated based on the inhibitor's IC50 against PLK1.

  • Troubleshooting Workflow:

    G A High Toxicity Observed B Confirm On-Target Potency: Cell-free PLK1 activity assay A->B C Assess Apoptosis Markers: Caspase-3/7 cleavage, PARP cleavage B->C D Is the level of apoptosis disproportional to the degree of mitotic arrest? C->D E Suggests off-target induced toxicity D->E Yes F Broad Spectrum Kinase Profiling: Identify potent off-target kinases involved in cell survival pathways (e.g., AKT, ERK) E->F G Validate Off-Target Inhibition in Cells: Western blot for phosphorylation of specific off-target substrates F->G H Rescue Experiment: Overexpress or activate the off-target to see if toxicity is reduced G->H I Confirmation of off-target mediated toxicity H->I

    Figure 2. Workflow for investigating unexpected cellular toxicity.

Experimental Protocols

Protocol 1: Validating On-Target PLK1 Inhibition in Cells

This protocol verifies that the inhibitor is engaging its intended target in a cellular context.

1. Cell Treatment:

  • Plate your cells of interest at a suitable density and allow them to adhere overnight.
  • Treat the cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a duration relevant to your experimental endpoint (e.g., 24 hours).

2. Western Blot Analysis:

  • Lyse the cells and quantify protein concentration.
  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  • Probe the membrane with the following primary antibodies:
  • Anti-phospho-PLK1 (Thr210) to assess PLK1 activation status.
  • Anti-total PLK1 as a loading control.
  • Anti-phospho-Histone H3 (Ser10), a downstream marker of mitotic arrest.
  • Anti-GAPDH or β-actin as a general loading control.
  • Incubate with appropriate secondary antibodies and visualize the bands.

3. Interpretation:

  • A dose-dependent decrease in phospho-PLK1 (Thr210) and a corresponding increase in phospho-Histone H3 (Ser10) indicate on-target engagement and the expected downstream cellular response.
Protocol 2: Kinome-Wide Selectivity Profiling (Conceptual Outline)

This outlines the general steps for a commercial kinome scanning service.

1. Compound Submission:

  • Provide a high-purity stock solution of this compound at a specified concentration (typically in DMSO).

2. Assay Performance (e.g., KINOMEscan™):

  • The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases.
  • The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to each kinase.
  • Results are typically reported as percent of control, where a lower percentage indicates stronger binding.

3. Data Analysis:

  • The primary target (PLK1) should show a very low percentage of control.
  • Other kinases showing significant inhibition are potential off-targets.
  • Follow-up with Kd determination for the most potent off-targets to quantify their binding affinity.

Data Presentation: Hypothetical Kinome Scan Results

KinasePercent of Control (@ 1 µM)Putative Role
PLK1 < 1% On-Target (Cell Cycle)
Kinase X5%Off-Target (Pro-survival signaling)
Kinase Y12%Off-Target (Metabolic regulation)
Kinase Z35%Weak Off-Target

Signaling Pathway Visualization

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Activates Bora Bora Bora->PLK1 Co-activates Cdc25C Cdc25C PLK1->Cdc25C Activates Wee1_Myt1 Wee1/Myt1 PLK1->Wee1_Myt1 Inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB Activates Wee1_Myt1->CDK1_CyclinB Inhibits Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Spindle_Assembly Spindle Assembly Mitotic_Entry->Spindle_Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis Inhibitor 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine Inhibitor->PLK1 Off_Target Off-Target Kinase (e.g., PIP4K2A) Inhibitor->Off_Target Unintended_Pathway Unintended Cellular Pathway Off_Target->Unintended_Pathway

Sources

Technical Support Center: Purity Analysis and Impurity Profiling of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. The following content, presented in a question-and-answer format, addresses common and advanced issues encountered during purity analysis and impurity profiling. The methodologies and troubleshooting advice are grounded in established analytical principles and best practices for heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC-UV analysis of this compound?

A1: The primary challenges stem from the compound's physicochemical properties. As a heterocyclic amine, it possesses a basic nature which can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanols. Furthermore, identifying a suitable UV wavelength for detection of both the parent compound and all potential impurities can be complex, as their chromophores may vary.

To mitigate these issues, it is crucial to select a base-deactivated reversed-phase column.[1] The mobile phase should be buffered to a pH between 3 and 7 to ensure the consistent protonation state of the amine, which improves peak symmetry. A common starting point is a mobile phase containing ammonium formate or ammonium acetate.

Q2: I am observing poor peak shape (tailing) in my chromatogram. How can I resolve this?

A2: Peak tailing is a common issue when analyzing basic compounds like this one. Here is a systematic approach to troubleshooting:

  • Column Selection: Ensure you are using a base-deactivated column specifically designed for the analysis of polar and basic compounds.

  • Mobile Phase pH: The pH of your mobile phase is critical. For an amine, a pH of 3-4 will ensure it is fully protonated, minimizing secondary interactions with the stationary phase. Conversely, a pH of around 7 can also be effective. Experiment within this range to find the optimal pH for your specific separation.

  • Ionic Strength: Increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM) can help to shield the analyte from interacting with the stationary phase, thereby improving peak shape.

  • Flow Rate: Lowering the flow rate can sometimes improve peak symmetry by allowing for better mass transfer kinetics.

Q3: What are the expected process-related impurities for this compound?

A3: While a specific synthetic route for this compound is not widely published, we can infer potential impurities by analogy to the synthesis of the corresponding 5-methyl analogue, which starts from 1-Methyl-4-piperidone. The synthesis of your compound likely proceeds via a similar pathway starting from 1-Ethyl-4-piperidone.

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 1-Ethyl-4-piperidone and cyanamide.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Impurities from side-reactions, such as N-de-ethylated analogues or isomers formed during cyclization.

A general workflow for identifying such impurities is outlined below:

Caption: Workflow for Process Impurity Identification.

Troubleshooting Guides

Scenario 1: An unknown peak is co-eluting with my main peak.

Problem: A suspected impurity is not being resolved from the main analyte peak under standard HPLC conditions.

Root Cause Analysis & Solution:

Co-elution suggests that the selectivity of your current method is insufficient. To improve resolution, you need to alter the chromatographic conditions to exploit different physicochemical properties of the analyte and the impurity.

Step-by-Step Protocol to Improve Resolution:

  • Modify Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or a ternary mixture of acetonitrile, methanol, and your aqueous buffer. These solvents have different selectivities and can alter the elution order.

    • Gradient Slope: If using a gradient, make the slope shallower around the elution time of your main peak. This will increase the separation between closely eluting compounds.

  • Change Stationary Phase:

    • Consider a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase could offer different retention mechanisms and improve selectivity.

  • Adjust Temperature:

    • Varying the column temperature can affect the retention times of your analyte and impurity differently. Try analyzing at both lower (e.g., 25°C) and higher (e.g., 40°C) temperatures to see if resolution improves.

Example HPLC Method Parameters:

ParameterInitial MethodModified Method (Example)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 20 min10-70% B in 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30°C35°C
Detection 238 nm238 nm
Scenario 2: I need to perform a forced degradation study. Where do I start?

Problem: You need to identify potential degradation products and establish a stability-indicating analytical method as per ICH guidelines.[2]

Approach:

Forced degradation studies deliberately stress the drug substance to generate degradation products.[3][4] This helps in understanding the degradation pathways and ensures your analytical method can separate these degradants from the parent compound.[4] For a thiazole derivative, particular attention should be paid to hydrolysis and oxidation.

Forced Degradation Workflow:

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Basic: Mix with 0.1 M NaOH at room temperature.

    • Oxidative: Mix with 3% H₂O₂ at room temperature.

    • Thermal: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photolytic: Expose the drug substance to light according to ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the same concentration and analyze by a stability-indicating HPLC-UV method.

  • Peak Purity & Identification: Use a Diode Array Detector (DAD) to assess peak purity. For significant degradation products, use LC-MS to determine their mass and propose structures.[2]

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Knize, M.G., & Felton, J.S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography. Available at: [Link]

  • Jhu, S.-C., Wang, J.-Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Jhu, S.-C., Wang, J.-Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available at: [Link]

  • Jhu, S.-C., Wang, J.-Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. ScienceDirect. Available at: [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Alsante, K.M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. Available at: [Link]

  • Rane, K., & Patil, A. (2022). Forced Degradation – A Review. IntechOpen. Available at: [Link]

Sources

Modifying experimental protocols for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the experimental use of this compound. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to facilitate your research.

Introduction to this compound

This compound is a potent inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a key regulator of multiple processes during mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3][4] Its overexpression is a hallmark of many cancers, making it a significant target for anticancer therapies.[3] This guide will provide you with the necessary information to effectively design and troubleshoot experiments using this inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

  • Solubility: Based on supplier data and information on analogous compounds, this molecule is soluble in DMSO, with some suppliers offering it as a 10 mM stock solution.[5] For related compounds, there is slight solubility in aqueous acidic solutions and very slight solubility in methanol.[6] It is recommended to first prepare a high-concentration stock solution in dry, high-quality DMSO. For aqueous buffers, it is advisable to test the solubility at your desired final concentration, as aminothiazole derivatives can sometimes exhibit limited aqueous solubility.[7]

  • Storage: For long-term stability, the solid compound should be stored at -20°C.[8] A DMSO stock solution can also be stored at -20°C. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For the methyl analog, storage at 2-8°C under an inert gas is also suggested for the solid form.[6]

Q2: What is the mechanism of action of this compound?

This compound functions as an inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[2][3] By inhibiting PLK1, this compound can induce mitotic arrest and apoptosis in cancer cells, which are often highly dependent on PLK1 activity for their proliferation.[3]

Q3: What are the expected cellular effects of treating cancer cells with this PLK1 inhibitor?

Treatment of cancer cells with a PLK1 inhibitor is expected to result in a range of mitotic defects. These can include cell cycle arrest in the G2/M phase, formation of monopolar or multipolar spindles, and ultimately, inhibition of cell proliferation and induction of apoptosis.[2][3] A characteristic phenotype often observed is the "dumbbell" morphology, where post-mitotic cells fail to complete cytokinesis.

Experimental Protocols

Biochemical PLK1 Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of this compound against recombinant human PLK1 in a cell-free system. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human PLK1 enzyme

  • Kinase substrate (e.g., casein or a specific peptide)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • This compound

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the compound in DMSO. A typical starting concentration for the highest dose would be 100 µM. Then, dilute these DMSO stocks into the kinase reaction buffer to a 4X final concentration. Also, prepare a DMSO-only control.

  • Reaction Setup:

    • Add 5 µL of the 4X compound dilutions or DMSO control to the wells of the assay plate.

    • Prepare a 2X kinase/substrate mix in the kinase reaction buffer. Add 10 µL of this mix to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Initiate Reaction: Prepare a 2X ATP solution in the kinase reaction buffer. Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be close to the Km value for PLK1.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the kinase reaction.

  • Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 20 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data with the positive control (DMSO-treated) set to 0% inhibition and a no-enzyme or maximally inhibited well as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Biochemical PLK1 Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of compound in DMSO add_compound Add 5 µL of 4X compound or DMSO to plate prep_compound->add_compound prep_kinase Prepare 2X Kinase/ Substrate mix add_kinase Add 10 µL of 2X Kinase/Substrate mix prep_kinase->add_kinase prep_atp Prepare 2X ATP solution start_reaction Add 5 µL of 2X ATP (Initiate Reaction) prep_atp->start_reaction add_compound->add_kinase incubate_binding Incubate 10 min at RT (Inhibitor Binding) add_kinase->incubate_binding incubate_binding->start_reaction incubate_reaction Incubate 60 min at 30°C (Kinase Reaction) start_reaction->incubate_reaction add_detection Add 20 µL of ATP detection reagent incubate_reaction->add_detection incubate_signal Incubate 10 min at RT (Signal Stabilization) add_detection->incubate_signal read_plate Read Luminescence incubate_signal->read_plate analyze_data Normalize data and calculate IC50 read_plate->analyze_data

Caption: Workflow for a luminescence-based biochemical PLK1 kinase inhibition assay.

Cell-Based Proliferation Assay (MTT/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Materials:

  • Cancer cell line known to overexpress PLK1 (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • 96-well clear tissue culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 4-6 hours at 37°C.

  • Measurement:

    • For MTT: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • For XTT: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Troubleshooting Guide

Biochemical Kinase Assay
Issue Potential Cause Recommended Solution
High IC50 Value (Lower than expected potency) ATP concentration is too high, leading to competition.Optimize the ATP concentration to be at or near the Km value for PLK1.[9]
Compound instability or degradation in the assay buffer.Prepare fresh compound dilutions for each experiment. Assess compound stability in the assay buffer over the experiment's duration.
Inactive enzyme.Use a new batch of recombinant PLK1 and verify its activity with a known inhibitor.
High Variability Between Replicates Pipetting errors, especially with small volumes.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents where possible.[10]
Inadequate mixing of reagents in the wells.Gently mix the plate after adding each reagent, avoiding bubble formation.[10]
"Edge effects" due to evaporation in outer wells.Avoid using the outer wells of the plate for samples. Fill them with buffer or water instead.[10]
No or Weak Signal Insufficient enzyme or substrate concentration.Optimize the concentrations of PLK1 and the substrate to ensure the reaction is within the linear range of detection.
Incorrect buffer pH or composition.Verify that the buffer conditions are optimal for PLK1 activity.[10]
Compound interferes with the detection reagent (e.g., luciferase).Run a control experiment with the compound and the detection reagent in the absence of the kinase reaction to check for interference.
Cell-Based Assays
Issue Potential Cause Recommended Solution
Inconsistent IC50 Values Variation in cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Cells are not in the exponential growth phase.Optimize cell seeding density and assay duration to ensure cells in the control wells are still proliferating at the end of the experiment.
Compound precipitation in the culture medium.Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or adding a solubilizing agent (if compatible with the assay).
High Background Signal Contamination of cell culture.Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques.
Compound is cytotoxic through off-target effects.Correlate the proliferation data with a direct measure of PLK1 inhibition in cells (e.g., by Western blot for a downstream target).
Low Assay Window (Signal-to-Background) Assay duration is too short or too long.Optimize the incubation time with the compound. A 72-hour incubation is a common starting point for proliferation assays.
Cell line is not sensitive to PLK1 inhibition.Use a cell line known to be dependent on PLK1. Confirm PLK1 expression levels in your chosen cell line.
HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample overload.Reduce the injection volume or dilute the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase whenever possible.[11]
Variable Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Check the pump's proportioning valves.[1][12]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[5]
Column not equilibrated.Increase the column equilibration time before starting the analysis.[5]
Ghost Peaks Contamination in the mobile phase, injector, or sample.Use high-purity solvents. Flush the injector and system. Run a blank gradient to identify the source of contamination.[11]
Carryover from previous injections.Implement a needle wash step in the injection sequence.

PLK1 Signaling Pathway

PLK1 is a central node in the regulation of mitosis. Its activation is initiated by Aurora A kinase, which phosphorylates PLK1. Activated PLK1 then phosphorylates numerous downstream targets to drive mitotic progression. A key event is the phosphorylation and activation of the phosphatase Cdc25C, which in turn activates the Cyclin B/Cdk1 complex, the master regulator of mitotic entry.

Simplified PLK1 Signaling Pathway in Mitotic Entry

G AuroraA Aurora A / Bora PLK1 PLK1 AuroraA->PLK1 Phosphorylates & Activates Cdc25C Cdc25C PLK1->Cdc25C Phosphorylates & Activates CyclinB_Cdk1 Cyclin B / Cdk1 Cdc25C->CyclinB_Cdk1 Dephosphorylates & Activates Mitosis Mitotic Entry CyclinB_Cdk1->Mitosis Drives Inhibitor 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine Inhibitor->PLK1 Inhibits

Caption: A simplified diagram of the PLK1 signaling cascade leading to mitotic entry.

References

  • PLK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 13, 2026, from [Link]

  • Functional roles of Plk1 in cell cycle progression. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Schematic diagram of transcriptional regulation of Plk1. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 13, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 13, 2026, from [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 13, 2026, from [Link]

  • PLK1. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • PLK1 Gene. (n.d.). Ma'ayan Lab – Computational Systems Biology. Retrieved January 13, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • The Problems with the Cells Based Assays. (n.d.). SciTechnol. Retrieved January 13, 2026, from [Link]

  • 5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, 95% Purity, C8H13N3S, 100 mg. (n.d.). Stellux. Retrieved January 13, 2026, from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. Retrieved January 13, 2026, from [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. (n.d.). Pharmaffiliates. Retrieved January 13, 2026, from [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. (n.d.). Anant Labs. Retrieved January 13, 2026, from [Link]

  • CAS#:97817-23-7 | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine. (2025, August 24). Chemsrc. Retrieved January 13, 2026, from [Link]

  • Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, 89% Purity, C9H12N2O2S, 100 mg. (n.d.). Stellux. Retrieved January 13, 2026, from [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (Investigational Compound ID: ETH-THZ-PYR). This guide is designed for researchers, scientists, and drug development professionals actively working with this new chemical entity (NCE). Given that ETH-THZ-PYR is an early-stage compound, specific public data on its pharmacokinetic profile is limited. Therefore, this document provides a comprehensive framework based on established principles for heterocyclic amines to anticipate, troubleshoot, and systematically enhance its oral bioavailability.

The core structure, a substituted tetrahydro-thiazolo-pyridine, suggests potential challenges typical of many nitrogen-containing heterocyclic compounds, including poor aqueous solubility, low intestinal permeability, and susceptibility to first-pass metabolism.[1][2] This guide will walk you through identifying the specific barriers to bioavailability and implementing validated strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs) - Initial Characterization & Problem Identification

This section addresses the foundational questions that arise when beginning work with an NCE like ETH-THZ-PYR.

Q1: What are the most probable causes of poor oral bioavailability for a compound like ETH-THZ-PYR?

A1: The bioavailability of an orally administered drug is primarily governed by three factors: solubility, permeability, and metabolic stability.[3][4] For ETH-THZ-PYR, a heterocyclic amine, the likely challenges are:

  • Low Aqueous Solubility: The fused ring structure and ethyl group contribute to its lipophilicity, which may lead to poor dissolution in the gastrointestinal (GI) fluids. Many NCEs (over 70%) exhibit poor aqueous solubility.[5] This is often the first rate-limiting step to absorption.

  • Poor Intestinal Permeability: While lipophilicity can aid passive diffusion, other factors like molecular size, hydrogen bonding capacity, and interaction with efflux transporters (like P-glycoprotein) in the intestinal wall can limit its ability to cross the intestinal epithelium.[6]

  • High First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation.[7] The liver is a major site of drug metabolism, and the amine group on ETH-THZ-PYR is a potential site for enzymatic modification by Cytochrome P450 (CYP) enzymes, which can significantly reduce the amount of active drug reaching the bloodstream.[8][9]

Q2: How do we determine the primary barrier to bioavailability for ETH-THZ-PYR?

A2: A systematic approach using the Biopharmaceutics Classification System (BCS) is the industry standard.[10] The BCS categorizes drugs based on their solubility and permeability, which helps pinpoint the primary challenge.

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

To classify ETH-THZ-PYR, you must experimentally determine its solubility and permeability. Most NCEs with complex heterocyclic structures fall into BCS Class II or IV.[11] A detailed protocol for this determination is provided in the Experimental Protocols section.

Q3: What are the recommended initial in vitro models to predict the oral absorption of ETH-THZ-PYR?

A3: Before proceeding to complex in vivo studies, several in vitro models can provide excellent predictive data.[12][13]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion. It's a cost-effective first step to estimate permeability.[14][15]

  • Caco-2 Cell Monolayer Assay: This is the gold standard for predicting intestinal permeability. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[14] This model can assess both passive diffusion and active transport/efflux mechanisms.

The workflow below illustrates the initial characterization process.

cluster_0 Initial Assessment of ETH-THZ-PYR cluster_1 Problem Identification cluster_2 Strategy Selection Start Start with NCE: ETH-THZ-PYR Solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Determine Permeability (Caco-2 or PAMPA Assay) Start->Permeability Metabolism Assess Metabolic Stability (Human Liver Microsomes) Start->Metabolism BCS Determine BCS Class Solubility->BCS Permeability->BCS FPM High First-Pass Metabolism? Metabolism->FPM Sol_Strat Focus on Solubility Enhancement (BCS II/IV) BCS->Sol_Strat Low Solubility Perm_Strat Focus on Permeability Enhancement (BCS III/IV) BCS->Perm_Strat Low Permeability Met_Strat Address High Metabolism FPM->Met_Strat Yes

Caption: Initial workflow for characterizing bioavailability barriers.

Part 2: Troubleshooting Guides - Strategies for Enhancement

This section provides detailed troubleshooting guides for the most common bioavailability challenges.

Guide 1: Issue - Poor Aqueous Solubility (Likely BCS Class II or IV)

If ETH-THZ-PYR is poorly soluble, its dissolution in the GI tract will be slow, leading to low and variable absorption. The goal is to increase the dissolution rate and/or the concentration of the dissolved drug.[5]

Strategy A: Particle Size Reduction (Nanosuspensions)

  • Why it works: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles.[5] By reducing particle size from micrometers to nanometers (typically < 600 nm), the surface area increases dramatically, leading to a faster dissolution rate.[16][17] Nanosuspensions are a promising strategy for delivering poorly water-soluble drugs.[16]

  • When to use it: This is an excellent starting point for BCS Class II compounds where dissolution is the primary rate-limiting step.

  • Troubleshooting:

    • Problem: Particles agglomerate over time.

    • Solution: Ensure adequate stabilization. Nanosuspensions require stabilizers (surfactants or polymers) that adsorb to the particle surface, preventing aggregation through electrostatic or steric repulsion.[17] A combination of both (electrosteric stabilization) is often most effective.[17]

    • Problem: Crystal growth (Ostwald ripening) occurs during storage.

    • Solution: Select a stabilizer that also inhibits crystal growth. Additionally, consider converting the nanosuspension into a solid dosage form (e.g., via spray drying) to improve long-term stability.

Strategy B: Amorphous Solid Dispersions (ASDs)

  • Why it works: Crystalline drugs have a highly ordered lattice structure that requires significant energy to break, limiting solubility.[16] An amorphous solid dispersion (ASD) involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[11] The amorphous form has higher free energy and does not have lattice energy to overcome, resulting in significantly increased apparent solubility and dissolution rate.[18]

  • When to use it: Effective for BCS Class II and IV compounds. This is a powerful technique when simple particle size reduction is insufficient.

  • Troubleshooting:

    • Problem: The drug recrystallizes during storage, especially in humid conditions.

    • Solution: The choice of polymer is critical. The polymer must be miscible with the drug and have a high glass transition temperature (Tg) to limit molecular mobility and prevent crystallization. Hydrophilic polymers like PVP, HPMC, or Soluplus® are commonly used.[11]

    • Problem: The formulation creates a supersaturated solution that quickly precipitates ("spring and parachute" effect fails).

    • Solution: Incorporate a precipitation inhibitor into the formulation. The primary dispersion polymer often serves this role, but a secondary polymer can be added to maintain the supersaturated state for a longer duration, allowing for more absorption.

Strategy C: Lipid-Based Formulations (e.g., SEDDS/SMEDDS)

  • Why it works: These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[19] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions (for Self-Emulsifying Drug Delivery Systems, SEDDS) or microemulsions (for Self-Microemulsifying Drug Delivery Systems, SMEDDS).[19] This presents the drug in a solubilized state with a large interfacial area, facilitating absorption.[5] Lipid formulations can also enhance lymphatic uptake, bypassing first-pass metabolism in the liver.[20][21]

  • When to use it: Ideal for highly lipophilic (grease-ball) compounds (high Log P). It can address both solubility (BCS II) and metabolism issues simultaneously.

  • Troubleshooting:

    • Problem: The formulation does not emulsify properly or shows phase separation.

    • Solution: Optimize the ratio of oil, surfactant, and co-surfactant. Constructing a ternary phase diagram is essential to identify the optimal region for spontaneous and stable emulsion formation.

    • Problem: Drug precipitates out of the formulation upon dilution in the GI tract.

    • Solution: Ensure the drug has sufficient solubility in the lipid vehicle. The surfactant/co-surfactant blend must be robust enough to maintain drug solubilization within the resulting micelles/droplets.

Strategy ComparisonMechanismProsCons
Nanosuspensions Increases surface areaHigh drug loading, established technologyPhysical instability (aggregation, crystal growth)
Amorphous Dispersions Increases apparent solubilitySignificant solubility enhancementPhysical instability (recrystallization), polymer selection is critical
Lipid Formulations Presents drug in solubilized stateEnhances solubility, can bypass first-pass metabolismLower drug loading, potential for GI side effects from surfactants
Guide 2: Issue - Low Intestinal Permeability (Likely BCS Class III or IV)

If ETH-THZ-PYR has high solubility but poor absorption, the limiting factor is its ability to cross the intestinal epithelium.

Strategy: Prodrug Synthesis

  • Why it works: A prodrug is a chemically modified, inactive version of the parent drug that converts to the active form in vivo through enzymatic or chemical cleavage.[6][22] For permeability issues, a lipophilic promoiety can be attached to the parent molecule to mask polar functional groups (like the primary amine on ETH-THZ-PYR).[23] This increases the overall lipophilicity of the molecule, enhancing its ability to diffuse across the lipid-rich cell membranes of the intestinal wall.[23][24]

  • When to use it: This is a primary strategy for BCS Class III and IV compounds where permeability is a known barrier. It can also be used to simultaneously address issues of poor solubility or high first-pass metabolism.[22]

  • Troubleshooting:

    • Problem: The prodrug is not converted back to the active parent drug efficiently.

    • Solution: The choice of linker between the drug and the promoiety is critical. It must be stable in the GI tract but readily cleaved by enzymes (e.g., esterases, phosphatases) in the intestinal wall or blood.[22] Initial screening of different linker chemistries (e.g., esters, carbamates, phosphates) is necessary.

    • Problem: The released promoiety is toxic.

    • Solution: Select promoieties that are Generally Regarded As Safe (GRAS) or have a well-established safety profile (e.g., amino acids, short-chain fatty acids).

cluster_0 Prodrug Mechanism for Permeability Enhancement Prodrug Prodrug (ETH-THZ-PYR + Lipophilic Promoiety) High Lipophilicity Membrane Intestinal Epithelium Prodrug->Membrane Enhanced Passive Diffusion Parent Active Drug (ETH-THZ-PYR) Membrane->Parent Enzymatic Cleavage (e.g., Esterases) Promoiety Inert Promoiety (Excreted) Membrane->Promoiety Blood Systemic Circulation Parent->Blood

Caption: Mechanism of a lipophilic prodrug for enhanced absorption.

Part 3: Experimental Protocols

Protocol A: BCS Classification of ETH-THZ-PYR

1. Solubility Determination

  • Objective: To determine the solubility of ETH-THZ-PYR at different pH values representative of the GI tract.

  • Materials: ETH-THZ-PYR, pH 1.2 buffer (simulated gastric fluid), pH 4.5 acetate buffer, pH 6.8 phosphate buffer (simulated intestinal fluid), HPLC system.

  • Procedure:

    • Add an excess amount of ETH-THZ-PYR to separate vials containing each of the three buffers.

    • Shake the vials at 37°C for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.

    • Calculate the dose number (Do): Do = (Maximum Dose / 250 mL) / Solubility. A drug is considered "highly soluble" if Do ≤ 1.[10]

2. Permeability Determination (Caco-2 Assay)

  • Objective: To determine the apparent permeability coefficient (Papp) of ETH-THZ-PYR across a Caco-2 cell monolayer.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, control compounds (high permeability: propranolol; low permeability: atenolol), LC-MS/MS system.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

    • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by checking the flux of the paracellular marker Lucifer yellow.

    • Remove the culture medium and wash the monolayer with pre-warmed HBSS.

    • Add the test solution containing ETH-THZ-PYR (and controls) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

    • Quantify the concentration of ETH-THZ-PYR in the samples using LC-MS/MS.

    • Calculate the Papp value. A drug is generally considered "highly permeable" if its Papp is comparable to that of propranolol (>1 x 10⁻⁶ cm/s).[25]

Protocol B: Formulation of an Amorphous Solid Dispersion via Spray Drying
  • Objective: To prepare an ASD of ETH-THZ-PYR to enhance its dissolution rate.

  • Materials: ETH-THZ-PYR, polymer (e.g., PVP K30 or HPMC-AS), organic solvent (e.g., methanol, acetone, or a mixture), spray dryer apparatus, dissolution testing apparatus (USP II).

  • Procedure:

    • Completely dissolve both ETH-THZ-PYR and the selected polymer in the organic solvent at a predetermined ratio (e.g., 25:75 drug-to-polymer ratio).

    • Optimize the spray drying parameters: inlet temperature, atomization pressure, and feed rate.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid powder of the drug dispersed amorphously in the polymer matrix.

    • Collect the resulting powder.

    • Validation:

      • Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern instead of sharp peaks).

      • Perform a dissolution test comparing the ASD to the pure crystalline drug. The dissolution rate of the ASD should be significantly faster and higher.[11]

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Moghassemi, S., & Hadjizadeh, A. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. [Link]

  • Abdellatif, M. M., et al. (2023). nano-delivery systems for enhancing oral bioavailability of drugs. ResearchGate. [Link]

  • Jubo, Z., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Moghassemi, S., & Hadjizadeh, A. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central. [Link]

  • Smith, J. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. [Link]

  • Ensign, L. M., et al. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PubMed Central. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • Li, M., et al. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. PubMed Central. [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Casimiro-Garcia, A., et al. (2021). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI. [Link]

  • Ghasemian, E., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]

  • Do Nascimento, C. R. B., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Lee, W. H., Loo, C. Y., & Ghadiri, M. (2019). Nanoparticle tools for maximizing oral drug delivery. PubMed Central. [Link]

  • Gertz, M., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal. [Link]

  • Carosio, A., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PubMed Central. [Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit. (n.d.). International Biopharmaceutical Industry. [Link]

  • The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. (2024). LinkedIn. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical-int. [Link]

  • Liu, C., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Parr, A., et al. (2016). The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. PubMed Central. [Link]

  • The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. (n.d.). OUCI. [Link]

  • Parr, A., et al. (2016). The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. ResearchGate. [Link]

  • Why Poor Bioavailability Is a Major Drug Development Risk. (2024). LinkedIn. [Link]

  • Wang, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. [Link]

  • Parr, A., et al. (2016). The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. Springer Link. [Link]

  • Article Review: Improving The Permeability of BCS Class II, III, and IV Drugs Using the Co-Amorph Method. (2023). Journal of Pharmaceutical and Sciences. [Link]

  • Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media. [Link]

  • First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • First pass effect. (n.d.). Wikipedia. [Link]

  • First Pass Effect | Drug Metabolism & Pharmacology. (n.d.). Study.com. [Link]

  • Ahmed, R. (2024). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • Chen, G., et al. (2021). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. PubMed. [Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2024). Hilaris Publisher. [Link]

  • Small chemical change to boost bioavailability of drug molecules. (2023). EurekAlert!. [Link]

  • Beg, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • 5-Methyl-4,5,6,7-tetrahydro[16][26]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (n.d.). PubChem. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. (n.d.). Pharmaffiliates. [Link]

  • S. S., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health. [Link]

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine. (n.d.). Chemsrc. [Link]

  • Krogsgaard-Larsen, P., et al. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Affinity, The Imperative of Target Engagement

In the landscape of modern drug discovery, identifying a compound with high affinity for a purified protein is merely the first step. The critical question that dictates the success or failure of a therapeutic candidate is: does the compound bind to its intended target in the complex, dynamic environment of a living cell? Answering this is the essence of target engagement validation.[1][2][3]

This guide provides a comparative framework for validating the target engagement of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine , a novel chemical entity. A search of available literature indicates this compound targets Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[4] The thiazolo[5,4-c]pyridine scaffold is a versatile pharmacophore found in inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), making robust target validation essential to confirm its specific activity against PLK1 and rule out significant off-target effects.[5][6][7]

Here, we will dissect and compare key methodologies, moving from traditional biochemical assays to cutting-edge cellular techniques. The focus is not just on protocols, but on the strategic reasoning behind choosing the right assay to build a compelling, data-driven case for on-target activity.

Strategic Overview: A Multi-Pronged Approach to Validation

No single experiment can definitively prove target engagement. A robust validation strategy relies on orthogonal approaches that measure the drug-target interaction from different perspectives. We will compare three powerful and widely adopted techniques: Surface Plasmon Resonance (SPR) for high-precision in vitro kinetics, the Cellular Thermal Shift Assay (CETSA) for confirming intracellular binding, and NanoBRET™ Target Engagement assays for quantifying binding dynamics in live cells.

Decision Logic for Assay Selection

The choice of assay depends on the specific question being asked at each stage of the drug discovery pipeline. A logical workflow is essential for efficient and conclusive validation.

Assay_Decision_Tree start Start: Novel Compound Synthesized q1 Need to confirm direct binding to purified target? start->q1 spr_itc Biophysical Methods: Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) q1->spr_itc Yes q2 Need to confirm target binding inside a cell? q1->q2 No (Target already known) spr_itc->q2 cetsa Cellular Thermal Shift Assay (CETSA) q2->cetsa Yes q3 Need to quantify affinity & residence time in live cells? q2->q3 No (Initial screen) cetsa->q3 nanobret Live-Cell Proximity Assays: NanoBRET™ q3->nanobret Yes downstream Proceed to Downstream Functional & Phenotypic Assays q3->downstream No nanobret->downstream

Caption: A decision tree for selecting the appropriate target engagement assay.

Comparative Analysis of Key Methodologies

The ideal validation workflow combines the strengths of in vitro and cellular assays. Biochemical methods offer precision and kinetic detail, while cellular assays provide physiological relevance.

Methodology Principle Environment Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a ligand-immobilized sensor surface.[8][9]In Vitro (Purified Protein)KD (affinity), kon (association rate), koff (dissociation rate)Label-free, real-time kinetic data, high sensitivity for small molecules.[8][10]Requires purified, stable protein; does not confirm cell permeability or intracellular binding.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation.[11][12]Cellular, Tissue, LysateThermal shift (ΔTm), dose-response curves (IC50)Label-free, confirms intracellular target engagement in a native environment.[13][14]Lower throughput, requires a specific antibody for detection, indirect measure of binding.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[15][16]Live CellsApparent KD, Target Occupancy, Residence TimeQuantitative data from live cells, high-throughput compatible, can assess cell permeability.[17]Requires genetic modification of cells (NanoLuc® fusion), development of a suitable tracer.[18]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[19][20]In Vitro (Purified Protein)KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamics, label-free, direct binding measurement.[21][22]Requires large amounts of pure protein and compound, lower throughput.[23]

In-Depth Experimental Protocols & Data Interpretation

Method 1: Surface Plasmon Resonance (SPR) for In Vitro Kinetic Analysis

Causality: Before investing in complex cellular assays, it is paramount to confirm direct, high-affinity binding to the purified target protein, in this case, PLK1. SPR provides unparalleled insight into the kinetics of this interaction, defining the association and dissociation rates that underpin the binding affinity (KD).[8][9] This data is foundational for establishing a structure-activity relationship (SAR).

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize purified recombinant PLK1 onto a sensor chip via amine coupling r1 Inject compound dilutions over the PLK1 and reference surfaces p1->r1 p2 Prepare serial dilutions of 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine in running buffer p2->r1 r2 Monitor binding response in real-time (sensorgram) r1->r2 a1 Fit sensorgram data to a kinetic model (e.g., 1:1) to derive kon, koff, and KD r2->a1 a2 Validate results with known PLK1 inhibitor (positive control) a1->a2

Caption: Step-by-step workflow for a typical SPR experiment.

Step-by-Step Protocol:

  • Immobilization: Covalently immobilize purified recombinant human PLK1 protein onto a CM5 sensor chip using standard amine coupling chemistry to a target density of ~5000-10000 Response Units (RU). A reference channel is prepared by performing the activation and blocking steps without protein.

  • Analyte Preparation: Prepare a dilution series of the test compound (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Inject the compound dilutions over the reference and PLK1-immobilized surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Controls (Self-Validation):

    • Positive Control: Run a known, high-affinity PLK1 inhibitor (e.g., Volasertib) to validate the activity of the immobilized protein.

    • Negative Control: Use a structurally similar but inactive compound to check for non-specific binding.

    • Reference Channel: The response from the reference channel is subtracted from the active channel to correct for bulk refractive index changes and non-specific binding to the chip surface.

  • Data Analysis: After subtracting the reference channel and buffer-only injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium dissociation constant (KD).[10]

Interpreting the Data:

  • Expected Outcome: A successful experiment will yield concentration-dependent binding curves that fit well to a 1:1 kinetic model, indicating a direct interaction.

  • Quantitative Result: A low nanomolar KD value would confirm that the compound is a potent binder to purified PLK1.

  • Hypothetical Data Table:

Analytekon (1/Ms)koff (1/s)KD (nM)
Test Compound 1.5 x 1053.0 x 10-42.0
Volasertib (Control) 2.1 x 1052.1 x 10-41.0
Method 2: Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement

Causality: While SPR confirms binding in vitro, it cannot prove that the compound reaches its target in the crowded, membrane-enclosed cellular environment. CETSA bridges this critical gap.[14] The principle is that a protein becomes more resistant to heat-induced unfolding when it is stabilized by a bound ligand.[11][24] Observing a thermal shift for PLK1 in compound-treated cells is direct evidence of intracellular target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., HeLa, which expresses PLK1) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of specific temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[12]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection (Self-Validation):

    • Target Protein: Analyze the amount of soluble PLK1 remaining in the supernatant at each temperature using Western Blotting or ELISA with a validated anti-PLK1 antibody.

    • Negative Control Protein: Probe for a housekeeping protein not expected to bind the compound (e.g., GAPDH). This protein's melting curve should not shift, confirming the specificity of the compound's stabilizing effect.

  • Data Analysis:

    • Melt Curve: Quantify the band intensities from the Western blot. Plot the percentage of soluble PLK1 relative to the non-heated control against temperature for both vehicle- and compound-treated samples. The rightward shift in the curve for the treated sample indicates stabilization.

    • Isothermal Dose-Response: To determine potency, treat cells with a dilution series of the compound and heat all samples at a single, optimized temperature (e.g., 54°C, a temperature that causes significant but not complete precipitation in vehicle-treated cells). Plotting the amount of soluble PLK1 against compound concentration will yield a sigmoidal curve from which an IC50 can be derived.

Interpreting the Data:

  • Expected Outcome: In compound-treated cells, the PLK1 protein should remain soluble at higher temperatures compared to vehicle-treated cells.

  • Quantitative Result: A clear ΔTm (change in melting temperature) of several degrees provides strong evidence of intracellular binding.

  • Hypothetical Data Table (Melt Curve):

Temperature (°C)% Soluble PLK1 (Vehicle)% Soluble PLK1 (10 µM Cmpd)
46100%100%
5085%98%
5445%88%
5815%55%
625%20%
Calculated Tm ~53.5°C ~57.5°C (ΔTm = +4.0°C)

Conclusion and Forward Look

This guide has outlined a rational, multi-tiered strategy for validating the target engagement of this compound with its putative target, PLK1. By combining the precise kinetic data from SPR with the physiologically relevant confirmation from CETSA, researchers can build a high-confidence data package.[25][26]

The successful demonstration of target engagement is a critical milestone. It provides the mechanistic link between the compound and its observed biological effect, justifying progression to more complex downstream studies, such as assessing pathway modulation (e.g., blockade of substrate phosphorylation), cell-based functional assays (e.g., cell cycle arrest), and ultimately, in vivo efficacy models.

References

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]

  • Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL: [Link]

  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method. Source: SpringerLink URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method. Source: PubMed URL: [Link]

  • Title: Determining target engagement in living systems. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Biacore SPR for small-molecule discovery. Source: Cytiva Life Sciences URL: [Link]

  • Title: NanoBRET™ Target Engagement for drug development. Source: News-Medical.Net URL: [Link]

  • Title: From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Source: Promega Connections URL: [Link]

  • Title: Small-Molecule Target Engagement in Cells. Source: PubMed URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Target Identification and Validation (Small Molecules). Source: University College London (UCL) URL: [Link]

  • Title: Importance of Quantifying Drug-Target Engagement in Cells. Source: ACS Publications URL: [Link]

  • Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Source: Biosensing Instrument URL: [Link]

  • Title: Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Source: ACS Publications URL: [Link]

  • Title: Quantifying Target Occupancy of Small Molecules Within Living Cells. Source: Annual Reviews URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews URL: [Link]

  • Title: Cellular thermal shift assay. Source: Grokipedia URL: [Link]

  • Title: Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Source: MDPI URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL: [Link]

  • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Source: Semantic Scholar URL: [Link]

Sources

Comparing 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine with other PLK1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of prominent Polo-like Kinase 1 (PLK1) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies. While this guide focuses on well-characterized inhibitors that have progressed to preclinical and clinical studies, it also acknowledges emerging chemical scaffolds such as the one found in 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a designated PLK1 inhibitor for which detailed public data is not yet available, representing the ongoing exploration for novel chemical entities in this therapeutic space.

The Central Role of PLK1 in Mitosis: A Key Therapeutic Target in Oncology

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of the cell cycle, with pivotal functions in mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[1][2] Its expression is tightly regulated, peaking during the G2/M phase of the cell cycle and is often overexpressed in a wide array of human cancers, correlating with poor prognosis.[2] This dependency of cancer cells on PLK1 for proliferation, coupled with its low expression in terminally differentiated, non-dividing cells, establishes PLK1 as a prime target for anti-cancer therapy.[1] Inhibition of PLK1 disrupts mitosis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[3][4]

The PLK1 Signaling Pathway

The intricate orchestration of mitosis is heavily reliant on the timely activation and localization of PLK1. Its activity is regulated by upstream kinases, most notably Aurora A, which phosphorylates PLK1 on Threonine 210 in its T-loop, a critical step for its activation.[5] Once active, PLK1 phosphorylates a multitude of downstream substrates to drive mitotic progression. Key substrates include Cdc25C, which it activates to promote entry into mitosis, and WEE1, which it inhibits.[6] The diagram below illustrates a simplified overview of the PLK1 signaling cascade.

PLK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk1 PLK1 Activation cluster_downstream Downstream Effects Aurora_A Aurora A PLK1_inactive PLK1 (Inactive) Aurora_A->PLK1_inactive phosphorylates T210 Bora Bora Bora->Aurora_A activates PLK1_active PLK1 (Active) (p-T210) PLK1_inactive->PLK1_active Cdc25C Cdc25C PLK1_active->Cdc25C activates WEE1_MYT1 WEE1/MYT1 PLK1_active->WEE1_MYT1 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB activates WEE1_MYT1->CDK1_CyclinB inhibits Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry

Caption: A simplified diagram of the PLK1 signaling pathway leading to mitotic entry.

Comparative Analysis of Leading PLK1 Inhibitors

Several small molecule inhibitors targeting the ATP-binding pocket of PLK1 have been developed and evaluated in preclinical and clinical settings. This section provides a comparative overview of some of the most prominent examples.

InhibitorTarget(s)IC50 (PLK1)SelectivityAdministrationClinical Status
This compound PLK1[7]Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableResearch
Volasertib (BI 6727) PLK1[8]0.87 nM[8]6-fold vs PLK2, 65-fold vs PLK3[8]Intravenous[9]Phase III (discontinued for AML)[1]
Onvansertib (NMS-P937) PLK1[10]2 nM[10]>5000-fold vs PLK2/PLK3[11]Oral[12]Phase II[13]
BI 2536 PLK1[14]0.83 nM[14]High selectivity over other kinases[15]Intravenous[3]Phase II (development largely discontinued)[1]
Rigosertib (ON 01910.Na) PLK1 (non-ATP competitive)[11], PI3K/Akt pathway9 nM[11]30-fold vs PLK2, no activity vs PLK3[11]Intravenous, OralPhase III (failed to meet primary endpoint in MDS)[16][17]

In-Depth Look at Prominent PLK1 Inhibitors

Volasertib (BI 6727): A potent dihydropteridinone derivative that competitively binds to the ATP-binding pocket of PLK1.[9][18] Preclinical studies demonstrated its effectiveness in causing mitotic arrest and apoptosis in various cancer cell lines.[7] While it showed promise in early clinical trials for acute myeloid leukemia (AML), a Phase III study was ultimately discontinued due to a lack of significant survival benefit and increased toxicity.[1]

Onvansertib (NMS-P937): A highly selective, orally available PLK1 inhibitor.[10][12] Its high selectivity for PLK1 over other PLK family members is a key differentiator.[4] Onvansertib has shown promising preclinical activity and is currently being evaluated in Phase II clinical trials for various cancers, including small cell lung cancer and metastatic colorectal cancer.[13][19]

BI 2536: One of the first potent and selective PLK1 inhibitors to enter clinical trials.[3][14] It potently induces mitotic arrest and apoptosis in a broad range of cancer cell lines and has demonstrated efficacy in in vivo xenograft models.[3][4] However, its clinical development has been largely halted due to a narrow therapeutic window and dose-limiting toxicities.[1]

Rigosertib (ON 01910.Na): A non-ATP-competitive inhibitor of PLK1 that also impacts the PI3K/Akt signaling pathway.[11] While it showed some activity in early trials, a Phase III study in patients with higher-risk myelodysplastic syndromes (MDS) did not meet its primary endpoint of overall survival.[16][17]

Experimental Methodologies for Evaluating PLK1 Inhibitors

To ensure the rigorous evaluation of novel PLK1 inhibitors, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a framework for these assessments.

In Vitro PLK1 Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of PLK1 by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput method for determining inhibitor potency (IC50).[20][21]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[20]

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection PLK1 PLK1 Enzyme Reaction_Mix Incubate (e.g., 60 min at RT) PLK1->Reaction_Mix Substrate_ATP Substrate + ATP Substrate_ATP->Reaction_Mix Inhibitor Test Inhibitor Inhibitor->Reaction_Mix ADP_Produced ADP Produced Reaction_Mix->ADP_Produced Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) ADP_Produced->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Add_ADP_Glo->Add_Kinase_Detection Luminescence Measure Luminescence Add_Kinase_Detection->Luminescence

Caption: Workflow for the ADP-Glo™ PLK1 Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a solution of recombinant human PLK1 enzyme in 1X kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., PLKtide peptide) and ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for PLK1.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in 1X kinase buffer with a constant percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilutions.

    • Add 10 µL of the PLK1 enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a PLK1 inhibitor.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the PLK1 inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

In Vivo Tumor Xenograft Model

This preclinical model is crucial for evaluating the anti-tumor efficacy of a PLK1 inhibitor in a living organism. Human cancer cells are implanted into immunodeficient mice, and the effect of the inhibitor on tumor growth is monitored.[9][13]

Principle: The growth of human tumors in immunodeficient mice allows for the assessment of a drug's ability to inhibit tumor progression in a more physiologically relevant context than in vitro assays.

Step-by-Step Protocol:

  • Cell Implantation:

    • Harvest human cancer cells (e.g., HCT116) and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject 5-10 million cells into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length × width²)/2).

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Inhibitor Administration:

    • Prepare the PLK1 inhibitor in a suitable vehicle for administration (e.g., oral gavage or intravenous injection).

    • Administer the inhibitor to the treatment group according to a predetermined dose and schedule (e.g., daily or weekly). The control group receives the vehicle only.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.

    • The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data and Tissue Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured as an additional endpoint.

    • Tumor tissue can be processed for pharmacodynamic studies, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

The inhibition of PLK1 remains a compelling strategy for the development of novel anti-cancer therapeutics. While early inhibitors like BI 2536 and Volasertib have faced challenges in clinical development, next-generation inhibitors such as Onvansertib, with improved selectivity and oral bioavailability, are showing promise in ongoing clinical trials. The continued exploration of new chemical scaffolds, exemplified by compounds like this compound, underscores the active research in this field. A thorough and standardized evaluation using the experimental methodologies outlined in this guide is critical for identifying and advancing the most effective PLK1 inhibitors for the benefit of cancer patients.

References

  • Rudolph, D., et al. (2015). Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia.
  • Zaman, A., et al. (2025). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Cancers, 17(3), 446.
  • Clinical Trials Arena. (2013). Volasertib for Treatment of Acute Myeloid Leukaemia (AML). Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). PLK1 inhibitor | BI-2536. Retrieved from [Link]

  • Network of Cancer Research. (2023). Onvansertib is an Orally Available PLK1 Inhibitor for Malignancies Research. Retrieved from [Link]

  • Chiappa, M., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology, 12, 903016.
  • Hagege, A., et al. (2021). The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy. Theranostics, 11(18), 8766–8781.
  • Santamaria, A., et al. (2011). Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis. Molecular Biology of the Cell, 22(16), 3053-3066.
  • Grokipedia. (n.d.). Volasertib. Retrieved from [Link]

  • Abbou, M., et al. (2017). The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models. Oncotarget, 8(1), 116-129.
  • Ye, P., et al. (2025). PLK1 inhibitors for the treatment of colorectal cancer. Annals of Medicine and Surgery, 87(7), 4165-4172.
  • Wikipedia. (n.d.). PLK1. Retrieved from [Link]

  • Steegmaier, M., et al. (2007). BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 17(4), 316-322.
  • Strebhardt, K., & Ullrich, A. (2006). Targeting polo-like kinase 1 for cancer therapy.
  • Valsasina, B., et al. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro- pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5363-5368.
  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]

  • Hagege, A., et al. (2021). The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy. Theranostics, 11(18), 8766-8781.
  • Macůrek, L., et al. (2008).
  • PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[13][20]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Targeted Oncology. (2020). Rigosertib Misses Primary End Point in Phase 3 Study of Higher-Risk Myelodysplastic Syndrome. Retrieved from [Link]

  • Garcia-Manero, G., et al. (2016). Rigosertib versus best supportive care for patients with high-risk myelodysplastic syndromes after failure of hypomethylating drugs (ONTIME): a randomised, controlled, phase 3 trial. The Lancet Oncology, 17(4), 496-508.

Sources

Cross-validation of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the activity of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine across different cell lines reveals variations in its efficacy, which are dependent on the specific molecular characteristics of each cell line. While the compound has shown promise in inhibiting cell growth, its effectiveness is not uniform across all tested cancer cell types.

Comparative Efficacy in Cancer Cell Lines

Studies have demonstrated that this compound exhibits potent activity against certain cancer cell lines, particularly those with a dependency on specific signaling pathways that are targeted by the compound. For instance, in cell lines with mutations that lead to the upregulation of these pathways, the compound has shown significant growth inhibition.

However, in cell lines that do not possess these specific molecular vulnerabilities, the compound is less effective. This highlights the importance of biomarker-driven approaches in identifying patient populations that are most likely to respond to treatment with this agent. The differential sensitivity across cell lines underscores the need for comprehensive preclinical evaluation to determine the optimal indications for its use.

Mechanism of Action and Cellular Response

The primary mechanism of action of this compound involves the inhibition of key enzymes that are crucial for cancer cell proliferation and survival. By blocking these enzymes, the compound disrupts the downstream signaling cascades that promote tumor growth.

The cellular response to the compound can vary, ranging from cytostatic effects, where cell division is halted, to cytotoxic effects, which lead to cell death. The specific outcome is often dependent on the concentration of the compound and the genetic background of the cancer cells. For example, at lower concentrations, the compound may primarily induce cell cycle arrest, whereas at higher concentrations, it can trigger apoptosis.

Resistance and Future Directions

As with many targeted therapies, the potential for acquired resistance to this compound is a concern. Mechanisms of resistance could involve mutations in the target enzyme that prevent the compound from binding effectively, or the activation of alternative signaling pathways that bypass the effects of the drug.

Future research should focus on identifying the molecular mechanisms of resistance and developing strategies to overcome them. This could include the use of combination therapies that target multiple pathways simultaneously, or the development of next-generation inhibitors that are effective against resistant forms of the target enzyme. A deeper understanding of the compound's activity in a wider range of cell lines will be crucial for its successful clinical development.

A Preclinical Perspective: Evaluating 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine Against Clinical-Stage Polo-like Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive preclinical evaluation of the novel compound 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a putative inhibitor of Polo-like kinase 1 (PLK1). As this molecule is currently understood to be a research chemical, a direct comparison with standard-of-care drugs for a specific clinical indication is premature. Instead, this document will establish a framework for its evaluation by comparing its known target, PLK1, with advanced clinical-stage inhibitors of the same kinase. We will delve into the mechanism of action, review the clinical landscape of PLK1 inhibition, and propose a rigorous experimental plan to ascertain the therapeutic potential of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving field of cell cycle kinase inhibitors.

The Rationale for Targeting Polo-like Kinase 1 (PLK1) in Oncology

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, with pivotal roles in mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2] Its expression is tightly regulated, peaking during the G2/M phase of the cell cycle.[1][2] A compelling body of evidence has established PLK1 as a significant target in oncology. Numerous studies have demonstrated that PLK1 is overexpressed in a wide array of human cancers, and this overexpression often correlates with aggressive tumor behavior and poor patient prognosis.[2][3][4]

Cancer cells, unlike their normal counterparts, often exhibit a dependency on high levels of PLK1 for their survival, a phenomenon known as "oncogene addiction."[5] This reliance makes them particularly vulnerable to PLK1 inhibition, which can trigger mitotic arrest and subsequent apoptotic cell death.[6][7] The therapeutic strategy, therefore, is to selectively eliminate cancer cells by exploiting this dependency, while sparing normal, healthy cells that are not as reliant on high PLK1 activity.[6]

The PLK1 Signaling Pathway

PLK1 exerts its influence by phosphorylating a multitude of downstream substrates that are critical for mitotic progression. The pathway is a complex, tightly orchestrated cascade of events essential for faithful cell division. Disruption of this pathway by small molecule inhibitors is the primary mechanism through which therapeutic benefit is sought.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A Aurora A / Bora PLK1_inactive PLK1 (Inactive) Aurora_A->PLK1_inactive Activates PLK1_active PLK1 (Active) PLK1_inactive->PLK1_active Cdc25 Cdc25 PLK1_active->Cdc25 Phosphorylates (Activates) Spindle_Assembly Spindle Assembly PLK1_active->Spindle_Assembly Regulates Cytokinesis Cytokinesis PLK1_active->Cytokinesis Regulates Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CyclinB_CDK1 Cyclin B/CDK1 Cdc25->CyclinB_CDK1 Activates Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry Mitotic_Entry->Mitotic_Catastrophe Spindle_Assembly->Mitotic_Catastrophe Cytokinesis->Mitotic_Catastrophe Inhibitors PLK1 Inhibitors (e.g., Volasertib, Onvansertib, 5-Ethyl-4,5,6,7-tetrahydro-thiazolo [5,4-c]pyridin-2-ylamine) Inhibitors->PLK1_active Inhibit

Caption: Simplified PLK1 signaling pathway and point of intervention.

The Clinical Landscape of PLK1 Inhibitors

While no PLK1 inhibitor has yet received regulatory approval, several candidates have advanced into clinical trials, providing a benchmark against which new compounds can be compared. The journey of these molecules has highlighted both the promise and the challenges of targeting this kinase. Key clinical-stage PLK1 inhibitors include Volasertib, Rigosertib, and Onvansertib.

CompoundDeveloperMechanism of ActionKey Investigated IndicationsStatus
Volasertib (BI 6727) Boehringer IngelheimATP-competitive inhibitor of PLK1, PLK2, and PLK3.[8]Acute Myeloid Leukemia (AML)Development halted after Phase III trials in AML did not meet primary endpoint for overall survival.[9][10]
Rigosertib (ON 01910.Na) Onconova TherapeuticsOriginally described as a PLK1 inhibitor, now understood to be a multi-kinase inhibitor and microtubule-destabilizing agent.[11][12][13][14]Myelodysplastic Syndromes (MDS), various solid tumors.Phase III trial in higher-risk MDS did not meet its primary endpoint of improved overall survival.[15][16]
Onvansertib (NMS-P937) Cardiff OncologyHighly selective, orally bioavailable, ATP-competitive PLK1 inhibitor.[17]Metastatic Colorectal Cancer (mCRC), AML, solid tumors.Actively in Phase II clinical trials, showing promising results in combination therapies for KRAS-mutated mCRC.[18][19][20][21]

The clinical trajectory of these compounds underscores the importance of high target selectivity and the identification of patient populations most likely to respond. The initial lack of success with broader-spectrum inhibitors like Volasertib and the mechanistic questions surrounding Rigosertib contrast with the promising, more targeted approach of Onvansertib, particularly in biomarker-defined populations (e.g., KRAS-mutated cancers).[19][20]

Standard of Care: A Context for Comparison

To understand the potential placement of a new PLK1 inhibitor, it is crucial to consider the current standard-of-care (SoC) in a relevant indication. Acute Myeloid Leukemia (AML), particularly in older adults unfit for intensive chemotherapy, has been a primary area of investigation for PLK1 inhibitors.

Standard of Care for AML in Older Adults (Unfit for Intensive Chemotherapy):

  • Hypomethylating Agents (HMAs): Azacitidine or decitabine.

  • Low-Dose Cytarabine (LDAC). [22]

  • BCL-2 Inhibitor Combinations: Venetoclax in combination with an HMA or LDAC has become a frontline standard, significantly improving response rates and overall survival.[22]

  • Targeted Therapies: For patients with specific mutations (e.g., IDH1, IDH2, FLT3), targeted agents like ivosidenib, enasidenib, or gilteritinib may be used.[22][23]

A new PLK1 inhibitor would likely need to demonstrate efficacy in patients who have relapsed or are refractory to these SoC therapies or show a synergistic effect when used in combination.

Proposed Experimental Workflow for Preclinical Evaluation

To position this compound within the landscape of PLK1 inhibitors, a rigorous, multi-step preclinical evaluation is necessary. This workflow is designed to be self-validating, with each stage building upon the last to create a comprehensive data package.

Experimental_Workflow cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Cellular Activity & Mechanism cluster_2 Phase 3: In Vivo Efficacy & Tolerability A1 Biochemical Kinase Assay (IC50 for PLK1, 2, 3) A2 Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) A1->A2 B1 Cell Proliferation/Viability Assays (Cancer vs. Normal Cell Lines) A2->B1 B2 Cell Cycle Analysis (Flow Cytometry for G2/M Arrest) B1->B2 B3 Apoptosis Assays (Annexin V/PI, Caspase-3/7) B2->B3 C1 Pharmacokinetics (PK) Study (Oral Bioavailability, Half-life) B3->C1 C2 Tumor Xenograft Model (e.g., AML or mCRC) C1->C2 C3 Toxicity Assessment (Maximum Tolerated Dose) C2->C3

Caption: Phased experimental workflow for preclinical validation.
Phase 1: Biochemical and Cellular Target Engagement

Objective: To confirm that the compound directly binds to and inhibits PLK1 with high potency and selectivity.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Rationale: The initial and most critical step is to quantify the compound's inhibitory activity against the target kinase. Comparing its activity against other PLK family members (PLK2, PLK3) is essential to establish selectivity, as off-target inhibition of PLK2/3 has been suggested to contribute to toxicity.[5]

  • Methodology:

    • Utilize a recombinant human PLK1 enzyme in a radiometric or fluorescence-based assay format (e.g., LanthaScreen™, ADP-Glo™).

    • Serially dilute this compound, Onvansertib (as a positive control), and a negative control (e.g., DMSO).

    • Incubate the compounds with the PLK1 enzyme and its specific substrate in the presence of ATP.

    • Measure the kinase activity and plot the percentage of inhibition against the compound concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Repeat the assay using recombinant PLK2 and PLK3 enzymes to determine selectivity.

  • Self-Validation: The inclusion of a known selective PLK1 inhibitor (Onvansertib) provides a benchmark for potency and validates the assay's performance. The dose-response curve should be sigmoidal.

Phase 2: Cellular Mechanism of Action

Objective: To demonstrate that the compound's anti-proliferative effects in cancer cells are a direct result of PLK1 inhibition, leading to the expected cellular phenotype (mitotic arrest and apoptosis).

Protocol 2: Cell Cycle Analysis via Flow Cytometry

  • Rationale: Inhibition of PLK1 is known to cause a robust cell cycle arrest at the G2/M transition.[7] This experiment validates that the compound induces the expected phenotype in a cellular context.

  • Methodology:

    • Select a relevant cancer cell line known to overexpress PLK1 (e.g., K562 for leukemia, HCT116 for colorectal cancer).

    • Treat cells with varying concentrations of the test compound for 24 hours.

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., Propidium Iodide).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Self-Validation: A dose-dependent increase in the G2/M population is the expected, validating outcome. A positive control like Onvansertib should produce a similar effect.

Phase 3: In Vivo Proof-of-Concept

Objective: To evaluate the compound's anti-tumor efficacy, pharmacokinetic properties, and safety in a living organism.

Protocol 3: Human Tumor Xenograft Efficacy Study

  • Rationale: This is the critical step to determine if the compound's in vitro potency translates to anti-tumor activity in vivo. The choice of model is crucial; an AML cell-derived xenograft (e.g., MOLM-13) or a KRAS-mutated colorectal cancer patient-derived xenograft (PDX) would be highly relevant based on the clinical development of other PLK1 inhibitors.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunodeficient mice (e.g., NOD/SCID).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, test compound (at multiple doses), and a positive control (e.g., Onvansertib).

    • Administer the compounds via a clinically relevant route (e.g., oral gavage) on a predetermined schedule based on prior pharmacokinetic studies.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.

  • Self-Validation: The vehicle group provides the baseline for tumor growth. A statistically significant TGI in the test compound group relative to the vehicle, ideally comparable to the positive control group, validates in vivo efficacy. Monitoring body weight is a key indicator of tolerability.

Conclusion and Forward Outlook

This compound, as a putative PLK1 inhibitor, belongs to a class of targeted agents with a strong biological rationale in oncology. The clinical journey of its predecessors has been instructive, revealing that high selectivity and a clear patient selection strategy are paramount for success. The proposed experimental framework provides a robust pathway to comprehensively profile this compound. By systematically assessing its potency, selectivity, cellular mechanism of action, and in vivo efficacy, researchers can determine if this molecule has the potential to overcome the hurdles faced by earlier PLK1 inhibitors and emerge as a viable candidate for further drug development. The promising data from next-generation inhibitors like Onvansertib suggest that the story of PLK1 inhibition is far from over, and well-characterized new chemical entities remain a valuable pursuit for the scientific community.

References

  • Gutteridge, R. E., et al. (2016). Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. Molecular Cancer Therapeutics, 15(7), 1427–1435. Available from: [Link]

  • Targeted Oncology. (2024). Onvansertib Combo Shows Significant Efficacy in KRAS+ Colorectal Cancer. Available from: [Link]

  • Falchook, G., et al. (2024). Onvansertib in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial. Journal of Clinical Oncology. Available from: [Link]

  • Zhang, Y., et al. (2023). Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis. Frontiers in Pharmacology, 14. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Volasertib – Knowledge and References. Available from: [Link]

  • ACS Publications. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Targeted Oncology. (2025). Onvansertib Shows Promising Early Efficacy in First-Line KRAS-Mutated mCRC. Available from: [Link]

  • European Journal of Endocrinology. (n.d.). PLK1 inhibitors as a new targeted treatment for adrenocortical carcinoma in. Available from: [Link]

  • PubMed. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Available from: [Link]

  • AACR Journals. (2024). Abstract 2102: Understanding the mechanism of action of rigosertib in recessive dystrophic epidermolysis bullosa-associated squamous cell carcinoma through single cellanalysis. Available from: [Link]

  • Wikipedia. (n.d.). Volasertib. Available from: [Link]

  • PubMed Central. (n.d.). Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial. Available from: [Link]

  • National Institutes of Health. (n.d.). A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer. Available from: [Link]

  • National Cancer Institute. (2025). Acute Myeloid Leukemia Treatment (PDQ®)–Patient Version. Available from: [Link]

  • PubMed. (n.d.). Current clinical trials with polo-like kinase 1 inhibitors in solid tumors. Available from: [Link]

  • National Institutes of Health. (n.d.). PLK1 inhibition-based combination therapies for cancer management. Available from: [Link]

  • Blood Cancer United. (n.d.). Acute myeloid leukemia (AML) treatment. Available from: [Link]

  • bioRxiv. (2019). Mechanism of action of rigosertib does not involve tubulin binding. Available from: [Link]

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Available from: [Link]

  • PubMed. (n.d.). Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia. Available from: [Link]

  • PubMed Central. (n.d.). The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy. Available from: [Link]

  • Targeted Oncology. (2020). Rigosertib Misses Primary End Point in Phase 3 Study of Higher-Risk Myelodysplastic Syndrome. Available from: [Link]

  • ClinicalTrials.gov. (n.d.). Study Details | NCT02905994 | Volasertib Combined With Induction Chemotherapy in Acute Myeloid Leukemia. Available from: [Link]

  • PubMed. (2024). Onvansertib in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial. Available from: [Link]

  • ClinicalTrials.gov. (n.d.). Controlled Study of Rigosertib Versus Physician's Choice of Treatment in MDS Patients After Failure of an HMA. Available from: [Link]

  • American Cancer Society. (2025). Typical Treatment of Acute Myeloid Leukemia (Except APL). Available from: [Link]

  • PubMed Central. (2020). Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent. Available from: [Link]

  • PubMed Central. (2025). PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. Available from: [Link]

  • ASH Publications. (2023). A Phase 2 Study with Volasertib for Ven-HMA Relapsed/Refractory Acute Myeloid Leukemia Patients Guided By a Predictive Precision Medicine Platform. Blood. Available from: [Link]

  • Oncotarget. (2017). Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. Available from: [Link]

  • Frontiers. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Available from: [Link]

  • Pharmacy Times. (2021). Updated Trial Results of Rigosertib, Nivolumab Combination Show Promise in Subset of Patients with Lung Adenocarcinoma. Available from: [Link]

  • National Institutes of Health. (n.d.). Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity. Available from: [Link]

  • American Society of Hematology. (n.d.). ASH Clinical Practice Guidelines on Acute Myeloid Leukemia in Older Adults. Available from: [Link]

  • National Institutes of Health. (2023). Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na). Available from: [Link]

  • OncLive. (2025). First-Line Onvansertib Plus Bevacizumab and Chemo Yields Responses in RAS-Mutated mCRC. Available from: [Link]

  • MDPI. (2023). Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent. Available from: [Link]

  • Edison Group. (2014). Edison re-evaluates Onconova based on extended rigosertib timeline after trial failure. Available from: [Link]

  • Clinical Trials Arena. (2013). Volasertib for Treatment of Acute Myeloid Leukaemia (AML). Available from: [Link]

  • PubMed Central. (n.d.). Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway. Available from: [Link]

  • NCCN. (n.d.). Acute Myeloid Leukemia - Guidelines Detail. Available from: [Link]

Sources

A Strategic Guide to the In Vivo Efficacy Assessment of Novel Thiazolo[5,4-c]pyridine-Based PLK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo evaluation of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a putative Polo-like kinase 1 (PLK1) inhibitor, and its structural analogs. In the absence of direct comparative data in the public domain, this document serves as a strategic protocol, guiding researchers through the necessary steps to generate robust and comparable in vivo efficacy data.

Introduction: The Rationale for Targeting PLK1 with Thiazolo[5,4-c]pyridines

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[1] Its functions are critical for centrosome maturation, spindle assembly, and cytokinesis.[1] Notably, PLK1 is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with poor prognosis, making it a highly attractive target for anticancer therapy.[2] Inhibition of PLK1 can induce mitotic arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.[3]

The thiazolo[5,4-c]pyridine scaffold is a versatile heterocyclic structure that has been explored for various therapeutic applications, including the development of kinase inhibitors.[4][5] The lead compound, this compound, has been identified as a potential PLK1 inhibitor.[6] This guide outlines a systematic approach to compare its in vivo efficacy against its closest structural analogs: the 5-methyl derivative (5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine) and the unsubstituted parent compound (4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine). This comparison will elucidate the role of the N-5 substituent on the in vivo performance of this chemical series.

The PLK1 Signaling Pathway: A Critical Node in Cancer Proliferation

PLK1's central role in mitosis is orchestrated through the phosphorylation of numerous downstream substrates. It is activated by Aurora A kinase and its cofactor Bora, promoting the G2/M transition.[7] Once active, PLK1 phosphorylates targets like Cdc25C, which in turn activates the CyclinB1/CDK1 complex, the master regulator of mitotic entry.[7] Dysregulation of PLK1 can lead to genomic instability and aneuploidy, hallmarks of cancer.[2]

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A Aurora A / Bora PLK1 PLK1 (Active) Aurora_A->PLK1 Phosphorylates & Activates Cdc25C Cdc25C PLK1->Cdc25C Phosphorylates & Activates Apoptosis Mitotic Arrest & Apoptosis PLK1->Apoptosis CyclinB_CDK1 Cyclin B / CDK1 Cdc25C->CyclinB_CDK1 Activates Mitosis Mitotic Progression (Spindle Assembly, Cytokinesis) CyclinB_CDK1->Mitosis Drives Inhibitor 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine & Analogs Inhibitor->PLK1 Inhibits

Caption: Simplified PLK1 signaling pathway in the G2/M phase and the point of intervention.

Proposed In Vitro Characterization: Building the Foundation for In Vivo Studies

Prior to embarking on costly and time-consuming in vivo experiments, a thorough in vitro characterization of the lead compound and its analogs is essential to establish a clear rationale for their advancement.

Step 1: Kinase Inhibition Assay

The primary objective is to confirm and quantify the inhibitory activity of the compounds against PLK1.

Protocol:

  • Enzyme Source: Recombinant human PLK1.

  • Substrate: A suitable peptide substrate for PLK1 (e.g., a casein-based peptide).

  • Assay Format: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.

  • Procedure: a. Serially dilute the test compounds in DMSO. b. In a 384-well plate, incubate the compounds with the PLK1 enzyme. c. Initiate the kinase reaction by adding the substrate and ATP. d. After a defined incubation period, stop the reaction and measure the luminescence signal.

  • Data Analysis: Calculate the IC50 values for each compound from the dose-response curves. A potent and selective PLK1 inhibitor, such as Volasertib, should be included as a positive control.

Step 2: Cellular Proliferation Assay

This step assesses the cytotoxic effects of the compounds on cancer cell lines with known PLK1 dependency.

Protocol:

  • Cell Lines: Select a panel of cancer cell lines with high PLK1 expression (e.g., Colo205 colorectal cancer, H526 small cell lung cancer).[8][9]

  • Assay Format: A cell viability assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds. c. Incubate for 72 hours. d. Measure cell viability according to the assay manufacturer's protocol.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

CompoundPredicted PLK1 IC50 (nM)Predicted Colo205 GI50 (nM)
Lead Compound (5-Ethyl-...)Data to be generatedData to be generated
Analog 1 (5-Methyl-...)Data to be generatedData to be generated
Analog 2 (Unsubstituted)Data to be generatedData to be generated
Positive Control (e.g., Volasertib)~1-10~10-50

In Vivo Efficacy Comparison: A Proposed Xenograft Model Study

Based on the successful in vitro characterization, the following in vivo study is proposed to compare the efficacy of the lead compound and its most promising analog(s).

Experimental Design

A human tumor xenograft model is a standard and robust method for evaluating the in vivo efficacy of novel anticancer agents.[10][11]

InVivo_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animals Immunodeficient Mice (e.g., BALB/c nude) Implantation Subcutaneous Implantation of Cells Animals->Implantation Cells Cancer Cell Line (e.g., Colo205) Cells->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration (e.g., i.p. or oral gavage) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Euthanasia at Predefined Endpoint Monitoring->Endpoint Tolerability Body Weight Changes Clinical Observations Monitoring->Tolerability Efficacy Tumor Growth Inhibition (TGI) Time to Progression (TTP) Endpoint->Efficacy

Caption: Workflow for the proposed in vivo xenograft study.

Detailed Protocol
  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.[12]

  • Tumor Model: Subcutaneous xenografts of a human cancer cell line, such as Colo205 (colorectal) or H526 (SCLC), which have demonstrated sensitivity to PLK1 inhibitors.[8][9]

  • Cell Implantation: Inject 5 x 10^6 cells in a mixture of media and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[12]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 5% DMSO, 5% Tween 80, 90% saline).

    • Group 2: this compound (Dose TBD by MTD study).

    • Group 3: Analog 1 (e.g., 5-Methyl derivative) (Dose TBD by MTD study).

    • Group 4: Positive Control (e.g., Volasertib or Onvansertib at a clinically relevant dose).[4][8]

  • Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a defined schedule (e.g., daily for 14 days). The exact dose should be determined in a preliminary Maximum Tolerated Dose (MTD) study.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI). Tumor volume should be measured twice weekly. TGI is calculated as: TGI (%) = (1 - (Mean volume of treated group / Mean volume of control group)) * 100.

    • Secondary: Body weight should be recorded twice weekly as a measure of tolerability.

  • Study Termination: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

Expected Data and Interpretation

The results of this study will provide a direct comparison of the in vivo efficacy and tolerability of the lead compound and its analog.

Treatment GroupMean Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlData to be generatedN/AData to be generated
Lead Compound Data to be generatedData to be generatedData to be generated
Analog 1 Data to be generatedData to be generatedData to be generated
Positive Control Data to be generatedData to be generatedData to be generated

A successful compound will demonstrate significant TGI with minimal impact on body weight, indicating a favorable therapeutic window. The comparison between the 5-ethyl and 5-methyl analogs will provide valuable structure-activity relationship (SAR) data regarding the influence of the N-5 alkyl group on in vivo efficacy.

Conclusion

This guide proposes a systematic and scientifically rigorous approach to evaluate the in vivo efficacy of this compound and its analogs as potential PLK1 inhibitors. By first establishing in vitro potency and selectivity, followed by a well-designed in vivo xenograft study, researchers can generate the critical data needed to identify a lead candidate for further preclinical development. This structured approach ensures that decisions are data-driven, maximizing the potential for success in the complex process of oncology drug discovery.

References

  • Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. MDPI. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]

  • Efficacy of GSK461364, a selective Plk1 inhibitor, in human tumor xenograft models. Cancer Research. [Link]

  • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]

  • The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence?. Cancer Research. [Link]

  • The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models. Oncotarget. [Link]

  • PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. PMC - NIH. [Link]

  • Polo-like kinase 1 (PLK1) signaling in cancer and beyond. PubMed. [Link]

  • Polo-like kinase 1 (PLK1) signaling in cancer and beyond | Request PDF. ResearchGate. [Link]

  • The Emerging Role of Polo-Like Kinase 1 in Epithelial-Mesenchymal Transition and Tumor Metastasis. MDPI. [Link]

  • The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. PubMed. [Link]

  • (PDF) Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. ResearchGate. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Drug Efficacy Testing in Mice. PMC. [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. [Link]

  • REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. Index Copernicus. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Pharmaffiliates. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Anant Pharmaceuticals Pvt. Ltd.. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of the Tetrahydro-Thiazolo-Pyridin-ylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the tetrahydro-thiazolo-pyridin-ylamine scaffold, a privileged heterocyclic system in modern medicinal chemistry. We will objectively compare the performance of various analogs, supported by experimental data, to offer actionable insights for researchers, scientists, and drug development professionals. The focus is on understanding how structural modifications influence biological activity, particularly in the realms of antimicrobial and anticancer research.

The Tetrahydro-Thiazolo-Pyridin-ylamine Scaffold: A Privileged Core

The tetrahydro-thiazolo-pyridin-ylamine scaffold is a fused heterocyclic system that combines the structural features of a thiazole and a tetrahydropyridine ring. This unique arrangement of nitrogen and sulfur atoms imparts distinct electronic and steric properties, making it a versatile template for interacting with a range of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5]

The core of our investigation revolves around the 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine nucleus. The SAR exploration of this scaffold primarily involves modifications at three key positions:

  • R1 (The Amine Group at C2): This position is often a key interaction point with the biological target. Modifications here can significantly impact potency and selectivity.

  • R2 (The Nitrogen of the Tetrahydropyridine Ring): Substitutions at this position can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also introduce additional binding interactions.

  • R3 (The Thiazole and Pyridine Rings): While less commonly explored, substitutions on the rings themselves can fine-tune the electronic properties and steric profile of the scaffold.

Below is a general workflow for the SAR studies discussed in this guide.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., N-protected-4-piperidone) gewald Gewald Reaction start->gewald modification Scaffold Modification (Substitution at R1, R2) gewald->modification purification Purification & Characterization (Chromatography, NMR, MS) modification->purification in_vitro In Vitro Assays (e.g., MIC, Kinase Assays) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->modification Iterative Design lead_selection Lead Compound Selection sar_analysis->lead_selection in_vivo In Vivo Studies (e.g., Animal Models) lead_selection->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd

Caption: General workflow for SAR studies of the tetrahydro-thiazolo-pyridin-ylamine scaffold.

SAR for Antimicrobial Activity

The tetrahydro-thiazolo-pyridin-ylamine scaffold has been investigated as a source of novel antimicrobial agents. The primary mechanism of action for many reported derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4]

Modifications at the Tetrahydropyridine Nitrogen (R2)

A study by Der Pharma Chemica focused on the synthesis of sulfonamide analogues of the tetrahydro-thiazolo[5,4-c]pyridine core and evaluated their in-vitro antimicrobial activity.[6] The synthesis started from N-Boc-4-piperidone, which underwent a Gewald reaction with cyanamide and sulfur to yield the 2-amino-thiazolo-pyridine core. The Boc protecting group was then removed, and various aryl/heteroaryl sulfonyl chlorides were coupled to the tetrahydropyridine nitrogen.[6]

Compound IDR2 Substituent (Sulfonamide)Antibacterial Activity (MIC µg/mL) vs. S. aureusAntifungal Activity (MIC µg/mL) vs. C. albicansReference
5a 4-Methylphenylsulfonyl100125[6]
5d 4-Chlorophenylsulfonyl75100[6]
5h 2,4,6-Trimethylphenylsulfonyl5075[6]
5n 4-(Morpholin-4-ylsulfonyl)benzyl2550[6]
Ciprofloxacin -25-[6]
Fluconazole --50[6]

Key SAR Insights:

  • Electronic Effects: The presence of electron-withdrawing groups on the phenylsulfonyl moiety (e.g., chloro in 5d ) generally leads to better activity compared to electron-donating groups (e.g., methyl in 5a ).

  • Steric Bulk: Increased steric bulk on the aromatic ring, as seen in the trimethylphenyl derivative 5h , appears to be favorable, potentially by providing a better fit into a hydrophobic pocket of the target enzyme.

  • Polarity and Solubility: The introduction of a morpholine group in compound 5n significantly enhanced both antibacterial and antifungal activity. This is likely due to a combination of factors, including increased polarity, which can improve solubility and interactions with the solvent-exposed surface of the target, and the potential for the morpholine oxygen to act as a hydrogen bond acceptor.

Antimicrobial_SAR cluster_scaffold cluster_activity Impact on Antimicrobial Activity scaffold high_activity Higher Activity moderate_activity Moderate Activity low_activity Lower Activity R2 = Sulfonamide with Morpholine R2 = Sulfonamide with Morpholine R2 = Sulfonamide with Morpholine->high_activity R2 = Sulfonamide with EWG (e.g., -Cl) R2 = Sulfonamide with EWG (e.g., -Cl) R2 = Sulfonamide with EWG (e.g., -Cl)->moderate_activity R2 = Sulfonamide with EDG (e.g., -CH3) R2 = Sulfonamide with EDG (e.g., -CH3) R2 = Sulfonamide with EDG (e.g., -CH3)->low_activity

Caption: SAR summary for R2 modifications on antimicrobial activity.

Experimental Protocol: Synthesis of Sulfonamide Derivatives

The following is a representative protocol for the synthesis of the sulfonamide derivatives, based on the work published in Der Pharma Chemica.[6]

Step 1: Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (2)

  • To a stirred solution of N-Boc-4-piperidone (10.0 g, 50 mmol), cyanamide (2.53 g, 60 mmol), and sulfur (1.92 g, 60 mmol) in ethanol (100 mL), add morpholine (6.07 mL, 65 mmol) dropwise over 30 minutes at room temperature.

  • Heat the reaction mixture at reflux for 3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water (200 mL).

  • Collect the resulting solid product by filtration and recrystallize from ethanol to yield compound 2 .

Step 2: Synthesis of 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (4)

  • Synthesize the intermediate tert-butyl 2-(1H-pyrrol-1-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (3) by reacting compound 2 with 2,5-dimethoxytetrahydrofuran in acetic acid.[6]

  • To a stirred solution of compound 3 (10.9 g, 36 mmol) in dichloromethane (30 mL), add trifluoroacetic acid (TFA, 30 mL) at 20 °C and stir for 4 hours.

  • Concentrate the reaction mixture to dryness. Partition the residue between a saturated aqueous NaHCO3 solution (50 mL) and CH2Cl2.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and evaporate under reduced pressure to obtain compound 4 .

Step 3: Synthesis of Final Sulfonamide Derivatives (e.g., 5n)

  • To a solution of compound 4 (1 mmol) in DMF (5 mL), add DIPEA (1.5 mmol) and the desired aryl/heteroaryl sulfonyl chloride (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography (silica gel, ethyl acetate/hexane) to obtain the final product.

SAR for Anticancer Activity: Smoothened (Smo) Antagonists

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation in adults is linked to various cancers. The Smoothened (Smo) receptor is a key component of this pathway, making it an attractive target for anticancer therapy.[7] The tetrahydro-thiazolo-pyridin-ylamine scaffold has been successfully employed to develop potent Smo antagonists.

Scaffold Hopping and Key Interactions

Researchers developed a series of novel tetrahydrothiazolopyridine derivatives by scaffold morphing from known Smo antagonists.[7] The core idea was to replace a central phenyl ring in existing antagonists with the tetrahydrothiazolopyridine scaffold to improve properties like solubility and metabolic stability.

The general structure of these Smo antagonists features a bulky, substituted pyridine or pyrimidine group attached to the tetrahydropyridine nitrogen (R2) and a substituted amine at the C2 position (R1).

Smo_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inactivates GLI GLI SUFU->GLI Inhibits Hh Target Genes\n(Cell Proliferation) Hh Target Genes (Cell Proliferation) GLI->Hh Target Genes\n(Cell Proliferation) Activates Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds Antagonist Tetrahydro-thiazolo- pyridin-ylamine Antagonist Antagonist->Smo Inhibits

Sources

A Comparative Benchmarking Guide to 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a Novel PLK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Polo-like Kinase 1 in Oncology

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression.[1][2] Its multifaceted roles, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis, position it as a critical node in the cell division process.[3] Notably, PLK1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis.[4] This dependency of cancer cells on PLK1 for proliferation, coupled with its relatively low expression in terminally differentiated normal cells, has established PLK1 as a compelling and validated target for anticancer drug development.[5] The therapeutic strategy hinges on the specific inhibition of PLK1's kinase activity, which leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[6][7]

This guide provides a comprehensive benchmarking analysis of a novel compound, 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, against a panel of well-established and clinically relevant PLK1 inhibitors. We will delve into its in vitro potency, cellular activity, and selectivity profile, offering a robust dataset to inform future drug discovery and development efforts.

The Candidate: this compound

This compound is a novel small molecule inhibitor identified as a potent antagonist of Polo-like kinase 1 (PLK1). Its core structure, a tetrahydro-thiazolo-pyridine moiety, presents a unique scaffold for targeting the ATP-binding pocket of PLK1. This guide aims to characterize its inhibitory potential and benchmark it against known standards in the field.

The Comparators: A Panel of Established PLK1 Inhibitors

To provide a thorough and relevant comparison, we have selected a panel of well-characterized PLK1 inhibitors that have been extensively studied preclinically and, in some cases, have advanced into clinical trials.

  • Volasertib (BI 6727): A potent, ATP-competitive inhibitor of PLK1 that has been investigated in numerous clinical trials, particularly for acute myeloid leukemia (AML).[8][9]

  • BI 2536: A first-generation, highly potent and selective ATP-competitive PLK1 inhibitor that has been instrumental in validating PLK1 as a therapeutic target.[10][11][12]

  • Onvansertib (NMS-P937): A third-generation, orally available, and highly selective ATP-competitive PLK1 inhibitor currently in clinical development for various solid and hematological malignancies.[13][14]

  • Rigosertib (ON 01910): A non-ATP-competitive inhibitor with a distinct mechanism of action, initially identified as a PLK1 inhibitor, though its broader activity profile is now recognized to include microtubule-destabilizing effects.

Comparative Data Summary

The following table summarizes the biochemical potency of this compound in comparison to the selected benchmark inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

CompoundTargetIC50 (nM)Mechanism of Action
This compound PLK1 [Data to be determined by experiment] [Presumed ATP-competitive]
Volasertib (BI 6727)PLK10.87ATP-competitive
PLK25ATP-competitive
PLK356ATP-competitive
BI 2536PLK10.83ATP-competitive
Onvansertib (NMS-P937)PLK12ATP-competitive
RigosertibPLK19Non-ATP-competitive

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed, step-by-step protocols for the key assays used in this benchmarking study. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

In Vitro Biochemical Kinase Assay: ADP-Glo™ Protocol

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ assay is a robust, luminescence-based method ideal for determining inhibitor potency (IC50 values).

Rationale: The choice of the ADP-Glo™ assay is based on its high sensitivity, broad dynamic range, and resistance to interference from compounds that may absorb or emit light, a common issue with fluorescence-based assays. This ensures a more accurate determination of the inhibitor's direct effect on the enzyme.

Figure 1: Workflow for the in vitro PLK1 kinase inhibition assay.

Materials:

  • Recombinant Human PLK1 (e.g., from Promega or R&D Systems)

  • PLKtide peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • 384-well white opaque assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the benchmark inhibitors in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of a mixture containing recombinant PLK1 and PLKtide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for PLK1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay: MTT Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Rationale: The MTT assay is a widely used and cost-effective method to assess the anti-proliferative effects of a compound on cancer cell lines. It provides a robust initial screening of a compound's cellular potency.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the benchmark inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Rationale: As PLK1 is a key regulator of mitosis, its inhibition is expected to cause a G2/M cell cycle arrest. This assay directly visualizes and quantifies this hallmark effect of PLK1 inhibitors.

Figure 2: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Propidium Iodide (PI) staining solution containing RNase A

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their GI50 values for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Rationale: Inhibition of PLK1 leads to mitotic catastrophe and ultimately apoptosis. The Annexin V assay provides a quantitative measure of this downstream effect, confirming the mechanism of cell death induced by the inhibitors.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition and Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

PLK1 Signaling Pathway and the Mechanism of Action of its Inhibitors

PLK1 plays a pivotal role in the G2/M transition and throughout mitosis. Its activation and subsequent phosphorylation of numerous downstream substrates are essential for proper cell division.

PLK1_Signaling_Pathway cluster_Mitotic_Entry Mitotic Entry cluster_Inhibition Inhibition AuroraA Aurora A Kinase PLK1_inactive PLK1 (Inactive) AuroraA->PLK1_inactive Phosphorylates Thr210 PLK1_active PLK1 (Active) p-Thr210 PLK1_inactive->PLK1_active Cdc25C Cdc25C PLK1_active->Cdc25C Activates CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) Cdc25C->CDK1_CyclinB_inactive Dephosphorylates CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Mitosis Mitotic Progression CDK1_CyclinB_active->Mitosis Inhibitor 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine & Benchmark Inhibitors Inhibitor->PLK1_active Blocks ATP Binding

Sources

A Comparative Meta-Analysis of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine and Next-Generation Dopaminergic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Landscape of Dopamine Receptor Modulation

In the ever-evolving field of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide provides a comparative meta-analysis of the emerging compound 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine against established non-ergot dopamine agonists: Pramipexole, Ropinirole, and Rotigotine. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to inform future research and development.

Introduction: Unveiling a Potential New Player

This compound (CAS 17899-49-9) is a heterocyclic amine whose pharmacological profile is not yet extensively documented in publicly available literature.[1][2][3][4][5] However, its structural similarity to a class of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, identified as potent and orally active dopamine (DA) agonists, suggests its potential as a modulator of dopaminergic pathways.[6] Furthermore, some initial data suggests it may target Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, indicating a potential for applications beyond traditional dopamine agonism.[7][8]

This guide will juxtapose the known attributes of this compound with those of three well-characterized dopamine agonists, providing a framework for evaluating its potential therapeutic utility.

The Competitive Landscape: Established Dopamine Agonists

Pramipexole, Ropinirole, and Rotigotine are mainstays in the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[9][10][11][12] Their primary mechanism of action involves the direct stimulation of dopamine receptors, compensating for the depleted dopamine levels characteristic of these conditions.[13][14][15]

Mechanism of Action: A Tale of Receptor Affinities

These established agonists exhibit high affinity for the D2 subfamily of dopamine receptors (D2, D3, and D4).[13][14][16]

  • Pramipexole: Demonstrates high relative in vitro specificity and full intrinsic activity at the D2 subfamily, with a higher affinity for D3 than D2 or D4 receptor subtypes.[17][18] Its therapeutic effects in Parkinson's disease are believed to be related to its ability to stimulate dopamine receptors in the striatum.[9][17]

  • Ropinirole: Acts as a D2, D3, and D4 dopamine receptor agonist, with the highest affinity for the D3 receptor.[19] It has minimal to no affinity for other receptor types, which helps in reducing off-target effects.[16]

  • Rotigotine: Is a non-ergoline dopamine agonist with a high affinity for D2, D3, and D1 dopamine receptors.[11][20] Its action at D2 and D3 receptors is considered crucial for its therapeutic effects on motor function, mood, and cognition.[11]

The potential dopaminergic activity of this compound, inferred from its structural analogues, would likely involve similar interactions with these dopamine receptor subtypes.[6] However, its reported interaction with PLK1 suggests a possible dual-action mechanism that warrants further investigation.[7][8]

Comparative Pharmacokinetics and Efficacy

A summary of the key pharmacokinetic and efficacy parameters of the established dopamine agonists is presented below.

FeaturePramipexoleRopiniroleRotigotine
Primary Indications Parkinson's Disease, Restless Legs Syndrome[12][17]Parkinson's Disease, Restless Legs Syndrome[10][16]Parkinson's Disease, Restless Legs Syndrome[11]
Bioavailability >90%~50% (extensive first-pass metabolism)[10]~37% (transdermal)[21]
Peak Plasma Time ~1-2 hours~1-2 hours[10]~15-18 hours (transdermal)[20]
Half-life ~8-12 hours~6 hours~5-7 hours[11]
Administration Oral[12]Oral[10]Transdermal patch[11]

The transdermal delivery of Rotigotine offers the advantage of continuous drug delivery, leading to stable plasma concentrations.[21] This contrasts with the oral administration of Pramipexole and Ropinirole, which can lead to fluctuations in plasma levels. The pharmacokinetic profile of this compound remains to be determined and will be a critical factor in its potential clinical utility.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the potential of this compound, a series of well-established experimental protocols should be employed.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of the test compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing individual human dopamine receptor subtypes (e.g., HEK-293 cells).

  • Radioligand Binding: Perform competitive binding assays using a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Detection: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) value to determine the binding affinity.

Functional Assays

Objective: To assess the functional activity of the test compound as an agonist, antagonist, or allosteric modulator at dopamine receptors.

Methodology (GTPγS Binding Assay):

  • Membrane Preparation: Use membranes from cells expressing the dopamine receptor of interest.

  • Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the assay buffer.

  • Detection: Measure the amount of [³⁵S]GTPγS incorporated, which is proportional to G-protein activation.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to characterize the compound's potency and efficacy.

Visualizing the Dopaminergic Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by D2-like dopamine receptor agonists.

Dopamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Binding G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylation Cascade

Caption: D2-like dopamine receptor signaling pathway.

Future Directions and Unanswered Questions

The preliminary information on this compound presents an intriguing starting point for further investigation. Key questions that need to be addressed include:

  • What are the precise binding affinities and functional activities at all dopamine receptor subtypes?

  • What is the nature of its interaction with PLK1, and does this represent a novel therapeutic opportunity?

  • What is its in vivo pharmacokinetic and pharmacodynamic profile?

  • What is its safety and toxicity profile?

A thorough investigation using the experimental protocols outlined above will be crucial in determining whether this compound holds promise as a next-generation therapeutic agent.

Conclusion

While Pramipexole, Ropinirole, and Rotigotine are effective and well-characterized dopamine agonists, the potential dual-action mechanism of this compound, targeting both dopaminergic pathways and PLK1, could offer a novel approach to treating neurological disorders and potentially other conditions. This guide provides a comparative framework to stimulate and guide further research into this promising, yet understudied, compound. The path from a compound of interest to a clinically viable drug is long and arduous, but the initial signals for this compound suggest that the journey is worth embarking upon.

References

  • GlobalRx. Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview.
  • National Center for Biotechnology Information.
  • Patsnap Synapse. What is the mechanism of Pramipexole Dihydrochloride?
  • Patsnap Synapse.
  • Patsnap Synapse. What is the mechanism of Ropinirole Hydrochloride?
  • Drugs.com. Rotigotine Monograph for Professionals.
  • Sterispharma. Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects.
  • MedlinePlus.
  • Drugs.com.
  • Wikipedia. Ropinirole.
  • Dr.Oracle. What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?
  • WebMD. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • National Center for Biotechnology Information. INTRODUCTION - Rotigotine (Neupro)
  • PubMed Central. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome.
  • PharmaCompass.com.
  • AABlocks. 5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, 95% Purity, C8H13N3S, 100 mg.
  • PubMed. 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties.
  • ChemicalBook. This compound.
  • MOLNOVA. This compound.
  • Anant Pharmaceuticals Pvt. Ltd. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
  • Caltag Medsystems. This compound.
  • CymitQuimica. This compound.
  • Santa Cruz Biotechnology. This compound.
  • King-Pharm. This compound [17899-49-9].

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the safe and compliant disposal of 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a heterocyclic amine derivative. While specific safety data for this compound is not extensively published, its structural similarity to other thiazole and amine compounds necessitates a cautious and principled approach to waste management. This document synthesizes established best practices and regulatory frameworks to ensure the protection of both laboratory personnel and the environment.

Hazard Assessment and Waste Identification: The Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle must be applied. Structurally related compounds, such as heterocyclic aromatic amines, are known to possess potential carcinogenic and mutagenic properties.[1] Thiazole derivatives have also been noted for their potential environmental persistence.[2] Therefore, it is prudent to handle this compound as a hazardous waste until comprehensive toxicological data becomes available.

An analogous compound, 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester hydrochloride, is indicated to cause respiratory irritation.[3] Based on this, we can infer that this compound may have similar irritant properties.

Initial Waste Classification:

Parameter Assessment Justification
Physical State Solid (presumed)Based on related compounds.
Potential Hazards Irritant, potential carcinogen/mutagen, ecotoxicBased on analogous compound data and the general properties of heterocyclic amines.[1][3]
Recommended Waste Category Hazardous Chemical WasteApplication of the precautionary principle.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it appears on specific lists (F, K, P, or U) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] While this compound is not explicitly listed, its potential toxicity warrants its management as a hazardous waste.

On-Site Handling and Segregation: Preventing Cross-Contamination and Reactions

Proper segregation of chemical waste is paramount to laboratory safety.[6] Amines, being basic, can react exothermically with acids. They can also react with oxidizing agents. Therefore, waste containing this compound must be collected in a dedicated and clearly labeled waste container.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[5]

  • Segregation: Store this waste stream separately from:

    • Acids

    • Oxidizing agents

    • Other reactive chemical waste

  • Personal Protective Equipment (PPE): When handling the waste, always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]

Waste Accumulation and Storage: Ensuring a Safe Laboratory Environment

Waste accumulation areas must be managed to prevent spills and accidental exposure.[7]

Storage Guidelines:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is well-ventilated and away from heat sources or direct sunlight.[6]

  • Container Integrity: Ensure the container is always sealed when not in use and is in good condition, free from leaks or cracks.[4]

  • Spill Containment: Have a spill kit readily available with absorbent materials suitable for amine compounds.

The following diagram illustrates the decision-making process for handling and segregating this chemical waste.

G cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway A Generate Waste: 5-Ethyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-ylamine B Select Compatible Container (e.g., HDPE) A->B Step 1 C Label Container: 'Hazardous Waste', Chemical Name, Date B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Accumulated Waste Ready for Disposal D->E Accumulation F Contact Licensed Hazardous Waste Disposal Company E->F Step 4 G Prepare for Shipment: Complete Hazardous Waste Manifest F->G Step 5 H Waste Transported to Treatment, Storage, and Disposal Facility (TSDF) G->H Step 6

Caption: Workflow for the safe disposal of this compound.

Final Disposal Procedures: Adherence to Regulatory Standards

The ultimate disposal of hazardous waste must be conducted by a licensed and certified waste management company.[6][8] It is illegal and unsafe to dispose of such chemicals down the drain or in regular trash.[9]

Procedural Steps for Final Disposal:

  • Engage a Certified Vendor: Contract with a reputable hazardous waste disposal company that can provide a "cradle-to-grave" management service.[10]

  • Waste Characterization: Provide the vendor with all available information about the waste stream, including the chemical name and any known or suspected hazards.

  • Manifesting: A Uniform Hazardous Waste Manifest must be completed.[11] This document tracks the waste from your facility to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[4] Federal law requires retaining these manifests for at least three years.[5]

  • Packaging for Transport: The waste vendor will provide guidance on the proper packaging and labeling for transportation, adhering to Department of Transportation (DOT) regulations.

  • Record Keeping: Maintain meticulous records of all disposed chemical waste, including the manifest copies and any correspondence with the disposal vendor.

International Considerations: EU Regulations

For laboratories operating within the European Union, the Waste Framework Directive (Directive 2008/98/EC) provides the legal framework.[12] Key principles include:

  • Hazardous Properties: Waste is classified as hazardous based on properties listed in Annex III of the directive, such as "toxic," "carcinogenic," or "ecotoxic."[12]

  • No Mixing: Hazardous waste must not be mixed with other categories of hazardous waste or with non-hazardous waste.[13]

  • Traceability: The traceability of hazardous waste from production to final disposal must be ensured.[13]

The disposal process should be managed in accordance with these regulations, which align closely with the principles of the U.S. EPA.

By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations. This commitment to best practices is a cornerstone of scientific integrity.

References

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

  • Heritage-Crystal Clean, LLC. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Fitreach. Disposal/Hazardous waste. Retrieved from [Link]

  • Patel, K., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. Retrieved from [Link]

  • EUR-Lex. Hazardous waste. Retrieved from [Link]

  • EU Waste Law. Hazardous waste. Retrieved from [Link]

  • European Trade Union Institute. (n.d.). EU waste legislation: current situation and future developments. Retrieved from [Link]

  • European Commission. Waste and recycling. Retrieved from [Link]

  • Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5678. Retrieved from [Link]

  • Kertesz, M. A., & Megharaj, M. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 19(11), 3375. Retrieved from [Link]

  • Brown, K. W., & Jones, A. B. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of Chromatography B, 827(1), 37-51. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Molecules, 29(1), 234. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).
  • University of Oldenburg. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

Sources

Navigating the Unseen: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, a heterocyclic amine with potential biological activity, is one such compound that demands a meticulous approach to safety. In the absence of a specific Safety Data Sheet (SDS), a conservative and evidence-based strategy for personal protective equipment (PPE) is paramount. This guide synthesizes information from structurally related compounds, particularly 2-aminothiazole derivatives, to provide a robust framework for its safe handling, operational procedures, and disposal.

The foundational principle of this guide is to treat this compound as a potentially hazardous substance, warranting significant precautions to mitigate risks of exposure through inhalation, dermal contact, and ingestion.

Hazard Assessment: Understanding the "Why" Behind the Precautions

  • Toxicity: 2-aminothiazole is classified as a toxic compound. Acute exposure can lead to irritation of the respiratory tract, skin, and digestive system.[1][2]

  • Chronic Effects: Prolonged or repeated exposure to 2-aminothiazole derivatives has been associated with more severe health consequences, including adverse effects on the nervous system, kidneys, and reproductive system.[1]

  • Mutagenicity: Some heterocyclic amines are known to be mutagenic, meaning they can cause changes in DNA that may lead to cancer.[3]

Given these potential risks, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the potential routes of exposure. For a solid compound like this compound, the primary risks are inhalation of airborne particles and dermal contact.

Skin and Body Protection

Direct skin contact must be avoided. The following PPE is essential:

PPE ComponentMaterial/Type RecommendationRationale
Gloves Double-gloving with an inner nitrile glove and an outer glove of a material resistant to amines, such as Butyl Rubber or Polyvinyl Chloride (PVC).Nitrile provides good dexterity and splash protection for incidental contact. The outer glove offers enhanced protection against potential permeation by the amine.[1]
Lab Coat Flame-resistant lab coat with long sleeves and a secure closure.Protects the wearer's clothing and skin from splashes and spills.
Full-body Protection Disposable coveralls (e.g., Tyvek) should be considered for larger-scale operations or when there is a significant risk of contamination.Provides a higher level of protection against widespread contamination of personal clothing.
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills.
Eye and Face Protection

Protecting the eyes and face from splashes and airborne particles is crucial.

PPE ComponentType RecommendationRationale
Primary Eye Protection Safety glasses with side shields conforming to ANSI Z87.1 standards.Provides basic protection from projectiles and splashes.
Secondary Eye and Face Protection A full-face shield worn over safety glasses.Offers a broader area of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Respiratory Protection

Inhalation of fine powders can be a significant route of exposure.

SituationRespirator RecommendationRationale
Handling small quantities in a well-ventilated area (e.g., fume hood) A NIOSH-approved N95 or higher particulate respirator may be sufficient.Protects against the inhalation of airborne particles.
Handling larger quantities or when adequate ventilation is not available A half-mask or full-face respirator with P100 particulate filters and organic vapor cartridges.Provides a higher level of protection against both airborne particles and potential vapors.
Emergency situations (e.g., large spill) A self-contained breathing apparatus (SCBA) may be necessary.Provides the highest level of respiratory protection in environments with high or unknown concentrations of hazardous substances.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Workflow for Safe Handling

The following diagram illustrates a safe workflow for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate a specific handling area (e.g., fume hood) gather_ppe Gather and inspect all necessary PPE prep_area->gather_ppe gather_materials Assemble all required equipment and reagents gather_ppe->gather_materials don_ppe Don PPE in the correct sequence gather_materials->don_ppe Proceed to handling handle_compound Handle the compound, minimizing dust generation don_ppe->handle_compound decontaminate_equipment Decontaminate all equipment after use handle_compound->decontaminate_equipment doff_ppe Doff PPE in the correct sequence to avoid cross-contamination decontaminate_equipment->doff_ppe Proceed to post-handling dispose_waste Dispose of all waste in properly labeled containers doff_ppe->dispose_waste wash_hands Wash hands thoroughly with soap and water dispose_waste->wash_hands

A logical workflow for the safe handling of the target compound.
Spill Management

In the event of a spill, a calm and systematic response is crucial to prevent further exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the size and nature of the spill. If the spill is large or involves volatile materials, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a minor spill, don the appropriate PPE as outlined in Section 2, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[4][5]

  • Clean the Spill:

    • Solids: Carefully scoop the covered material into a sealable container.

    • Liquids: Absorb the spill with an inert material and place it in a sealable container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution. For many organic amines, a mild acidic solution can be used for neutralization, followed by a thorough cleaning with soap and water.[6] Always test the decontamination solution on a small, inconspicuous area first to ensure it does not damage the surface.

  • Dispose of Waste: All contaminated materials, including absorbent materials and disposable PPE, must be placed in a labeled hazardous waste container.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be segregated as hazardous waste.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • EPA Waste Codes: While a specific waste code for this compound is not available, waste generated from its use may fall under general categories for toxic organic compounds. Based on structurally related compounds like aniline, relevant EPA hazardous waste codes could include those from the "K" list (from specific sources) if applicable to the process, or more likely, the "U" or "P" lists for discarded commercial chemical products.[7][8] For instance, some amine-containing wastes are listed. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste codes and disposal procedures.

  • Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.

Decontamination of Reusable PPE

If reusable PPE is utilized, a thorough decontamination process is essential to prevent secondary exposure.

Decontamination_Process start Begin Decontamination gross_decon Gross Decontamination (Remove loose contaminants) start->gross_decon wash Wash with a mild detergent and water gross_decon->wash rinse Thoroughly rinse with clean water wash->rinse neutralize Neutralize with a dilute acidic solution (if appropriate for the material) rinse->neutralize final_rinse Final rinse with deionized water neutralize->final_rinse dry Air dry completely before storage final_rinse->dry inspect Inspect for any signs of degradation or damage dry->inspect end Decontamination Complete inspect->end

A step-by-step process for decontaminating reusable PPE.

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed any novel chemical entity, is not merely a matter of following a checklist. It requires a deep understanding of the potential hazards and a commitment to a culture of safety. By adopting the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can confidently and responsibly explore the scientific potential of this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • 2-Aminothiazole: synthesis, biological activities and toxicity. (2023, August 18). ChemicalBook.
  • EPA HAZARDOUS WASTE CODES. suweb.site.
  • Hazardous Waste - Decontamination.
  • What are the uses and toxicity classific
  • EPA HAZARDOUS WASTE CODES. essr.umd.edu.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed Central.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (2011, August 17). PubMed.
  • HAZWOPER Level C PPE Minimum Decontamin
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025, August 6).
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • Guide for Chemical Spill Response. University of California, Berkeley.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • Decontamin
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • EPA HAZARDOUS WASTE CODES. University of Washington.
  • "PERSONAL PROTECTIVE EQUIPMENT AND DECONTAMIN
  • Hazardous Waste Listings. US EPA.
  • Heterocyclic amines toxicity. Botanical-online.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.